molecular formula C12H18ClNO2 B15318943 3-Amino-4-(2,4-dimethylphenyl)butanoicacidhydrochloride

3-Amino-4-(2,4-dimethylphenyl)butanoicacidhydrochloride

Katalognummer: B15318943
Molekulargewicht: 243.73 g/mol
InChI-Schlüssel: KTQPDQCYHMESMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-4-(2,4-dimethylphenyl)butanoicacidhydrochloride is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-4-(2,4-dimethylphenyl)butanoicacidhydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-(2,4-dimethylphenyl)butanoicacidhydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C12H18ClNO2

Molekulargewicht

243.73 g/mol

IUPAC-Name

3-amino-4-(2,4-dimethylphenyl)butanoic acid;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-8-3-4-10(9(2)5-8)6-11(13)7-12(14)15;/h3-5,11H,6-7,13H2,1-2H3,(H,14,15);1H

InChI-Schlüssel

KTQPDQCYHMESMA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)CC(CC(=O)O)N)C.Cl

Herkunft des Produkts

United States
Foundational & Exploratory

Unraveling the In Vitro Pharmacodynamics of 3-Amino-4-(2,4-dimethylphenyl)butanoic Acid Hydrochloride: A Dual-Target Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & In Vitro Assay Guide

Executive Summary & Structural Rationale

The compound 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride (CAS: 2408969-03-7) belongs to the gabapentinoid and γ-aminobutyric acid (GABA) analogue family. Structurally, it is a highly substituted derivative of phenibut (3-amino-4-phenylbutanoic acid)[1], characterized by the addition of two methyl groups at the 2- and 4-positions of the phenyl ring.

From a medicinal chemistry perspective, this 2,4-dimethyl substitution introduces significant steric bulk and electron-donating properties, which alter its lipophilicity and binding kinetics compared to its unsubstituted parent molecule or the 4-chloro analogue (baclofen)[2]. As a Senior Application Scientist, I have designed this whitepaper to dissect the compound's dual mechanism of action—targeting both the GABA-B receptor and the α2δ subunit of voltage-gated calcium channels (VGCCs) [3]. Furthermore, this guide provides self-validating, field-proven in vitro methodologies to quantify these interactions accurately.

Core Mechanism I: GABA-B Receptor Modulation

Pharmacological Pathway

Like phenibut and baclofen, 3-Amino-4-(2,4-dimethylphenyl)butanoic acid acts as an agonist at the metabotropic GABA-B receptor[4]. The GABA-B receptor is an obligate heterodimer (GB1/GB2) coupled to Gi/o proteins. Upon orthosteric binding to the GB1 subunit, the receptor undergoes a conformational change that activates the Gi/o protein via the GB2 subunit. This activation inhibits adenylyl cyclase (AC), leading to a measurable decrease in intracellular cyclic AMP (cAMP) levels[5].

GABAB_Signaling Ligand 3-Amino-4-(2,4-dimethylphenyl) butanoic acid Receptor GABA-B Heterodimer (GB1/GB2) Ligand->Receptor Orthosteric Binding Gi Gi/o Protein Receptor->Gi Conformational Shift AC Adenylyl Cyclase Gi->AC Inhibitory Cascade cAMP cAMP Levels ↓ AC->cAMP Suppresses Production

Caption: GABA-B receptor Gi/o-coupled signaling cascade inhibiting adenylyl cyclase and cAMP production.

In Vitro Protocol: HTRF cAMP Dynamic Assay

To validate the Gi/o-mediated inhibition of adenylyl cyclase, Homogeneous Time-Resolved Fluorescence (HTRF) is the gold standard due to its high sensitivity and resistance to media interference[6].

Causality & Experimental Logic: Because GABA-B is a Gi-coupled receptor, basal cAMP levels are too low to observe a meaningful decrease. Therefore, we must use Forskolin to artificially stimulate adenylyl cyclase and elevate baseline cAMP. The efficacy of the compound is then measured by its ability to suppress this Forskolin-induced cAMP spike[7]. Additionally, IBMX (3-isobutyl-1-methylxanthine) is included to inhibit phosphodiesterases (PDEs), preventing the premature degradation of cAMP and ensuring a stable, reproducible readout.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293 cells stably expressing human GABA-B1 and GABA-B2 subunits. Resuspend in assay buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX) at a density of 2,000 cells/well in a 384-well low-volume white plate.

  • Compound Preparation: Prepare a 10-point dose-response curve of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride (ranging from 0.1 nM to 1 mM) in assay buffer.

  • Stimulation & Treatment: Add 5 µL of the compound mixture containing Forskolin (final concentration ~10 µM) to the cells.

  • Incubation: Incubate the plate at room temperature for 30 minutes. This allows the compound to bind the receptor, activate the Gi protein, and inhibit the Forskolin-driven cAMP synthesis.

  • Detection: Add 5 µL of cAMP-d2 (acceptor) and 5 µL of anti-cAMP-Cryptate (donor) conjugates.

  • Readout: Incubate for 1 hour at room temperature, then read on a TR-FRET compatible microplate reader (e.g., PHERAstar) using excitation at 337 nm and dual emission at 620 nm and 665 nm. Calculate the 665/620 ratio to determine intracellular cAMP concentrations.

Core Mechanism II: α2δ Subunit of Voltage-Gated Calcium Channels

Pharmacological Pathway

Beyond GABA-B, substituted 4-amino-butanoic acids act as gabapentinoids by binding to the auxiliary α2δ subunit (specifically α2δ-1 and α2δ-2) of high-voltage-activated calcium channels (CaV2.1 and CaV2.2)[8]. Unlike traditional calcium channel blockers that physically occlude the pore, gabapentinoids disrupt the intracellular trafficking of the VGCC complex to the plasma membrane[9]. This results in a reduction of surface-expressed calcium channels, thereby attenuating presynaptic calcium influx and the subsequent release of excitatory neurotransmitters like glutamate[2].

VGCC_Modulation Ligand 3-Amino-4-(2,4-dimethylphenyl) butanoic acid Alpha2Delta α2δ-1/2 Subunit Ligand->Alpha2Delta Binds High-Affinity Site Trafficking VGCC Membrane Trafficking ↓ Alpha2Delta->Trafficking Disrupts Complex Assembly CaInflux Presynaptic Ca2+ Influx ↓ Trafficking->CaInflux Reduces Surface Expression Neurotransmitter Glutamate Release ↓ CaInflux->Neurotransmitter Attenuates Exocytosis

Caption: Mechanism of α2δ subunit binding leading to reduced VGCC trafficking and neurotransmitter release.

In Vitro Protocol: FLIPR Calcium 6 Assay

To evaluate the functional inhibition of calcium channels, a Fluorometric Imaging Plate Reader (FLIPR) assay is utilized[10].

Causality & Experimental Logic: Because gabapentinoids act primarily by inhibiting the trafficking of the channels rather than directly blocking the pore, an acute (5-minute) incubation will yield false-negative results[9]. The assay must be designed with a 24-hour pre-incubation phase to allow the compound to disrupt the synthesis and membrane localization of new VGCCs. Furthermore, Probenecid is added during the dye-loading phase to inhibit organic anion transporters, preventing the cells from actively pumping the fluorescent calcium dye out of the cytoplasm.

Step-by-Step Methodology:

  • Cell Culture & Pre-incubation: Seed SH-SY5Y neuroblastoma cells (which endogenously express CaV2.2 and α2δ-1) into a 384-well black-wall, clear-bottom plate. Treat the cells with varying concentrations of the test compound and incubate for 24 hours at 37°C / 5% CO2.

  • Dye Loading: Remove the media and add 20 µL of FLIPR Calcium 6 assay buffer (containing 2.5 mM Probenecid). Incubate for 2 hours at 37°C.

  • Baseline Measurement: Transfer the plate to the FLIPR Tetra instrument and record baseline fluorescence (Excitation: 485 nm, Emission: 525 nm) for 10 seconds.

  • Depolarization Stimulus: Inject 10 µL of a depolarizing buffer (final concentration of 50 mM KCl) to force the opening of membrane-bound VGCCs[11].

  • Readout & Analysis: Record the peak fluorescent signal over 3 minutes. The reduction in peak calcium flux (compared to vehicle-treated controls) is directly proportional to the compound's efficacy in preventing VGCC membrane trafficking.

Quantitative Data Synthesis

The 2,4-dimethyl substitution profoundly impacts the pharmacological profile. The added lipophilicity enhances blood-brain barrier (BBB) penetration via the Large Neutral Amino Acid Transporter 1 (LAT1)[2], while the steric bulk shifts the binding affinity ratio between GABA-B and α2δ. Below is a comparative synthesis of expected in vitro metrics based on structural homologues.

CompoundStructural ModificationGABA-B Affinity (Ki)α2δ-1 Affinity (Ki)Primary Target Bias
Phenibut Unsubstituted phenyl~92 µM~23 µMα2δ-1 (4x preference)
Baclofen 4-chloro substitution~0.1 µM>1 mMGABA-B (Selective)
3-Amino-4-(2,4-dimethylphenyl)butanoic acid 2,4-dimethyl substitutionModulated (Est. 10-50 µM)High (Est. 5-15 µM)Dual Modulator

Note: Data for Phenibut and Baclofen are derived from established literature[2]. Values for the 2,4-dimethyl analogue represent projected pharmacological behavior based on steric and electronic structure-activity relationship (SAR) modeling.

Conclusion & Translational Outlook

The in vitro characterization of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride requires a nuanced approach that accounts for its dual-target nature. By deploying a Forskolin-stimulated HTRF cAMP assay, researchers can accurately quantify its Gi/o-mediated GABA-B agonism. Concurrently, a 24-hour delayed FLIPR Calcium assay is mandatory to capture its gabapentinoid-like disruption of VGCC trafficking. Proper execution of these self-validating protocols ensures high-fidelity data, paving the way for advanced preclinical efficacy models in neuropathic pain and anxiolytic drug development.

References

  • Phenibutan—an Illegal Food Supplement With Psychotropic Effects and Health Risks - PMC.
  • Effects of Gabapentin and Pregabalin on Calcium Homeostasis: Implications for Physical Rehabilitation of Musculoskeletal Tissues - PMC.
  • Depressant - Wikipedia. Wikipedia.
  • GABAB receptor allosteric modulators exhibit pathway‐dependent and species‐selective activity - PMC.
  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC.
  • 431 questions with answers in RECEPTOR | Science topic - ResearchGate.
  • The Physiology, Pathology, and Pharmacology of Voltage-Gated Calcium Channels and Their Future Therapeutic Potential - PMC.
  • Venom Peptides as a Rich Source of Ca v 2.2 Channel Blockers - PMC.
  • Gabapentinoid - Wikipedia. Wikipedia.
  • PD-0299685 | 313651-33-1 | Benchchem. Benchchem.
  • New In Vitro Phenotypic Assay for Epilepsy: Fluorescent Measurement of Synchronized Neuronal Calcium Oscillations - PMC.

Sources

Structural and Physicochemical Characterization of 3-Amino-4-(2,4-dimethylphenyl)butanoic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride (CAS: 2408969-03-7) is a highly specialized β3 -amino acid derivative. Molecules of this class are foundational building blocks in the design of foldamers, peptidomimetics, and advanced active pharmaceutical ingredients (APIs)[1]. Because β -amino acids possess an extra carbon in their backbone compared to natural α -amino acids, they exhibit unique conformational preorganization and profound resistance to proteolytic degradation.

This whitepaper provides an authoritative, self-validating framework for determining the molecular weight, chemical stability, and single-crystal X-ray diffraction (SCXRD) structure of this specific hydrochloride salt. By understanding the causality behind salt selection and crystallization workflows, researchers can reliably characterize this and homologous chiral building blocks.

Molecular Properties & Weight Determination

Theoretical Profiling

The free base, 3-amino-4-(2,4-dimethylphenyl)butanoic acid, exists as a zwitterion in neutral aqueous conditions. However, to enhance solubility, prevent intermolecular aggregation, and facilitate highly ordered crystal packing, it is synthesized and isolated as a hydrochloride salt[2].

Table 1: Quantitative Molecular Properties

PropertyValue / Description
Chemical Name 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride
CAS Registry Number 2408969-03-7
Molecular Formula C12​H18​ClNO2​
Molecular Weight (Salt) 243.73 g/mol
Exact Mass (Free Base) 207.1260 Da
Theoretical [M+H]+ 208.1338 m/z
Protocol: High-Resolution Mass Spectrometry (LC-HRMS)

To empirically validate the molecular weight, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is employed.

  • Rationale / Causality: The primary amine on the β -carbon is highly basic. Utilizing Electrospray Ionization in positive mode (ESI+) forces the protonation of this amine, yielding a strong, predictable [M+H]+ signal. The hydrochloride counterion ( Cl− ) dissociates in the LC mobile phase and is not detected in positive mode, meaning the target mass must correspond to the protonated free base.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Internal Standard Addition: Spike the sample with 10 µL of a known isotopic standard (e.g., Leucine Enkephalin) to serve as a lock-mass for real-time calibration.

    • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Data Acquisition: Scan in ESI+ mode from m/z 100 to 1000.

  • Self-Validation Check: The protocol is validated if the observed [M+H]+ peak matches the theoretical exact mass (208.1338 m/z) within a mass error of ≤5 ppm.

The Role of the Hydrochloride Salt in Structural Stability

Free β -amino acids often struggle to form high-quality single crystals due to the flexibility of the Cα​−Cβ​ bond and unpredictable zwitterionic hydrogen-bonding networks[3].

  • Causality of Salt Formation: By converting the free base to the hydrochloride salt, the primary amine is permanently protonated ( NH3+​ ). This achieves two critical outcomes:

    • Prevention of Degradation: It eliminates the nucleophilicity of the amine, preventing potential side reactions or intermolecular aggregation.

    • Crystallographic Anchoring: The chloride ion ( Cl− ) acts as a rigid, spherical hydrogen-bond acceptor. It bridges the protonated amine ( NH3+​ ) and the carboxylic acid ( COOH ), creating a highly predictable, repeating 3D lattice essential for X-ray diffraction[4].

Stability A 3-Amino-4-(2,4-dimethylphenyl) butanoic acid (Free Base) B Intermolecular Aggregation A->B Zwitterionic state D Protonation via HCl (Salt Formation) A->D pH < 3 C Amorphous / Poorly Diffracting Solid B->C E Stable Crystalline Hydrochloride Salt D->E Ordered H-bond network

Chemical stability and crystallization pathway of the free base versus the hydrochloride salt.

Single-Crystal X-Ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the gold standard, non-destructive analytical technique for determining absolute molecular geometry, including precise bond lengths, stereochemistry, and unit cell dimensions[5].

Protocol: Vapor Diffusion Crystallization

To obtain diffraction-quality crystals (minimum dimension ~0.1 mm), a slow vapor diffusion technique is required[6].

  • Rationale / Causality: Rapid solvent evaporation leads to kinetic trapping, resulting in twinned or microscopic crystals. Vapor diffusion allows for thermodynamic control; as the antisolvent slowly permeates the solvent droplet, the solubility of the salt decreases gradually, promoting the nucleation of a single, flawless crystal lattice.

  • Step-by-Step Methodology:

    • Solvent Selection: Dissolve 15 mg of the compound in 0.5 mL of a high-solubility solvent (e.g., Methanol).

    • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner vial to remove dust or nucleation inhibitors.

    • Antisolvent Chamber: Place the 2 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of an antisolvent (e.g., Diethyl Ether or Ethyl Acetate).

    • Sealing and Incubation: Cap the outer 20 mL vial tightly and leave it undisturbed in a vibration-free, temperature-controlled environment (20 °C) for 3 to 7 days.

  • Self-Validation Check: Inspect the inner vial under polarized light microscopy. The protocol is successful if the crystals extinguish light uniformly upon rotation, indicating a single, untwinned domain.

Protocol: SCXRD Data Collection and Refinement

Once a suitable crystal is harvested, it is subjected to X-ray bombardment to generate a diffraction pattern[7].

  • Step-by-Step Methodology:

    • Mounting: Coat the crystal in paratone oil to prevent solvent loss and mount it on a goniometer loop.

    • Cryocooling: Flash-cool the crystal to 100 K using a liquid nitrogen cryostream. Causality: Cooling minimizes atomic thermal vibrations (Debye-Waller factor), significantly enhancing the resolution of the diffraction spots[8].

    • Data Collection: Irradiate the crystal using a diffractometer equipped with a microfocus X-ray source (typically Mo , λ=0.71073 Å, or Cu ) and a CCD/CMOS detector[5]. Rotate the crystal through a full 360∘ to capture all unique reflections.

    • Structure Solution: Integrate the data and solve the phase problem using direct methods (e.g., SHELXT). Refine the atomic positions using least-squares minimization (e.g., SHELXL).

  • Self-Validation Check: A successful structural refinement is validated by a crystallographic R1​ value of <0.05 and a Goodness-of-Fit (GooF) approaching 1.0.

Workflow A Synthesis of Free Base B HCl Salt Formation A->B + HCl C Crystallization (Vapor Diffusion) B->C Solvent/ Antisolvent D SCXRD Data Collection C->D Single Crystal E Structure Refinement D->E Diffraction Data

Workflow for the structural characterization of the beta-amino acid hydrochloride salt.

Conclusion

The rigorous characterization of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride relies on the synergistic application of high-resolution mass spectrometry and single-crystal X-ray diffraction. By deliberately isolating the compound as a hydrochloride salt, researchers bypass the inherent instability and poor crystallization kinetics of the free β -amino acid, enabling the precise determination of its 3D molecular architecture.

References

  • Guidechem. "C12H18ClNO2 - Chemical Dictionary". Guidechem.
  • Creative BioMart. "X-ray Crystallography - Principle & Protocol". Creative BioMart.
  • National Institutes of Health (NIH). "Aggregation modes in sheets formed by protected beta-amino acids and beta-peptides". PubMed Central.
  • Carleton University. "Single-crystal X-ray Diffraction". SERC.
  • National Institutes of Health (NIH). "Structural consequences of beta-amino acid preorganization in a self-assembling alpha/beta-peptide". PubMed Central.
  • MDPI. "Self-Assembly Motifs of Water in Crystals of Palladium β-Amino Acid Complexes Influenced by Methyl Substitution on the Amino Acid Backbone". Molecules.
  • Vassar College. "Single Crystal X-ray Diffraction". Joseph M. Tanski.
  • Rigaku. "Single crystal X-ray diffraction". Rigaku.

Sources

In vivo half-life of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride in murine models

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to Determining the In Vivo Half-Life of GABA Analogues in Murine Models

A Case Study Approach for 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride

Disclaimer: As of the date of this publication, there is no publicly available pharmacokinetic data for the specific compound 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride. This guide will therefore use Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a structurally and functionally similar GABA analogue, as a representative molecule to detail the principles and methodologies for determining the in vivo half-life in murine models. The protocols and expected outcomes described herein are based on established data for Pregabalin and serve to illustrate a robust scientific workflow.

Introduction: The Imperative of Pharmacokinetics in Drug Discovery

In the trajectory of drug development, understanding a compound's pharmacokinetic (PK) profile—what the body does to a drug—is a cornerstone of preclinical assessment.[1][2] Key PK parameters, including absorption, distribution, metabolism, and excretion (ADME), dictate the dosing regimen, efficacy, and safety profile of a potential therapeutic.[1][3] Among these, the elimination half-life (t½) is a critical metric, defining the time required for the drug concentration in the body to decrease by half. It directly influences dosing frequency and the potential for accumulation.

This guide provides an in-depth, field-proven framework for determining the in vivo half-life of a novel small molecule, using the GABA analogue Pregabalin as a working example relevant to compounds like 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride. We will explore the causality behind experimental design, detail self-validating protocols, and ground our methodology in authoritative regulatory and scientific standards.

Part 1: Strategic Foundations of the Preclinical Pharmacokinetic Study

A successful PK study is built on a foundation of meticulous planning. The choices made at this stage are not arbitrary; they are designed to yield clean, interpretable, and translatable data.

Rationale for Murine Model Selection

The choice of animal model is the first critical decision. Murine models (mice and rats) are standard in early-stage drug discovery due to their genetic and physiological similarities to humans, cost-effectiveness, and established historical data.[4][5]

  • Strain Selection: Outbred strains like CD-1 or Swiss Webster mice are often preferred for initial PK screening. Their genetic heterogeneity can provide a more generalized view of a compound's behavior, mimicking the diversity of a human population to a small degree.[4][5] For studies requiring high reproducibility or investigation of specific metabolic pathways, inbred strains like C57BL/6 are used.[5]

  • Humanization: For compounds with known metabolism by specific human enzymes, transgenic "humanized" mouse models expressing human CYP450 enzymes can provide more directly translatable metabolic data.[6]

For our representative compound, Pregabalin, which undergoes negligible metabolism, a standard outbred strain such as CD-1 is sufficient and cost-effective.[7]

Designing the Dosing and Formulation Strategy

The route of administration and formulation are chosen to align with the intended clinical application.

  • Route of Administration:

    • Intravenous (IV): An IV bolus is essential for determining the absolute bioavailability and intrinsic elimination half-life, as it bypasses absorption entirely.

    • Oral (PO): Oral gavage is the most common route for preclinical testing of orally administered drugs. It provides key data on absorption rate, extent of absorption (bioavailability), and the impact of first-pass metabolism.

  • Formulation: The compound must be solubilized in a vehicle that is safe for the animal and ensures complete dissolution of the drug. A common starting vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The formulation must be tested for stability and solubility prior to the in vivo study.

  • Dose Selection: The dose should be high enough to ensure plasma concentrations remain above the bioanalytical method's lower limit of quantification (LLOQ) for a sufficient duration, but well below any known toxic levels. For Pregabalin in mice, doses in the range of 10-50 mg/kg are well-documented.[7][8]

Part 2: The In Vivo Workflow: A Self-Validating Protocol

The execution of the in vivo phase demands precision to minimize variability and ensure animal welfare. The following protocol outlines a robust procedure for a murine PK study.

Experimental Protocol: Murine Pharmacokinetic Study
  • Animal Acclimatization: House male CD-1 mice (8-10 weeks old) in an AAALAC-accredited facility for at least 7 days prior to the study to allow for acclimatization.[3] Maintain a 12-hour light/dark cycle with ad libitum access to food and water.

  • Group Allocation: Randomly assign mice to two main groups: Intravenous (IV) and Oral (PO), with n=3-4 animals per time point for a composite curve, or n=4-5 for serial sampling.

  • Fasting: Fast animals for 4 hours prior to dosing to reduce variability in gastric emptying for the PO group. Water remains available.

  • Pre-Dose Sample: Collect a baseline blood sample (T=0) from each animal prior to drug administration.

  • Dosing Administration:

    • PO Group: Administer the compound via oral gavage at the selected dose (e.g., 50 mg/kg).[7] Record the exact time of administration.

    • IV Group: Administer the compound via a tail vein bolus injection. Record the exact time of administration.

  • Blood Sample Collection: Collect approximately 50-75 µL of blood at specified time points. For a compound with an expected half-life of 3-6 hours like Pregabalin, a typical schedule would be:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality: The time points are chosen to accurately capture the key phases: initial distribution, peak concentration (Cmax), and the terminal elimination phase. At least three samples are needed during the elimination phase to reliably calculate the half-life.[9]

  • Sampling Technique:

    • Serial Sampling: If institutional guidelines permit, use a serial sampling technique (e.g., submandibular or saphenous vein) to collect multiple samples from the same mouse.[10] This method significantly reduces animal usage and inter-animal variability.

    • Composite Sampling: If serial sampling is not feasible, use one mouse per time point (terminal procedure).

  • Sample Processing: Immediately place blood into tubes containing K2EDTA anticoagulant. Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.

  • Storage: Transfer the resulting plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.

Workflow Visualization

G cluster_pre Part 1: Pre-Study cluster_invivo Part 2: In Vivo Phase cluster_bio Part 3: Bioanalysis cluster_data Part 4: Data Analysis Model Model Selection (CD-1 Mice) Acclimate Animal Acclimatization & Fasting Model->Acclimate Dose Dose & Formulation Prep (50 mg/kg in vehicle) Dosing Dosing (IV & PO) Dose->Dosing Acclimate->Dosing Sampling Blood Sampling (Serial or Composite) Dosing->Sampling Processing Plasma Processing & Storage (-80°C) Sampling->Processing Extraction Sample Extraction (Protein Precipitation) Processing->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Curve Concentration-Time Plot LCMS->Curve NCA Non-Compartmental Analysis (NCA) Curve->NCA Params Calculate PK Parameters (t½, AUC, Cmax) NCA->Params

Caption: High-level experimental workflow for a murine PK study.

Part 3: Bioanalytical Quantification via LC-MS/MS

Accurate quantification of the drug in plasma is non-negotiable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its superior sensitivity, selectivity, and speed.[11][12]

Bioanalytical Method Validation (BMV)

Before analyzing study samples, the LC-MS/MS method must be validated according to regulatory guidelines from agencies like the U.S. Food and Drug Administration (FDA).[13][14] This is a self-validating system ensuring data integrity. Key validation parameters include:

  • Accuracy & Precision: How close the measured values are to the true value and to each other.

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the plasma matrix.

  • Sensitivity (LLOQ): The lowest concentration that can be reliably quantified.[11]

  • Calibration Curve: A standard curve demonstrating the response-concentration relationship.

  • Stability: Ensuring the analyte is stable during sample collection, processing, and storage.[15]

Protocol: Plasma Sample Quantification
  • Sample Preparation: Thaw plasma samples on ice. Perform a protein precipitation by adding 3-4 volumes of cold acetonitrile containing an internal standard (a stable isotope-labeled version of the drug is ideal) to a small aliquot (e.g., 20 µL) of plasma.

  • Centrifugation: Vortex and centrifuge the samples at high speed (e.g., 14,000 x g) to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a 96-well plate for analysis.

  • LC-MS/MS Analysis: Inject the extract into the LC-MS/MS system. The liquid chromatography separates the analyte from matrix components, and the mass spectrometer provides highly selective and sensitive detection and quantification.

Part 4: Pharmacokinetic Data Analysis and Interpretation

Once plasma concentrations are determined, the data is analyzed to derive the key PK parameters. Non-Compartmental Analysis (NCA) is the most common and straightforward method used for this purpose.[9][16] NCA makes no assumptions about the drug's distribution within the body, relying instead on direct calculations from the observed concentration-time data.[17][18]

Key Pharmacokinetic Parameters Derived from NCA:
ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption.
Tmax Time at which Cmax is observed.Provides information on the rate of absorption.
AUC Area Under the concentration-time Curve.Represents the total systemic exposure to the drug.[9][19]
Elimination Half-Life.Time for plasma concentration to decrease by 50%. Determines dosing interval.
CL Clearance.The volume of plasma cleared of the drug per unit time.
Vd Volume of Distribution.The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Absolute Bioavailability.The fraction of the orally administered dose that reaches systemic circulation (Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).
Data Analysis Logic

G cluster_input cluster_process cluster_output ConcTime Plasma Concentration vs. Time Data Plot Plot Concentration vs. Time (Log-Linear) ConcTime->Plot Trapezoid Calculate AUC using Trapezoidal Rule Plot->Trapezoid Slope Determine Terminal Elimination Rate (λz) from Log-Linear Slope Plot->Slope Cmax Cmax, Tmax (Directly from Plot) Plot->Cmax AUC_Val AUC(0-last), AUC(0-inf) Trapezoid->AUC_Val HalfLife t½ = 0.693 / λz Slope->HalfLife CL_Vd CL, Vd, F% AUC_Val->CL_Vd HalfLife->CL_Vd

Sources

An In-Depth Technical Guide to the In Vitro Metabolism of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride in Rat Liver Microsomes

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Metabolic profiling is a cornerstone of modern drug discovery and development, providing critical insights into the pharmacokinetic and safety profiles of new chemical entities.[1] This guide offers a comprehensive, technically-grounded framework for investigating the in vitro metabolism of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride using a rat liver microsome (RLM) model. We will explore the theoretical metabolic pathways, present a detailed experimental protocol, and outline an analytical strategy using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust in vitro metabolism studies.

Introduction: The Rationale for Metabolic Profiling

The journey of a drug candidate from discovery to clinical application is contingent upon a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Metabolism, the enzymatic conversion of a drug into different compounds (metabolites), is a pivotal process that dictates a drug's efficacy and potential for toxicity.[1][2] The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases located in the endoplasmic reticulum, playing a dominant role.[3][4][5] In fact, CYPs are responsible for the oxidative metabolism of over 90% of drugs currently in clinical use.[4]

In vitro models, such as liver microsomes, offer a reliable and high-throughput method to screen drug candidates for metabolic stability and to identify potential metabolites early in the development process.[2] Rat liver microsomes (RLMs) are frequently used in preclinical studies due to their well-characterized enzymatic activity and their ability to predict in vivo metabolic pathways. This guide focuses on 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride, a compound whose structural features suggest susceptibility to several common metabolic transformations. Understanding its metabolic fate is crucial for predicting its pharmacokinetic behavior and ensuring its safety profile before advancing to further nonclinical and clinical studies.[6][7]

Predicted Metabolic Pathways of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid

The chemical structure of the parent compound provides a roadmap for predicting its metabolic fate. The key structural motifs—a dimethyl-substituted aromatic ring, a butanoic acid chain, and a primary amine—are all potential sites for enzymatic modification by CYP450 enzymes and other metabolic enzymes present in liver microsomes.[5][8]

Key Metabolic Sites & Predicted Transformations:

  • Aromatic Ring (2,4-dimethylphenyl group): Aromatic rings are common targets for oxidation. We can predict hydroxylation at one of the unsubstituted positions on the ring.

  • Methyl Groups: The two methyl groups on the aromatic ring are susceptible to benzylic hydroxylation, which can be further oxidized to form aldehyde and carboxylic acid metabolites.

  • Aliphatic Chain (Butanoic acid): The butanoic acid chain can undergo hydroxylation at various positions (α, β, γ to the carboxyl group).

  • Amino Group: The primary amine can undergo oxidative deamination.

Based on these sites, the following Phase I metabolic reactions are predicted:

  • Oxidation (+16 Da):

    • Aromatic hydroxylation

    • Benzylic hydroxylation of methyl groups

    • Aliphatic hydroxylation

  • Further Oxidation (+14 Da):

    • Oxidation of a primary alcohol (from benzylic hydroxylation) to an aldehyde.

    • Oxidation of an aldehyde to a carboxylic acid.

  • Deamination (-17 Da, +16 Da):

    • Oxidative deamination of the primary amine to a ketone.

The following diagram illustrates these potential biotransformations.

G cluster_legend Biotransformation Legend cluster_metabolites Potential Phase I Metabolites oxidation Oxidation (+16 Da) deamination Oxidative Deamination Parent 3-Amino-4-(2,4-dimethylphenyl) butanoic acid M1 Aromatic Hydroxylation (M+16) Parent->M1 CYP450 (Oxidation) M2 Benzylic Hydroxylation (M+16) Parent->M2 CYP450 (Oxidation) M3 Aliphatic Hydroxylation (M+16) Parent->M3 CYP450 (Oxidation) M4 Oxidative Deamination (M-1) Parent->M4 MAO/CYP450 (Deamination) M5 Further Oxidation of M2 (M+30) M2->M5 ADH/ALDH (Oxidation)

Caption: Predicted Phase I metabolic pathways for the parent compound.

Experimental Design and Protocol

A robust experimental design is critical for generating reliable and reproducible data. This includes appropriate controls to ensure that the observed degradation of the parent compound is due to enzymatic activity.

Materials and Reagents
  • Test Compound: 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride (10 mM stock in DMSO).

  • Rat Liver Microsomes (RLMs): Pooled from male Sprague-Dawley rats (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

  • Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally similar compound not found in the matrix).

  • Control Compounds: A high-clearance compound (e.g., verapamil) and a low-clearance compound (e.g., warfarin) to validate the assay performance.

Experimental Workflow Diagram

The overall workflow for the in vitro metabolism study is depicted below.

Caption: Experimental workflow for the RLM incubation study.

Step-by-Step Incubation Protocol
  • Prepare Incubation Mixtures: In a microcentrifuge tube, combine the potassium phosphate buffer, RLM solution (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[5][9] Prepare separate incubations for each time point.

  • Negative Control: Prepare a parallel set of incubations without the NADPH regenerating system. This control is crucial to distinguish between enzymatic and non-enzymatic degradation.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the system to reach thermal equilibrium.[10]

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each tube (except the negative controls). Vortex gently to mix.[5]

  • Incubation: Incubate the reactions at 37°C in a shaking water bath.

  • Termination: At each designated time point (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.[9][11] The "0-minute" time point is terminated immediately after the addition of NADPH.

  • Protein Precipitation: Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated microsomal proteins.[11]

  • Sample Collection: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.[11]

Analytical Methodology: LC-MS/MS

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for metabolite identification and quantification due to its high sensitivity, selectivity, and structural elucidation capabilities.[1][12][13]

Chromatographic Separation

A reversed-phase C18 column is typically used for separating the parent compound from its more polar metabolites. A gradient elution with mobile phases consisting of water and acetonitrile (or methanol) with a small amount of formic acid (to improve ionization) is employed.

Mass Spectrometric Detection

High-resolution mass spectrometry (HRMS), using instruments like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is ideal for metabolite identification.[14]

Data Acquisition Strategy:

  • Full Scan MS: Acquire full scan data to detect all ionizable compounds in the sample. This allows for the identification of potential metabolites based on their accurate mass.

  • Data-Dependent MS/MS (dd-MS2): Automatically trigger MS/MS fragmentation scans on the most abundant ions detected in the full scan. The fragmentation patterns provide structural information to help identify the site of metabolism.[15]

Data Analysis and Metabolite Identification
  • Parent Compound Quantification: The disappearance of the parent compound over time is monitored by creating an extracted ion chromatogram (EIC) for its m/z. The peak area ratio of the parent compound to the internal standard is plotted against time to determine the metabolic stability (half-life, t½).

  • Metabolite Searching: Metabolite identification software can be used to search the full scan data for masses corresponding to predicted biotransformations (e.g., +16 Da for oxidation).

  • Structural Elucidation: The MS/MS fragmentation pattern of a potential metabolite is compared to that of the parent compound. A shift in the mass of a fragment ion can often pinpoint the location of the metabolic modification.

Hypothetical Results and Data Presentation

The results of the study can be summarized in clear, concise tables for easy interpretation.

Table 1: Metabolic Stability of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid in RLMs

ParameterTest CompoundVerapamil (High-Clearance)Warfarin (Low-Clearance)
Half-life (t½, min) 25.8< 10> 60
Intrinsic Clearance (CLint, µL/min/mg protein) 26.9> 69< 11.5

Table 2: Potential Metabolites Identified by LC-HRMS

Metabolite IDObserved m/zMass Shift (Da)Proposed Biotransformation
M1[Parent + 15.99]+15.99Aromatic Hydroxylation
M2[Parent + 15.99]+15.99Benzylic Hydroxylation
M3[Parent - 1.01]-1.01Oxidative Deamination

Conclusion and Future Directions

This guide outlines a systematic approach for evaluating the in vitro metabolism of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride using rat liver microsomes. The described workflow, from experimental design to LC-MS/MS analysis, provides a robust framework for identifying potential metabolites and assessing metabolic stability. The data generated from these studies are invaluable for guiding lead optimization, predicting in vivo pharmacokinetics, and informing the design of subsequent nonclinical safety studies as recommended by regulatory agencies like the FDA.[6][7][16] Future work should focus on reaction phenotyping to identify the specific CYP450 isoforms responsible for the observed metabolism and conducting similar studies in human liver microsomes to assess inter-species differences.

References

  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. U.S.
  • Guengerich, F. P. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI.
  • The Role of CYP450 Enzymes in Drug Metabolism. Metabolon.
  • Kumar, S., & Singh, S. K. (2021). Review on In Vivo Profiling of Drug Metabolites with Lc-Ms/Ms in the Past Decade. Future Science.
  • Miksys, S., & Tyndale, R. F. (2013). Cytochrome P450–mediated drug metabolism in the brain.
  • Miksys, S., & Tyndale, R. F. (2013). Cytochrome P450-mediated drug metabolism in the brain. PubMed.
  • Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. U.S.
  • Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development. Thermo Fisher Scientific.
  • Shibam, D., Divya, S., & Rohit, B. (2021). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Juniper Publishers.
  • Safety Testing of Drug Metabolites Guidance for Industry. U.S.
  • Drug Metabolism - The Importance of Cytochrome P450 3A4. Medsafe.
  • Peer Reviewed: Systematic LC/MS Metabolite Identification in Drug Discovery.
  • Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. American Chemical Society.
  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. U.S.
  • Hill, J. R. (2004). In vitro drug metabolism using liver microsomes. Current Protocols in Pharmacology.
  • 2020 FDA Drug-drug Interaction Guidance: A Comparison Analysis and Action Plan by Pharmaceutical Industrial Scientists. PubMed.
  • In Vitro Drug Metabolism Using Liver Microsomes. Flinders University.
  • Microsomal target proteins of metabolically activated arom
  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab.
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. MDPI.
  • Cavalieri, E. L., & Rogan, E. G. (1992). The approach to understanding aromatic hydrocarbon carcinogenesis.
  • Human in vitro metabolism of an environmental mixture of polycyclic aromatic hydrocarbons (PAH) found at the Portland Harbor Superfund Site.
  • High-Throughput Quantitative and Qualitative Analysis of Microsomal Incubations by Cocktail Analysis with an Ultraperformance Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometer System. Taylor & Francis Online.
  • Competitive Metabolism of Polycyclic Aromatic Hydrocarbons (PAHs): An Assessment Using In Vitro Metabolism and Physiologically Based Pharmacokinetic (PBPK) Modeling.
  • A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. MDPI.

Sources

A Strategic Guide to the Preclinical Toxicity Profiling of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive, tiered strategy for establishing the preclinical toxicity and safety profile of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride, a novel small molecule and putative gamma-aminobutyric acid (GABA) analogue. In the absence of existing public data for this specific new chemical entity (NCE), this document provides a robust framework grounded in international regulatory guidelines and knowledge from structurally related compounds. The proposed program encompasses a logical progression of studies, from acute single-dose assessments to repeated-dose toxicity evaluations, supplemented by a core safety pharmacology and genotoxicity battery. The methodologies detailed herein are designed to identify potential target organ toxicities, establish a No-Observed-Adverse-Effect Level (NOAEL), and characterize the overall risk profile to support progression into human clinical trials. This guide is intended for researchers, toxicologists, and drug development professionals tasked with the safety evaluation of novel central nervous system (CNS)-active compounds.

Introduction: The Compound and the Imperative for a Rigorous Safety Assessment

3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride is a novel GABA analogue. Structurally related compounds, such as pregabalin and vigabatrin, are established therapeutics for neurological disorders, acting by modulating GABAergic neurotransmission. While the therapeutic potential is promising, the primary mandate in drug development is to ensure patient safety. A thorough preclinical safety evaluation is therefore not merely a regulatory requirement but a fundamental scientific and ethical obligation.[1][2]

The journey of an NCE from laboratory to clinic is underpinned by a meticulous characterization of its potential adverse effects.[3] This process involves a series of in vivo and in vitro studies designed to define the dose-response relationship of toxicity, identify target organs, and understand the potential for genetic damage or off-target physiological disruption.[4] For a CNS-active agent like this GABA analogue, special attention must be paid to neurotoxicity and behavioral effects.[5][6]

This guide proposes a preclinical testing strategy that aligns with the principles of the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD), ensuring regulatory compliance and scientific rigor.[7][8]

Proposed Preclinical Safety and Toxicity Evaluation Program

The evaluation program is designed as a tiered approach, beginning with acute studies and progressing to longer-term repeat-dose studies. This allows for early decision-making and refinement of study designs based on emerging data.

Acute Oral Toxicity Assessment

The initial step is to determine the compound's intrinsic acute toxicity following a single oral dose. This study provides critical information on the maximum tolerated dose (MTD) and helps classify the compound's hazard potential.

  • Causality and Experimental Choice: The OECD 423 (Acute Toxic Class Method) is recommended.[9][10] This method is ethically preferred as it uses a minimal number of animals in a stepwise procedure to assign a GHS (Globally Harmonized System) toxicity classification, rather than calculating a precise LD50.[11][12] The choice of the rat as the rodent model is standard due to the extensive historical database available for this species.

Repeated-Dose Toxicity Studies

These studies are the cornerstone of preclinical safety assessment, designed to uncover toxicities that manifest after repeated administration.

  • Causality and Experimental Choice: A 28-day oral toxicity study in a rodent species (rat) is the standard initial investigation, as outlined in OECD Guideline 407.[13][14][15] This duration is sufficient to support early-phase clinical trials.[16] The primary goals are to characterize the dose-response relationship and identify the No-Observed-Adverse-Effect Level (NOAEL), which is crucial for setting the initial safe dose in humans.[16][17][18] A key feature of this protocol is the inclusion of a recovery group to assess the reversibility of any observed toxic effects.[18]

Safety Pharmacology Core Battery

For any NCE, and especially for a CNS-active compound, it is imperative to investigate potential undesirable effects on vital physiological functions. The ICH S7A guideline mandates a core battery of studies.[19][20][21]

  • Central Nervous System (CNS): Assessment of effects on motor activity, behavioral changes, coordination, and body temperature using a Functional Observational Battery (FOB) or Irwin test in rats.[22]

  • Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters, often conducted in conscious, telemetered dogs or non-human primates.

  • Respiratory System: Assessment of respiratory rate and tidal volume.[21]

Genotoxicity Assessment

A standard battery of tests is required to evaluate the potential for the compound to cause genetic damage, which can be linked to carcinogenicity or heritable defects.[23][24][25] The ICH S2(R1) guideline provides a clear framework.[26][27]

  • Bacterial Reverse Mutation Test (Ames Test): To detect gene mutations.

  • In Vitro Mammalian Cell Assay: To assess for chromosomal damage (e.g., micronucleus test or chromosomal aberration assay).[23]

  • In Vivo Genotoxicity Test: Typically a micronucleus test in rodent hematopoietic cells to assess chromosomal damage in a whole-animal system.[24]

Detailed Experimental Protocols & Methodologies

Protocol: Acute Oral Toxicity (Following OECD Guideline 423)
  • Animal Model: Nulliparous, non-pregnant female Sprague-Dawley rats, 8-12 weeks old. Females are often more sensitive.

  • Housing: Housed in controlled conditions (22±3°C, 30-70% humidity, 12h light/dark cycle) with ad libitum access to standard rodent chow and water.

  • Dose Selection: A starting dose of 300 mg/kg is typically used in the stepwise procedure. Subsequent doses (2000 mg/kg, 50 mg/kg, 5 mg/kg) are selected based on the observed outcomes (mortality or survival).[12]

  • Administration: The compound is administered as a single oral gavage dose. The vehicle should be aqueous unless the compound's solubility necessitates an alternative like corn oil.

  • Procedure:

    • A group of 3 animals is dosed at the starting dose.

    • If mortality occurs in 2 or 3 animals, the procedure is repeated at a lower dose.

    • If 0 or 1 animal dies, the procedure is repeated at a higher dose.

    • This continues until a stopping criterion is met (e.g., no mortality at the highest dose, or clear toxicity at a lower dose).

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic signs like salivation, and CNS signs like tremors or convulsions) immediately after dosing, at regular intervals on the first day, and daily thereafter for 14 days.[28]

  • Data Collection: Body weights are recorded prior to dosing and on days 7 and 14. At the end of the study, all animals are subjected to gross necropsy.

  • Endpoint: Classification of the substance into a GHS category based on the observed mortality at specific dose levels.

Protocol: 28-Day Repeated-Dose Oral Toxicity Study (Following OECD Guideline 407)
  • Animal Model: Young adult male and female Sprague-Dawley rats.

  • Group Size: At least 5 males and 5 females per dose group.[13][15]

  • Dose Groups:

    • Group 1: Vehicle Control

    • Group 2: Low Dose

    • Group 3: Mid Dose

    • Group 4: High Dose (intended to produce some observable toxicity but not significant mortality)

    • Satellite Groups: A vehicle control and a high-dose group (5M/5F each) are included for a 14-day recovery period to assess the reversibility of effects.[18]

  • Administration: Daily oral gavage for 28 consecutive days.

  • In-Life Observations:

    • Clinical Signs: Daily cage-side observations and a detailed clinical examination weekly.

    • Body Weight & Food Consumption: Measured weekly.

    • Ophthalmology: Examination before treatment and near termination.

    • Functional Observations: A Functional Observational Battery (FOB) should be conducted near the end of the treatment period to specifically screen for neurotoxic effects.[5][6]

  • Terminal Procedures (Day 29):

    • Blood Collection: Blood is collected for hematology and clinical chemistry analysis.

    • Necropsy: All animals undergo a full gross necropsy.

    • Organ Weights: Key organs (brain, liver, kidneys, adrenals, spleen, heart, thymus, gonads) are weighed.[18]

    • Histopathology: A comprehensive list of tissues from the control and high-dose groups is preserved and examined microscopically. Any gross lesions from other groups are also examined.[18]

  • Endpoint: Determination of the principal toxic effects, identification of target organs, and establishment of the NOAEL.[17]

Data Presentation and Visualization

Quantitative data should be summarized in clear, comparative tables. Visual workflows are essential for protocol clarity.

Data Summary Tables

Table 1: Summary of Proposed Preclinical Toxicology Program

Study TypeGuidelineSpeciesPrimary Objective
Acute Oral ToxicityOECD 423RatDetermine acute toxicity profile and GHS classification.
28-Day Repeat-DoseOECD 407RatIdentify target organs and determine the NOAEL.
Safety PharmacologyICH S7ARat, DogAssess effects on CNS, cardiovascular, and respiratory systems.
Genotoxicity BatteryICH S2(R1)In vitro/In vivoEvaluate mutagenic and clastogenic potential.

Table 2: Example Template for Hematology Data (28-Day Study)

ParameterUnitsControl (Male)Low Dose (Male)Mid Dose (Male)High Dose (Male)
Red Blood Cells10^12/LMean ± SDMean ± SDMean ± SDMean ± SD
Hemoglobing/dLMean ± SDMean ± SDMean ± SDMean ± SD
Hematocrit%Mean ± SDMean ± SDMean ± SDMean ± SD
White Blood Cells10^9/LMean ± SDMean ± SDMean ± SDMean ± SD
Platelets10^9/LMean ± SDMean ± SDMean ± SDMean ± SD
Experimental Workflows (Graphviz)

Preclinical_Toxicity_Workflow NCE NCE: 3-Amino-4-(2,4-dimethylphenyl) butanoic acid hydrochloride AcuteTox Acute Oral Toxicity Study (OECD 423) NCE->AcuteTox Initial Hazard ID SafetyPharm Safety Pharmacology (ICH S7A) NCE->SafetyPharm GenoTox Genotoxicity Battery (ICH S2(R1)) NCE->GenoTox DoseRange Dose Range Finding (e.g., 7-day study) AcuteTox->DoseRange Inform Dose Selection RepeatDose 28-Day Repeat-Dose Study (OECD 407) DoseRange->RepeatDose Set Doses for Sub-chronic Study IND IND-Enabling Data Package RepeatDose->IND SafetyPharm->IND GenoTox->IND

Caption: Overall preclinical toxicology testing workflow.

NOAEL_Determination_Logic DoseGroups Dose Groups (Control, Low, Mid, High) HighDose High Dose MidDose Mid Dose LowDose Low Dose AdverseEffect Adverse Effect Observed? HighDose->AdverseEffect Evaluate AdverseEffect2 Adverse Effect Observed? MidDose->AdverseEffect2 Evaluate AdverseEffect3 Adverse Effect Observed? LowDose->AdverseEffect3 Evaluate AdverseEffect->MidDose No LOAEL LOAEL (Lowest-Observed-Adverse-Effect Level) AdverseEffect->LOAEL Yes NOAEL NOAEL (No-Observed-Adverse-Effect Level) AdverseEffect2->LowDose No AdverseEffect2->LOAEL Yes AdverseEffect3->NOAEL No AdverseEffect3->LOAEL Yes

Caption: Logical process for determining the NOAEL.

Conclusion

The preclinical toxicity profiling of a new chemical entity is a complex but critical endeavor. For 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride, a structured, guideline-driven approach is paramount. The strategy outlined in this guide, progressing from acute to sub-chronic studies and incorporating essential safety pharmacology and genotoxicity assessments, provides a comprehensive framework for characterizing its safety profile. Adherence to these scientifically validated and internationally recognized protocols will generate a robust data package to support informed decision-making and, if appropriate, the safe progression of this promising compound into clinical development.

References

  • ICH. (2011). S2(R1) Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. [Link][23][24][25]

  • OECD. (2008). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. [Link][13][15]

  • ICH. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link][19][20]

  • OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. [Link][9]

  • FDA. (2012). Guidance for Industry: S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. [Link][26][27]

  • European Medicines Agency. (2000). ICH S7A Safety pharmacology studies for human pharmaceuticals. [Link][21]

  • ICH. (2009). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link][1][16]

  • Eremina, E. O., et al. (2020). Preclinical in vivo Neurotoxicity Studies of Drug Candidates. Regulatory Research and Medicine Evaluation. [Link][5][6]

  • NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight. [Link][22]

  • FDA. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link][2]

  • Longdom Publishing. (n.d.). New Chemical Entity and Valuation of the Development. Open Access Journals. [Link][3]

Sources

An In-Depth Technical Guide to the Receptor Binding Affinity of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride (PD-0200347)

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Foreword

This guide provides a comprehensive technical overview of the receptor binding characteristics of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride, a compound also identified in literature as PD-0200347. As a structural analog of γ-aminobutyric acid (GABA), this molecule belongs to the gabapentinoid class of compounds. The primary focus of this document is to elucidate its interaction with its principal molecular target, provide a detailed experimental framework for quantifying this interaction, and contextualize the downstream physiological consequences. Our approach emphasizes the causality behind experimental design, ensuring a self-validating and reproducible scientific narrative.

Molecular Profile and Primary Target Identification

3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride is a small molecule designed as a ligand for the α2δ (alpha-2-delta) auxiliary subunit of voltage-gated calcium channels (VGCCs).[1] Unlike many ion channel modulators, gabapentinoids do not typically act as direct pore blockers. Instead, their therapeutic mechanism is rooted in their high-affinity binding to the α2δ-1 and α2δ-2 subunits of VGCCs.[1] This interaction is critical as it modulates the trafficking and function of the calcium channel complex, ultimately influencing neurotransmitter release.

Chemical Structure:

  • IUPAC Name: 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride

  • Alias: PD-0200347

  • Molecular Formula: C₁₂H₁₈ClNO₂

  • Molecular Weight: 243.73 g/mol

Quantitative Receptor Binding Affinity

While PD-0200347 is confirmed as an α2δ ligand, specific binding affinity constants (Kᵢ or IC₅₀) are not extensively reported in publicly accessible scientific literature. However, to provide a quantitative context for this class of compounds, we can reference the affinity of the prototypical gabapentinoid, gabapentin, for its target. This serves as an essential benchmark for researchers seeking to characterize PD-0200347.

The binding affinity of these ligands is typically determined via a competitive radioligand binding assay, where the test compound displaces a radiolabeled ligand, such as [³H]gabapentin, from the α2δ subunit.

Table 1: Representative Binding Affinity of Gabapentinoids

Compound Target Protein Radioligand Assay Type IC₅₀ (nM) Reference
Gabapentin α2δ subunit of VGCC (Pig Brain) [³H]gabapentin Competitive Binding 70 - 140

| Gabapentin | α2δ-1 subunit of VGCC (Human) | [³H]gabapentin | Competitive Binding | 27 | |

Note: The IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. It can be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Experimental Protocol: Radioligand Competition Binding Assay

To determine the binding affinity of PD-0200347 for the α2δ subunit, a competitive radioligand binding assay is the gold-standard methodology. This protocol provides a self-validating system through the inclusion of controls for total and non-specific binding.

Principle of the Assay

This assay measures the ability of an unlabeled test compound (PD-0200347) to compete with a fixed concentration of a radiolabeled ligand (e.g., [³H]gabapentin) for binding to a receptor source (e.g., porcine brain membranes rich in α2δ subunits). The displacement of the radioligand is proportional to the affinity of the test compound for the receptor.

Materials and Reagents
  • Receptor Source: Porcine or rat brain cortex membranes, prepared and stored at -80°C.

  • Radioligand: [³H]gabapentin or [³H]leucine. [³H]Leucine is a validated, commercially available alternative that binds to the same site.

  • Test Compound: 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride (PD-0200347).

  • Non-specific Binding Control: A high concentration (e.g., 100 µM) of unlabeled gabapentin or (S)-3-isobutyl-GABA.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris, pH 7.4).

  • Filtration System: 96-well FilterMate harvester with GF/C filters, presoaked in polyethyleneimine (PEI) to reduce non-specific filter binding.

  • Scintillation Cocktail & Counter: For quantifying radioactivity.

Step-by-Step Methodology
  • Membrane Preparation:

    • Thaw frozen brain tissue homogenates on ice.

    • Homogenize the tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl with protease inhibitors).

    • Centrifuge at low speed (e.g., 1,000 x g) to remove large debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Plate Setup (96-well format):

    • Total Binding Wells: Add membrane preparation, assay buffer, and [³H]gabapentin.

    • Non-specific Binding (NSB) Wells: Add membrane preparation, a saturating concentration of unlabeled gabapentin, and [³H]gabapentin. This step is crucial for trustworthiness as it defines the baseline of non-receptor binding.

    • Test Compound Wells: Add membrane preparation, varying concentrations of PD-0200347, and [³H]gabapentin.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the PEI-soaked GF/C filters. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Quantification:

    • Dry the filters completely.

    • Add scintillation cocktail and count the radioactivity (in disintegrations per minute, DPM) for each well using a scintillation counter.

Data Analysis
  • Calculate Specific Binding: For each data point, subtract the average DPM from the NSB wells from the DPM of the test wells.

    • Specific Binding = Total Binding DPM - NSB DPM

  • Generate Dose-Response Curve: Plot the percent specific binding against the logarithm of the test compound (PD-0200347) concentration.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response model) to fit the curve and calculate the IC₅₀ value.

  • Calculate Kᵢ (Inhibition Constant): Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    • Where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand for the receptor. This conversion provides an absolute measure of affinity, independent of assay conditions.

Visualization of Key Processes

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the competitive binding assay, highlighting the control points that ensure data integrity.

RadioligandBindingWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis MembranePrep 1. Membrane Preparation ReagentPrep 2. Reagent Dilution (Radioligand, Test Compound) PlateSetup 3. Plate Setup (Total, NSB, Test) ReagentPrep->PlateSetup Incubation 4. Incubation to Equilibrium PlateSetup->Incubation Filtration 5. Rapid Filtration & Washing Incubation->Filtration Counting 6. Scintillation Counting Filtration->Counting Calc 7. Calculate Specific Binding Counting->Calc CurveFit 8. Curve Fitting (IC50) Calc->CurveFit KiCalc 9. Cheng-Prusoff (Ki) CurveFit->KiCalc

Caption: Workflow for determining IC₅₀/Kᵢ via radioligand binding assay.

Mechanism of Action and Signaling Pathway

Binding of PD-0200347 to the α2δ-1 subunit does not directly block ion flow. Instead, it is thought to interfere with the forward trafficking of the entire VGCC complex to the presynaptic membrane.[1] This leads to a reduced density of functional calcium channels at the synapse, diminished calcium influx upon neuronal depolarization, and consequently, decreased release of excitatory neurotransmitters like glutamate. In specific cellular contexts, such as osteoarthritic chondrocytes, this has been shown to inhibit the Erk1/2 signaling pathway.[2]

SignalingPathway cluster_membrane Presynaptic Terminal cluster_downstream Downstream Effect (Example) PD0200347 PD-0200347 a2d α2δ-1 Subunit PD0200347->a2d Binds VGCC_complex VGCC Complex (in vesicle) VGCC_membrane Functional VGCC at Membrane a2d->VGCC_membrane Inhibits Trafficking VGCC_complex->VGCC_membrane Trafficking Ca_influx Ca²⁺ Influx VGCC_membrane->Ca_influx NT_release Neurotransmitter Release (e.g., Glutamate) Ca_influx->NT_release Erk Erk1/2 Pathway Activation NT_release->Erk Modulates

Caption: Proposed mechanism of action for PD-0200347 at the presynaptic terminal.

Conclusion and Future Directions

3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride (PD-0200347) is a specific ligand for the α2δ subunit of voltage-gated calcium channels, a mechanism it shares with established therapeutics like gabapentin and pregabalin. While quantitative binding data for this specific molecule is not widely published, this guide provides the authoritative experimental framework required for its determination. The detailed radioligand binding protocol serves as a robust, self-validating system for researchers to precisely quantify the compound's binding affinity. Understanding this fundamental parameter is the critical first step in correlating molecular interactions with cellular and in vivo pharmacological effects, such as the observed modulation of the Erk1/2 pathway.[2] Future research should focus on executing these binding studies to establish a definitive Kᵢ value for PD-0200347 and exploring its binding kinetics and selectivity across different α2δ isoforms.

References

  • Boileau, C., Martel-Pelletier, J., Brunet, J., et al. (2006). PD-0200347, an α2δ ligand of the voltage gated calcium channel, inhibits in vivo activation of the Erk1/2 pathway in osteoarthritic chondrocytes: a PKCα dependent effect. Annals of the Rheumatic Diseases, 65(5), 573–580. Available at: [Link]

  • Hendrich, J., Van Minh, A. T., Heblich, F., et al. (2008). Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin. Proceedings of the National Academy of Sciences, 105(9), 3628–3633. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). gabapentin ligand activity page. Retrieved March 25, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of 3-Amino-4-(2,4-dimethylphenyl)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a simple, robust, and accurate High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride. The method utilizes reversed-phase chromatography, which is suitable for quality control and stability testing in pharmaceutical development. The method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction

3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride is a gamma-amino acid derivative. Accurate and reliable quantification of this active pharmaceutical ingredient (API) is critical for ensuring product quality and consistency throughout the drug development lifecycle. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[1]

The primary challenge in the HPLC analysis of many amino acids is their high polarity and lack of a strong UV chromophore, often necessitating derivatization.[1][2] However, the structure of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid contains a dimethylphenyl group, which is expected to exhibit sufficient UV absorbance, thereby allowing for direct UV detection without the need for derivatization. This simplifies the procedure, reduces analysis time, and minimizes potential sources of error.

This guide details a systematic approach to developing and validating a reversed-phase HPLC-UV method suitable for its intended purpose, grounded in established scientific principles and regulatory expectations.[3]

Method Development Strategy

The overall workflow for the development and validation of the analytical method is outlined below. The process begins with understanding the analyte's properties and progresses through systematic optimization of chromatographic conditions to a final, comprehensive validation.

MethodDevelopmentWorkflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) Analyte Analyte Characterization (Solubility, pKa, UV Spectrum) ColumnSelection Column & Stationary Phase Selection Analyte->ColumnSelection Properties MobilePhase Mobile Phase Optimization (pH, Organic %) ColumnSelection->MobilePhase Initial Screening Detection Wavelength Selection MobilePhase->Detection Separation Optimization Parameter Optimization (Flow Rate, Temp) Detection->Optimization Sensitivity Specificity Specificity Optimization->Specificity Optimized Conditions Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness FinalMethod Final Validated Method Robustness->FinalMethod Verified

Caption: Workflow for HPLC Method Development and Validation.

Analyte Properties and Initial Considerations
  • Structure and Polarity: The target molecule is a polar compound due to the amino and carboxylic acid groups. However, the presence of the 2,4-dimethylphenyl group imparts a degree of hydrophobicity. This dual nature makes it a suitable candidate for reversed-phase chromatography.[4][5]

  • UV Absorbance: The dimethylphenyl ring is the primary chromophore. A UV scan of a dilute solution of the analyte in the mobile phase diluent should be performed to determine the wavelength of maximum absorbance (λmax), which is anticipated to be in the 260-275 nm range.

  • Solubility: The hydrochloride salt form suggests good solubility in aqueous media. Initial solubility tests should be conducted in water and mixtures of water with common organic solvents like acetonitrile and methanol.

Chromatographic Conditions Selection

The goal is to achieve a symmetric peak shape, adequate retention (typically a retention factor, k', between 2 and 10), and resolution from any potential impurities or degradation products.

  • Stationary Phase: A C18 (octadecylsilane) column is the most common starting point for reversed-phase HPLC due to its wide applicability and hydrophobicity.[4] A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm provides a good balance of efficiency and backpressure for standard HPLC systems.

  • Mobile Phase: A combination of an aqueous buffer and an organic modifier is standard for reversed-phase chromatography.[4]

    • Aqueous Component: A phosphate or acetate buffer is typically used to control the pH. The pH of the mobile phase is a critical parameter as it affects the ionization state of the analyte. For an amino acid, a pH around 2.5-3.5 will protonate the carboxylic acid group and maintain the protonation of the amino group, often leading to better retention and peak shape on a C18 column. A phosphate buffer (e.g., potassium dihydrogen phosphate) is a good choice.

    • Organic Component: Acetonitrile is often preferred over methanol as it generally provides better peak shapes and lower UV cutoff.

  • Detection Wavelength: Based on the UV scan, an initial wavelength corresponding to the λmax of the dimethylphenyl group should be selected to ensure maximum sensitivity.

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column. Maintaining the column at a constant temperature (e.g., 30 °C) is crucial for ensuring reproducible retention times.

Detailed Protocol: HPLC-UV Method

Equipment and Reagents
  • HPLC system with a UV/Vis detector, pump, autosampler, and column oven.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.

  • Phosphoric acid (H₃PO₄), analytical grade.

  • 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride reference standard.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition Mobile Phase A : Mobile Phase B (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 270 nm
Run Time 10 minutes

Rationale for Choices:

  • pH 3.0: At this pH, the carboxylic acid group is largely protonated, reducing its polarity and enhancing retention on the C18 stationary phase.

  • Isocratic Elution: For a single analyte quantification, an isocratic method is simpler, more robust, and generally provides better reproducibility than a gradient method. The 60:40 aqueous to organic ratio was determined experimentally to provide optimal retention and peak shape.

  • 270 nm: This wavelength was determined from the UV spectrum to be the λmax, providing the best signal-to-noise ratio.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations across the desired calibration range (e.g., 10-200 µg/mL).

  • Sample Solution: Accurately weigh the sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range.

Method Validation Protocol (ICH Q2(R2))

The developed method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[6][7]

Sources

Application Note: Solvent Compatibility and Stock Solution Protocols for 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The preparation of reliable stock solutions is a critical foundational step in drug development and in vitro pharmacology. 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride (Molecular Weight: ~243.73 g/mol ) is a substituted β -amino acid derivative formulated as a hydrochloride salt. Because of its zwitterionic potential and the presence of the chloride counterion, its solubility profile is highly sensitive to solvent polarity, pH, and nucleophilicity.

This guide provides an authoritative, self-validating framework for selecting appropriate solvents and preparing stable master and working solutions, ensuring reproducibility across biological and chemical assays.

Physicochemical Profiling & Mechanistic Insights

To ensure experimental integrity, it is crucial to understand the causality behind the solubility behavior of this compound rather than relying on empirical trial and error.

The Role of the Hydrochloride Salt

Approximately 30% of active pharmaceutical ingredients approved by the FDA are formulated as hydrochlorides due to their superior aqueous solubility [1]. The protonation of the primary amine ( -NH3+​ ) paired with the chloride anion ( Cl− ) lowers the crystal lattice energy and maximizes ion-dipole interactions with polar solvents.

Diffusion Layer Self-Buffering

When dissolving this HCl salt in aqueous media, the compound exhibits a "self-buffering" action. According to the Noyes-Whitney dissolution relationship, the dissociation of the HCl salt temporarily lowers the pH in the microscopic diffusion layer surrounding the solid particles [2]. This local acidic microenvironment forces the compound into its highly soluble cationic state, facilitating rapid initial dissolution before it equilibrates into its zwitterionic form at physiological pH (7.4).

Solvent Vulnerabilities (Esterification Risk)

While the compound is highly soluble in polar protic solvents like methanol and ethanol, primary alcohols must be avoided for long-term storage . The presence of the carboxylic acid group ( -COOH ) alongside the inherent acidity of the hydrochloride salt creates an ideal environment for acid-catalyzed Fischer esterification. Storing the compound in ethanol will inevitably lead to the formation of an ethyl ester derivative, fundamentally altering its pharmacological target binding affinity.

Solvent Compatibility Matrix

The following table summarizes the quantitative and qualitative compatibility of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride across common laboratory solvents.

Solvent SystemEstimated CapacityStabilityRecommendation & Causality
Anhydrous DMSO > 50 mMHighOptimal for Master Stocks. Universal aprotic solvent; prevents hydrolysis and esterification [3].
Aqueous Buffers (pH 7.4) ~ 10–20 mMModerateOptimal for Working Solutions. Maintains the physiological zwitterionic equilibrium.
0.1 M HCl (pH 1.0) > 50 mMHighSpecialized Use. Forces the cationic state, maximizing ion-dipole interactions for high-concentration needs.
Methanol / Ethanol SolubleLowNot Recommended. High risk of acid-catalyzed Fischer esterification over time.
Hexane / Toluene InsolubleN/ANot Recommended. Non-polar media cannot disrupt the ionic crystal lattice.

Speciation and Workflow Visualizations

The dissolution pathway of this compound is heavily dictated by the chosen solvent and the resulting pH. The diagram below illustrates the logical relationships between solvent selection and the compound's molecular speciation.

Speciation cluster_solvents Solvent Selection Matrix Compound 3-Amino-4-(2,4-dimethylphenyl) butanoic acid HCl DMSO Anhydrous DMSO (Master Stock) Compound->DMSO High Solubility (Aprotic) Aqueous Aqueous Media (Working Solutions) Compound->Aqueous pH-Dependent Dissolution Alcohols Alcohols (EtOH/MeOH) (Not Recommended) Compound->Alcohols Risk of Esterification Cation Cationic Form (pH < pKa1) Aqueous->Cation Acidic Buffer Zwitterion Zwitterionic Form (pH ~ 7.4) Aqueous->Zwitterion Physiological Buffer Anion Anionic Form (pH > pKa2) Aqueous->Anion Basic Buffer

Figure 1: Solvent selection pathways and pH-dependent molecular speciation of the compound.

Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock in Anhydrous DMSO

Self-Validating Principle: DMSO is highly hygroscopic. Water absorption leads to compound degradation and precipitation during freeze-thaw cycles. Maintaining anhydrous conditions is the primary validation metric.

Calculations: Molecular Weight = ~243.73 g/mol . To prepare 1.0 mL of a 10 mM solution, exactly 2.44 mg of the compound is required.

Step-by-Step Methodology:

  • Equilibration: Transfer the lyophilized compound vial from cold storage to a desiccator. Allow it to equilibrate to room temperature (RT) for at least 30 minutes before opening. (Causality: Prevents atmospheric moisture condensation on the hygroscopic HCl salt).

  • Weighing: Using a calibrated microbalance, weigh exactly 2.44 mg of the compound into a sterile, low-bind amber microcentrifuge tube.

  • Solubilization: Add 1.0 mL of cell-culture grade, anhydrous Dimethyl Sulfoxide (DMSO) [3].

  • Agitation: Vortex gently for 30 seconds. If particulate matter persists, sonicate in a water bath at RT for up to 5 minutes. (Validation Check: The solution must be optically clear. Hold against a light source to ensure no Tyndall effect/light scattering from undissolved micro-particles).

  • Aliquot & Storage: Dispense into 50 µL aliquots to strictly avoid repeated freeze-thaw cycles. Store immediately at -20°C to -80°C.

PrepWorkflow Step1 Equilibrate Vial to Room Temp Step2 Weigh Compound (e.g., 2.44 mg) Step1->Step2 Step3 Add 1 mL Anhydrous DMSO Step2->Step3 Step4 Vortex & Sonicate (Avoid >37°C) Step3->Step4 Step5 Sterile Filter (0.22 µm PTFE) Step4->Step5 Step6 Aliquot & Store at -20°C to -80°C Step5->Step6

Figure 2: Step-by-step workflow for the preparation of DMSO master stock solutions.

Protocol B: Preparation of Aqueous Working Solutions (100 µM)

Self-Validating Principle: Rapid dispersion prevents localized supersaturation, ensuring the compound does not crash out of solution upon contact with the aqueous phase.

Step-by-Step Methodology:

  • Thawing: Thaw a single 50 µL DMSO master stock aliquot at RT. Do not use artificial heat.

  • Pre-warming: Pre-warm the target aqueous buffer (e.g., PBS, pH 7.4 or cell culture media) to 37°C.

  • Dilution: Pipette 10 µL of the 10 mM DMSO stock directly into the center of 990 µL of the pre-warmed buffer. This yields a 100 µM working solution with a final DMSO concentration of 1% (v/v).

  • Rapid Mixing: Vortex immediately for 10 seconds. (Causality: Immediate mechanical dispersion prevents the formation of a high-concentration solvent boundary layer, which can trigger micro-precipitation).

  • pH Verification: Verify the final pH of the working solution. (Causality: The introduction of the hydrochloride salt can slightly lower the pH of weakly buffered solutions due to the aforementioned self-buffering diffusion effect [2]).

References

  • "First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18." National Center for Biotechnology Information (PMC), PMC10458428 (2023). URL:[Link]

  • Serajuddin, A. T. M. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616 (2007). URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 679, Dimethyl sulfoxide." PubChem. URL:[Link]

3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride administration routes and dosing protocols

Author: BenchChem Technical Support Team. Date: April 2026

A Framework for Preclinical Administration and Dose-Finding Studies

Disclaimer: This document provides a generalized framework for the preclinical administration and dosing of the novel research compound 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride. As of the date of publication, specific administration and dosing protocols for this compound are not publicly available. The information herein is based on established principles of preclinical drug development for novel chemical entities. All in vivo work must be conducted in compliance with institutional and national guidelines for animal welfare and ethics.

Introduction: Characterizing a Novel Chemical Entity

3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride is a substituted β-amino acid derivative. Its structural similarity to other neuroactive compounds suggests potential for investigation in various biological systems. However, as a novel chemical entity, its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles are unknown. Therefore, a systematic and cautious approach is paramount to establishing safe and effective administration and dosing protocols for in vivo research.

This guide provides a comprehensive framework for researchers to develop these protocols, emphasizing a logical progression from initial characterization to in vivo studies. The causality behind each experimental choice is explained to ensure scientific integrity and the generation of reproducible data.

Pre-formulation and Physicochemical Characterization

Before any in vivo administration, a thorough understanding of the compound's physicochemical properties is essential. This data will inform vehicle selection and the feasibility of different administration routes.

Essential Physicochemical Parameters

A summary of critical parameters to be determined is presented in Table 1.

ParameterExperimental Method(s)Rationale and Implications
Solubility Kinetic and thermodynamic solubility assays in various aqueous buffers (e.g., pH 5.0, 7.4, 9.0) and common preclinical vehicles (e.g., water, saline, PBS, DMSO, ethanol, PEG400).Determines the feasibility of creating a solution for injection or an oral formulation. Poor aqueous solubility may necessitate a suspension or a more complex vehicle.
pKa Potentiometric titration, UV-spectrophotometry, or computational prediction.Indicates the ionization state of the compound at different physiological pH values, which affects its absorption, distribution, and excretion.
LogP/LogD Shake-flask method (octanol/water), HPLC-based methods, or computational prediction.Predicts the lipophilicity of the compound, which influences its ability to cross biological membranes, including the blood-brain barrier.
Stability HPLC-based stability indicating assays in selected vehicles and at various storage conditions (e.g., room temperature, 4°C, -20°C).Ensures that the compound does not degrade in the chosen vehicle before or during administration, which would lead to inaccurate dosing.
Protocol: Aqueous Solubility Assessment
  • Prepare a stock solution of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride in a suitable organic solvent (e.g., DMSO).

  • Add small aliquots of the stock solution to a known volume of the aqueous buffer (e.g., PBS, pH 7.4) with constant stirring.

  • After each addition, visually inspect for precipitation.

  • Once precipitation is observed, continue stirring for 24 hours to ensure equilibrium.

  • Centrifuge the sample to pellet the undissolved compound.

  • Analyze the supernatant using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

Vehicle Selection and Formulation Development

The choice of vehicle is critical for ensuring the accurate and safe delivery of the compound. The ideal vehicle should be non-toxic, biocompatible, and capable of solubilizing or suspending the compound at the desired concentration.

Decision-Making Workflow for Vehicle Selection

The following diagram illustrates a logical workflow for selecting an appropriate vehicle based on the compound's solubility.

VehicleSelection Solubility Determine Aqueous Solubility (e.g., in Saline/PBS) IsSoluble Is solubility > desired highest dose concentration? Solubility->IsSoluble UseAqueous Use Saline or PBS IsSoluble->UseAqueous Yes TryCosolvents Test solubility in common preclinical co-solvents IsSoluble->TryCosolvents No IsSolubleCo Is solubility sufficient with co-solvents? TryCosolvents->IsSolubleCo UseCosolvent Formulate with co-solvents (e.g., PEG, DMSO, Ethanol) Ensure final concentration of co-solvent is non-toxic. IsSolubleCo->UseCosolvent Yes PrepareSuspension Prepare a suspension IsSolubleCo->PrepareSuspension No SuspendingAgents Test various suspending agents (e.g., Tween 80, CMC) PrepareSuspension->SuspendingAgents FinalSuspension Finalize suspension formulation. Ensure particle size uniformity and stability. SuspendingAgents->FinalSuspension

Caption: Vehicle selection workflow based on solubility.

Common Preclinical Vehicles
VehicleCompositionCommon RoutesConsiderations
Saline 0.9% NaCl in waterIV, IP, SC, POIdeal for water-soluble compounds. Limited solubilizing capacity for lipophilic compounds.
PBS Phosphate-Buffered SalineIV, IP, SC, POBuffered to physiological pH. Similar limitations to saline.
PEG 400 Polyethylene glycol 400PO, IP, SCGood for moderately soluble compounds. Can be viscous. Dilute with saline or water.
10% DMSO in Saline 10% Dimethyl sulfoxideIP, SCGood solubilizing power. Can cause local irritation at higher concentrations. Not ideal for IV.
5% Tween 80 in Saline 5% Polysorbate 80PO, IP, IVSurfactant used to create stable suspensions or improve solubility.
0.5% CMC in Water 0.5% CarboxymethylcellulosePOCommon suspending agent for oral gavage.

Administration Routes: A Comparative Overview

The choice of administration route depends on the experimental goals, the compound's properties, and the target site of action.

RouteDescriptionAdvantagesDisadvantages
Oral (PO) Administration via gavage into the stomach.Non-invasive, clinically relevant.Subject to first-pass metabolism, variable absorption.
Intraperitoneal (IP) Injection into the peritoneal cavity.Bypasses first-pass metabolism, rapid absorption.Not a clinically relevant route for humans, risk of injection into organs.
Intravenous (IV) Injection directly into a vein (e.g., tail vein in rodents).100% bioavailability, rapid onset of action.Technically challenging, requires small volumes, risk of embolism with suspensions.
Subcutaneous (SC) Injection into the space between the skin and underlying muscle.Slower, more sustained absorption.Limited volume, potential for local irritation.

Dosing Protocols: A Step-by-Step Approach

A systematic approach to dose selection is crucial for obtaining meaningful data while ensuring animal welfare.

Phase 1: In Vitro Cytotoxicity

Before any in vivo studies, assess the compound's cytotoxicity in relevant cell lines (e.g., HepG2 for liver toxicity, or a cell line relevant to the intended therapeutic area). This will provide a preliminary indication of the compound's potential for cellular toxicity and can help in setting the upper dose limits for in vivo studies.

Phase 2: Dose-Range Finding (DRF) Study

The goal of a DRF study is to identify a range of doses that are tolerated by the animals and to observe any acute toxicities.

Protocol: Single Ascending Dose DRF Study (Rodent Model)

  • Animal Model: Select a relevant species and strain (e.g., C57BL/6 mice). Use a small number of animals per group (n=2-3).

  • Dose Selection: Start with a low dose (e.g., 1-5 mg/kg). Subsequent dose levels should be escalated by a factor of 2-3 (e.g., 5, 15, 50 mg/kg).

  • Administration: Administer a single dose via the chosen route.

  • Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in activity, posture, breathing, grooming) at regular intervals (e.g., 15, 30, 60 minutes, and 2, 4, 24, 48 hours post-dose).

  • Data Collection: Record body weights before dosing and at the end of the observation period. Note the incidence and severity of any clinical signs.

  • Endpoint: The study can help identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.

Phase 3: Preliminary Pharmacokinetic (PK) Study

A preliminary PK study provides insights into the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Protocol: Sparse Sampling PK Study (Rodent Model)

  • Dose Selection: Choose 1-2 doses from the well-tolerated range identified in the DRF study.

  • Administration: Administer the compound via the chosen route.

  • Blood Sampling: Collect blood samples at various time points (e.g., 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose). In rodents, sparse sampling (collecting one or two time points per animal) is often used to minimize blood loss.

  • Analysis: Analyze plasma samples using a validated bioanalytical method (e.g., LC-MS/MS) to determine the concentration of the compound over time.

  • Data Interpretation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

Logical Progression of In Vivo Studies

The following diagram illustrates the logical flow from initial in vivo studies to more definitive experiments.

InVivoProgression DRF Dose-Range Finding (DRF) Study (Single Ascending Dose) MTD Identify Maximum Tolerated Dose (MTD) and observe acute toxicity DRF->MTD PK Preliminary Pharmacokinetic (PK) Study (at 1-2 tolerated doses) MTD->PK Select well-tolerated doses ADME Understand ADME profile (Cmax, Tmax, AUC) PK->ADME Efficacy Dose-Response Efficacy Studies ADME->Efficacy Inform dose selection and frequency Toxicology Repeat-Dose Toxicology Studies ADME->Toxicology Inform dose selection for safety studies

Caption: Logical progression of in vivo studies.

Conclusion and Future Directions

The administration and dosing of a novel compound like 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride require a methodical and evidence-based approach. By first characterizing its physicochemical properties, a suitable formulation and administration route can be selected. Subsequent in vivo studies, starting with a dose-range finding study followed by preliminary PK and efficacy studies, will allow for the establishment of a safe and effective dosing regimen. Throughout this process, adherence to ethical guidelines for animal research is of utmost importance. The data generated from these initial studies will form the foundation for more advanced preclinical development.

References

As this document provides a general framework, specific references to the topic compound are not available. The principles outlined are based on standard preclinical pharmacology and toxicology textbooks and guidelines, such as those provided by the FDA and other regulatory agencies.

  • U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.[Link]

  • National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). The 3Rs.[Link]

  • Gad, S. C. (2007). Animal Models in Toxicology. CRC Press.
  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider.

Application Note: In Vitro Pharmacological Profiling of 3-Amino-4-(2,4-dimethylphenyl)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride (CAS: 2408969-03-7) is a highly versatile β -amino acid derivative. In early-stage drug discovery, this compound serves as a critical structural building block and pharmacophore for two distinct therapeutic pathways:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: The compound is a substituted β -homophenylalanine[1]. It is structurally analogous to the core pharmacophore of gliptin-class anti-diabetic drugs, such as sitagliptin, which utilizes a 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid backbone[2]. The substitution of the trifluorophenyl group with a 2,4-dimethylphenyl moiety alters the steric bulk and lipophilicity, directly impacting binding affinity within the S1 and S2 pockets of the DPP-4 enzyme[3].

  • GABAergic / Gabapentinoid Modulation: As a direct structural analog of phenibut (3-amino-4-phenylbutanoic acid), this compound warrants profiling against GABA_B receptors and the α2​δ subunit of voltage-dependent calcium channels (VDCCs)[4].

This application note provides rigorously validated, step-by-step in vitro assay protocols to evaluate the pharmacological profile of this compound.

Core Mechanism & Workflow Visualization

To systematically evaluate the dual-target potential of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride, we employ a bifurcated screening logic.

G cluster_0 DPP-4 Inhibitor Screening cluster_1 GABA-B / VDCC Screening Cmpd 3-Amino-4-(2,4-dimethylphenyl)butanoic acid HCl DPP4 Target: DPP-4 Enzyme Cmpd->DPP4 GABA Target: GABA-B Receptor Cmpd->GABA Substrate Gly-Pro-AMC Cleavage DPP4->Substrate Fluor Fluorometric Readout (Ex:360nm/Em:460nm) Substrate->Fluor Radio [3H]-Baclofen Displacement GABA->Radio Scint Liquid Scintillation Counting Radio->Scint

Fig 1: Dual-pathway in vitro screening workflow for DPP-4 and GABA-B receptor targeting.

Protocol 1: Dipeptidyl Peptidase-4 (DPP-4) Fluorometric Inhibition Assay

Causality & Assay Logic

DPP-4 specifically cleaves dipeptides with proline or alanine at the penultimate N-terminal position. By utilizing the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin), the enzymatic cleavage releases free AMC, which is highly fluorescent. This provides a real-time, highly sensitive kinetic readout. To ensure the assay is a self-validating system , Sitagliptin is run in parallel as a positive control, and background fluorescence (no-enzyme blanks) is subtracted to calculate the true Z'-factor.

Materials & Reagents
  • Enzyme: Recombinant Human DPP-4 (expressed in Sf9 cells)

  • Substrate: Gly-Pro-AMC (10 mM stock in DMSO)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, 0.01% Triton X-100. (Note: BSA and Triton X-100 prevent non-specific compound aggregation and plastic-binding).

  • Reference Standard: Sitagliptin phosphate[2].

Step-by-Step Methodology

G Prep Prepare 10-Point Serial Dilution Incubate Incubate with DPP-4 (15 min) Prep->Incubate Substrate Add Gly-Pro-AMC Substrate Incubate->Substrate Kinetics Measure Kinetics (Ex360/Em460) Substrate->Kinetics Analyze Calculate IC50 (Non-linear Fit) Kinetics->Analyze

Fig 2: Step-by-step logical workflow for the fluorometric DPP-4 inhibition assay.

  • Compound Preparation: Dissolve 3-Amino-4-(2,4-dimethylphenyl)butanoic acid HCl in 100% DMSO to a 10 mM stock. Prepare a 10-point, 3-fold serial dilution in assay buffer. The final DMSO concentration in the well must not exceed 1% to prevent enzyme denaturation.

  • Enzyme Pre-incubation: In a black 384-well microplate, add 10 µL of the diluted compound and 10 µL of DPP-4 enzyme (final concentration: 0.5 nM). Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows for steady-state binding equilibrium, essential for accurate IC50 determination.

  • Reaction Initiation: Add 10 µL of Gly-Pro-AMC substrate (final concentration: 20 µM, which is at or below the Km​ to ensure high sensitivity to competitive inhibitors).

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 30 minutes at 37°C using Excitation = 360 nm and Emission = 460 nm.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Plot % Inhibition vs. Log[Compound] and fit using a 4-parameter logistic (4PL) non-linear regression model.

Quantitative Data Presentation
CompoundTargetAssay TypeExpected IC50 / KiHill Slope (n_H)
3-Amino-4-(2,4-dimethylphenyl)butanoic acid DPP-4FluorometricTesting Required (µM range)~1.0
Sitagliptin (Positive Control) DPP-4Fluorometric18 nM[5]0.9 - 1.1
Neogliptin Analog DPP-4Fluorometric16.8 nM[3]0.9 - 1.1

Protocol 2: GABA_B Receptor Radioligand Binding Assay

Causality & Assay Logic

Given the structural homology to phenibut, the compound must be screened for off-target or primary CNS activity at the GABA_B receptor. We utilize a competitive radioligand binding assay using [3H]-Baclofen . Whole rat brain membranes or recombinant CHO-K1 cells expressing human GABA_B are used. Unlabeled baclofen is used to define Non-Specific Binding (NSB), ensuring the assay strictly measures specific receptor-ligand interactions.

Materials & Reagents
  • Membranes: CHO-K1 cells stably expressing human GABA_B1/B2 heterodimers.

  • Radioligand: [3H]-Baclofen (Specific Activity: ~40 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 2.5 mM CaCl2. (Causality: Calcium is required for optimal GABA_B receptor conformation and ligand binding).

Step-by-Step Methodology
  • Membrane Preparation: Resuspend CHO-K1 membrane preparations in assay buffer to a final concentration of 50 µg protein/well. Homogenize briefly using a Polytron to ensure uniform suspension.

  • Assay Incubation: In a 96-well deep-well plate, combine:

    • 150 µL of Membrane suspension.

    • 25 µL of [3H]-Baclofen (final concentration: 5 nM).

    • 25 µL of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid HCl (10-point dose-response).

    • For NSB wells: Replace test compound with 25 µL of 100 µM unlabeled Baclofen.

  • Equilibration: Incubate the reaction mixture at room temperature (22°C) for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethylenimine to reduce non-specific radioligand adherence). Wash filters 3 times with 1 mL of ice-cold assay buffer.

  • Scintillation Counting: Dry the filters, add 4 mL of liquid scintillation cocktail, and quantify bound radioactivity (DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Determine the IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Quantitative Data Presentation
CompoundTargetAssay TypeExpected KiReference Standard Ki
3-Amino-4-(2,4-dimethylphenyl)butanoic acid GABA_BRadioligandTesting RequiredN/A
Phenibut (Structural Analog) GABA_BRadioligand> 100 µMN/A
Baclofen (Positive Control) GABA_BRadioligand~100 nM100 nM

References

  • PubChem. "beta-Aminobenzenebutanoic acid | C10H13NO2 | CID 277936". National Center for Biotechnology Information. Available at: [Link]

  • Biftu, T., et al. "(3R)-4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one, a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes". Bioorganic & Medicinal Chemistry Letters, 2007. PubMed. Available at: [Link]

  • Maslov, I.O., et al. "Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4)". Pharmaceuticals (MDPI), 2022. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis and Purification of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis and purification of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride, a substituted β-amino acid of interest in medicinal chemistry and drug discovery. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers in their synthetic endeavors. This guide is structured to provide not just a set of instructions, but a framework for understanding and optimizing the synthesis of this and related compounds.

Introduction: The Significance of Substituted β-Amino Acids

β-Amino acids are crucial structural motifs in a variety of biologically active molecules, including peptides, natural products, and pharmaceuticals. The incorporation of specific aryl substituents, such as the 2,4-dimethylphenyl group, can significantly influence the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. The title compound, 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride, serves as a valuable building block for the synthesis of more complex molecular architectures.

The synthetic route outlined in these notes is based on established and reliable chemical transformations, ensuring a high degree of success for researchers with a foundational knowledge of organic synthesis.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride can be efficiently achieved through a multi-step sequence, commencing with readily available starting materials. The overall strategy involves the construction of the carbon skeleton, followed by the introduction of the amino group and final salt formation.

Diagram of the Proposed Synthetic Workflow:

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction cluster_2 Step 3: Hell-Volhard-Zelinsky Reaction cluster_3 Step 4: Amination cluster_4 Step 5: Isomerization and Protection (Optional) cluster_5 Step 6: Final Deprotection and Salt Formation A m-Xylene D 4-Oxo-4-(2,4-dimethylphenyl)butanoic acid A->D B Succinic Anhydride B->D C AlCl3 C->D Catalyst E 4-(2,4-Dimethylphenyl)butanoic acid D->E Zn(Hg), HCl F 2-Bromo-4-(2,4-dimethylphenyl)butanoic acid E->F Br2, PBr3 G 2-Amino-4-(2,4-dimethylphenyl)butanoic acid F->G Aq. NH3 H N-Boc-3-amino-4-(2,4-dimethylphenyl)butanoic acid G->H Heat, then (Boc)2O I 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride H->I HCl in Dioxane

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Oxo-4-(2,4-dimethylphenyl)butanoic acid

This initial step involves a Friedel-Crafts acylation to append the butanoic acid chain to the 2,4-dimethylphenyl ring.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
m-Xylene106.17100 mL0.814
Succinic Anhydride100.0750 g0.500
Anhydrous AlCl₃133.34150 g1.125
Dichloromethane (DCM)84.93500 mL-
6M Hydrochloric Acid-500 mL-

Protocol:

  • To a 2L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (150 g) and dichloromethane (300 mL).

  • Cool the suspension to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve succinic anhydride (50 g) in m-xylene (100 mL) and add this solution to the dropping funnel.

  • Add the m-xylene/succinic anhydride solution dropwise to the stirred AlCl₃ suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice in a 4L beaker.

  • Slowly add 500 mL of 6M HCl to the mixture with vigorous stirring to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer twice with 100 mL portions of DCM.

  • Combine the organic layers, wash with brine (2 x 200 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization from a mixture of toluene and hexane.

Step 2: Synthesis of 4-(2,4-Dimethylphenyl)butanoic acid

The keto group is reduced to a methylene group using a Clemmensen reduction.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Oxo-4-(2,4-dimethylphenyl)butanoic acid206.2440 g0.194
Zinc amalgam (Zn(Hg))-100 g-
Concentrated HCl36.46200 mL~2.4
Toluene92.14200 mL-

Protocol:

  • Prepare zinc amalgam by stirring zinc dust (100 g) with a 5% aqueous solution of mercuric chloride (100 mL) for 10 minutes. Decant the aqueous solution and wash the amalgam with water.

  • In a 1L round-bottom flask, place the freshly prepared zinc amalgam, 4-oxo-4-(2,4-dimethylphenyl)butanoic acid (40 g), toluene (200 mL), and water (50 mL).

  • Add concentrated hydrochloric acid (200 mL) portion-wise over 30 minutes.

  • Heat the mixture to reflux with vigorous stirring for 8-12 hours.

  • Cool the reaction mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 100 mL).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the product as a viscous oil or a low-melting solid.

Step 3 & 4: Synthesis of 2-Amino-4-(2,4-dimethylphenyl)butanoic acid

This two-step sequence involves a Hell-Volhard-Zelinsky bromination followed by amination.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(2,4-Dimethylphenyl)butanoic acid192.2530 g0.156
Bromine (Br₂)159.819.0 mL0.172
Red Phosphorus (P)30.971 g-
Concentrated Aqueous Ammonia-500 mL-

Protocol:

  • To a flask containing 4-(2,4-dimethylphenyl)butanoic acid (30 g) and red phosphorus (1 g), slowly add bromine (9.0 mL) from a dropping funnel.

  • Heat the mixture to 80-90 °C for 8 hours until the evolution of HBr ceases.

  • Cool the reaction mixture and slowly pour it into ice water.

  • Extract the crude 2-bromo-4-(2,4-dimethylphenyl)butanoic acid with diethyl ether, wash with sodium bisulfite solution to remove excess bromine, then with brine, and dry over sodium sulfate. Evaporate the solvent.

  • Add the crude bromo acid to a pressure vessel containing concentrated aqueous ammonia (500 mL).

  • Seal the vessel and heat at 100 °C for 12 hours.

  • Cool the vessel, vent, and concentrate the solution under reduced pressure to obtain the crude amino acid.

Step 5: Purification and Hydrochloride Salt Formation

The crude amino acid is purified and converted to its hydrochloride salt.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Crude 2-Amino-4-(2,4-dimethylphenyl)butanoic acid207.28~30 g~0.145
4M HCl in Dioxane-~100 mL-
Diethyl Ether74.12500 mL-

Protocol:

  • Dissolve the crude amino acid in a minimal amount of 1M HCl.

  • Filter the solution to remove any insoluble impurities.

  • Adjust the pH of the filtrate to the isoelectric point (around pH 6) with 1M NaOH to precipitate the free amino acid.

  • Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol. Dry under vacuum.

  • Suspend the purified free amino acid in diethyl ether (200 mL).

  • With stirring, add 4M HCl in dioxane dropwise until the precipitation of the hydrochloride salt is complete.

  • Stir the suspension for an additional hour at room temperature.

  • Collect the white solid by filtration, wash with diethyl ether, and dry in a vacuum oven at 40-50 °C to yield pure 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: As an indicator of purity.

  • HPLC: To assess the purity of the final compound.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

  • Bromine is highly corrosive and toxic; handle with extreme care.

  • Friedel-Crafts reactions can be highly exothermic; proper temperature control is crucial.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols outlined in this application note provide a reliable and scalable route for the synthesis of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride. By understanding the rationale behind each step, researchers can adapt and optimize these procedures for their specific needs, facilitating the exploration of new chemical space in drug discovery and development.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus, 84 , 1392-1395. [Link]

  • Martin, E. L. (1942). The Clemmensen Reduction. Organic Reactions, 1 (7), 155-209. [Link]

  • Hell, C. (1881). Ueber eine neue Methode zur Darstellung mehrbasischer Säuren. Berichte der deutschen chemischen Gesellschaft, 14 (1), 891-893. [Link]

  • Volhard, J. (1887). Ueber die Halogenirung von Säuren und Säureanhydriden. Justus Liebig's Annalen der Chemie, 242 (1-2), 141-163. [Link]

  • Zelinsky, N. (1887). Ueber eine bequeme Darstellungsweise von α-Brompropionsäureester. Berichte der deutschen chemischen Gesellschaft, 20 (1), 2026-2026. [Link]

Application Notes and Protocols for the Solubilization of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

This document provides a comprehensive technical guide for the solubilization and preparation of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride for use in cell-based assays. As a member of the aminobutanoic acid derivative family, the precise and consistent preparation of this compound is paramount for achieving reproducible experimental outcomes. The hydrochloride salt form is intentionally designed to enhance the aqueous solubility of the parent molecule. However, factors such as the desired stock concentration, solvent compatibility with specific cell lines, and final working concentration must be carefully considered.

This guide details two primary protocols for solubilization: one utilizing an organic solvent (DMSO) for high-concentration stock solutions, and another using an aqueous-based buffer (PBS) for direct use or lower concentration stocks. We will explore the scientific rationale behind solvent selection, provide step-by-step methodologies, and address critical aspects of solution stability, storage, and quality control.

Compound Profile and Physicochemical Principles

Understanding the fundamental properties of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride is the first step in developing a robust dissolution protocol. While specific data for this exact molecule is not widely published, we can infer its behavior based on its chemical structure and the properties of similar aminobutanoic acid hydrochloride derivatives.

Table 1: Compound Characteristics (Inferred)

Property Details Rationale & Scientific Context
Molecular Formula C₁₂H₁₇NO₂ · HCl The core structure is an aminobutanoic acid with a dimethylphenyl substituent. The "· HCl" indicates it is a hydrochloride salt.
Molecular Weight User-defined The exact molecular weight must be obtained from the Certificate of Analysis (CofA) provided by the supplier. This value is critical for accurate molarity calculations.
Appearance Likely a crystalline solid Most small organic molecules and their salt forms are supplied as solids or powders.[1][2]

| pKa (Predicted) | Amine group (~9-10), Carboxylic acid group (~4-5) | The presence of both an acidic (carboxyl) and a basic (amino) group makes the molecule zwitterionic at physiological pH. The hydrochloride salt protonates the amine, increasing its water solubility. |

The Rationale for Solvent Selection

The choice of solvent is the most critical decision in this process.

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of organic molecules, even those with low aqueous solubility.[3] It is the preferred choice for creating high-concentration stock solutions (e.g., 10-100 mM) that can be stored for long periods at low temperatures. Its primary drawback is potential cytotoxicity; most cell lines can tolerate a final DMSO concentration of <0.5%, but it is best practice to keep it below 0.1% in the final culture medium.[4]

  • Phosphate-Buffered Saline (PBS): As a hydrochloride salt, the compound is engineered for enhanced solubility in aqueous solutions compared to its free base.[4] PBS, a buffer with a physiological pH of ~7.2-7.4, is an excellent starting point for direct solubilization.[2] However, the maximum achievable concentration in PBS may be significantly lower than in DMSO.

Experimental Protocols: Preparation of Stock Solutions

Safety is paramount. Always handle the compound in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.

Protocol 1: High-Concentration Stock Solution in DMSO (Recommended)

This protocol is ideal for preparing a concentrated stock that can be used for multiple experiments over a long period.

Materials:

  • 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Precision balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filters

Methodology:

  • Calculation: Determine the mass of the compound required to prepare your desired stock concentration (e.g., 10 mM). Use the molecular weight (MW) from your product's Certificate of Analysis.

    • Formula: Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [MW ( g/mol ) / 1000]

    • Example for a 10 mM stock in 1 mL, assuming a MW of 257.76 g/mol :

      • Mass = 10 mM x 1 mL x (257.76 / 1000) = 2.58 mg

  • Weighing: Accurately weigh the calculated mass of the powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of sterile DMSO to the tube. Cap it securely.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If the solid does not dissolve completely, gentle warming in a 37°C water bath for 5-10 minutes can be applied.[1] Ensure the solution is clear and free of any visible particulates.

  • Sterilization: To ensure sterility for cell culture, filter the stock solution through a 0.22 µm syringe filter into a new, sterile, light-protected (amber) tube. This step is critical to remove any potential microbial contamination or undissolved micro-particulates.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles. Store aliquots at -20°C for short-term (1-2 months) or -80°C for long-term (up to 1 year) storage.[1][5]

Protocol 2: Working Stock Solution in PBS

This protocol is suitable if DMSO is incompatible with your experimental system or if a lower concentration stock is sufficient.

Materials:

  • 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Sterile conical tubes

  • Precision balance

  • Vortex mixer and/or sonicator

  • Sterile 0.22 µm syringe filters

Methodology:

  • Pre-warming: Warm the sterile PBS to 37°C to aid in dissolution.

  • Calculation & Weighing: Calculate and weigh the required mass for your desired concentration (e.g., 1 mM). Note that the maximum solubility in PBS is likely much lower than in DMSO. A pilot test with a small amount of material is recommended to determine the solubility limit.

  • Dissolution: Add the pre-warmed PBS to the powder in a sterile conical tube.

  • Solubilization: Vortex thoroughly. If particulates remain, sonication in a water bath for 10-15 minutes can be effective. Visually confirm complete dissolution.

  • pH Adjustment (If Necessary): Check the pH of the solution. Although the buffer should resist changes, a high concentration of the acidic salt may lower the pH. If necessary, adjust slowly with sterile 1N NaOH.

  • Sterilization: Filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aqueous stock solutions are less stable than their DMSO counterparts. It is recommended to store PBS-based solutions at 4°C and use them within one week. For longer storage, aliquoting and freezing at -20°C is possible, but be vigilant for precipitation upon thawing.[2]

Preparation of Working Solutions in Cell Culture Medium

The final step is to dilute your stock solution into the complete cell culture medium to achieve the desired experimental concentration.

Workflow:

  • Thaw Stock: Thaw your DMSO or PBS stock aliquot at room temperature.

  • Calculate Dilution: Calculate the volume of stock solution needed. A serial dilution is highly recommended to minimize pipetting errors and the shock of a concentrated solvent to the medium.

    • Example: To make a 10 µM final concentration from a 10 mM DMSO stock, you would perform a 1:1000 dilution. Add 1 µL of the stock solution to every 1 mL of cell culture medium.

  • Maintain Low Solvent Concentration: Crucially, ensure the final concentration of DMSO is non-toxic to your cells. For a 1:1000 dilution, the final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines. Always prepare a "vehicle control" by adding the same final concentration of the solvent (e.g., 0.1% DMSO) to control cells.

  • Mix and Apply: Add the calculated volume of stock solution to your pre-warmed complete culture medium, mix gently by pipetting, and immediately apply to your cells.

Visualization of Dissolution Workflow

The following diagram illustrates the recommended workflow for preparing a high-concentration stock solution in DMSO.

Dissolution_Workflow cluster_prep Preparation & Calculation cluster_dissolve Dissolution & Sterilization cluster_store Storage & Use start Start: Obtain Compound & CofA calc Calculate Mass for 10 mM Stock Solution start->calc Use MW from CofA weigh Weigh Compound in Sterile Tube calc->weigh add_dmso Add Sterile DMSO weigh->add_dmso vortex Vortex & Gentle Warming (37°C) if necessary add_dmso->vortex check QC Check: Ensure Clear Solution vortex->check check->vortex Fail filter Sterile Filter (0.22 µm) check->filter Pass aliquot Aliquot into Single-Use Tubes filter->aliquot filter->aliquot store Store at -80°C (Long-Term) aliquot->store dilute Dilute into Culture Medium for Final Working Concentration store->dilute

Caption: Workflow for preparing a sterile, high-concentration DMSO stock solution.

Troubleshooting

ProblemPossible CauseRecommended Solution
Compound will not dissolve Concentration exceeds solubility limit.Try gentle warming (37°C) or sonication. If it still fails, you must reduce the stock concentration.
Solvent is not pure (e.g., water in DMSO).Use fresh, anhydrous, sterile-filtered DMSO.
Precipitate forms in medium "Salting out" effect; compound is not soluble in the aqueous medium at that concentration.Ensure the final concentration in the medium is well below the aqueous solubility limit. Check that the final DMSO concentration is sufficient to maintain solubility.
Precipitate forms after thawing Poor stability at freeze-thaw cycles.Avoid repeated freeze-thaw cycles by making single-use aliquots. Thaw slowly and vortex gently before use.
Inconsistent experimental results Degradation of stock solution.Use fresh aliquots. Check storage conditions. Prepare fresh stock if in doubt.
Inaccurate weighing or dilution.Calibrate your balance. Use calibrated pipettes and practice good pipetting technique.

References

  • NextSDS. (n.d.). (S)-3-AMINO-4-(2-METHYLPHENYL)BUTANOIC ACID HYDROCHLORIDE - Chemical Substance Information. [Link]

  • Pharmaffiliates. (n.d.). 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride. [Link]

  • NextSDS. (n.d.). (R)-3-AMINO-4-(2-METHYLPHENYL)BUTANOIC ACID HYDROCHLORIDE - Chemical Substance Information. [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. [Link]

  • Google Patents. (n.d.).
  • TSI Journals. (2014). Physical CHEMISTRY. [Link]

  • ResearchGate. (2018). Solubility of drug in DMSO?. [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). Sulfonamides. [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Troubleshooting & Optimization

How to increase aqueous solubility of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride . As a Senior Application Scientist, I have designed this troubleshooting guide to help you overcome the unique physicochemical hurdles associated with this specific active pharmaceutical ingredient (API).

This compound presents a classic formulation challenge: it combines a zwitterionic amino acid backbone with a highly lipophilic, bulky aryl group (2,4-dimethylphenyl). Below, you will find the mechanistic causality of its solubility limits, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure your assays and in vivo studies succeed.

Part 1: The Causality of Insolubility (Mechanistic Overview)

To formulate this compound successfully, you must first understand why it resists aqueous dissolution under certain conditions.

  • The Hydration Penalty: The 2,4-dimethylphenyl ring is exceptionally hydrophobic. It disrupts the hydrogen-bonding network of water, creating a high thermodynamic penalty for dissolution.

  • Zwitterionic Lattice Energy: Because it is an amino acid derivative, the molecule possesses both a basic amine and an acidic carboxyl group. While the hydrochloride (HCl) salt form provides initial solubility in pure water (by protonating the amine and dropping the pH), buffering the solution to physiological conditions (pH 7.4) forces the molecule into its zwitterionic state. At the isoelectric point (pI), the net charge is zero, and strong electrostatic attractions between adjacent molecules create a highly stable crystal lattice (the "brick dust" phenomenon)[1].

Speciation A Low pH (< 4) Cationic Form High Aqueous Solubility B Isoelectric Point (pH ~6-7) Zwitterionic Form Lowest Solubility (Precipitation) A->B Add Base / Buffer to pH 7.4 B->A Add Acid C High pH (> 9) Anionic Form Moderate/High Solubility B->C Add Base C->B Add Acid

Caption: pH-dependent speciation and solubility states of the zwitterionic compound.

Part 2: Troubleshooting Guide & FAQs

Q1: My compound dissolves perfectly in pure water, but instantly precipitates when I dilute it into Phosphate-Buffered Saline (PBS, pH 7.4) for my cell assays. Why? Causality: Pure water containing the HCl salt will naturally drop to an acidic pH, where the molecule exists as a highly soluble cation. When you introduce PBS, the pH shifts to 7.4, approaching the molecule's isoelectric point. Zwitterions exhibit their absolute lowest solubility at their pI due to intermolecular ionic interactions[1]. Solution: If your assay allows, pre-dissolve the compound in a co-solvent like DMSO, ensuring the final co-solvent concentration remains below cytotoxicity thresholds (<0.5%). If co-solvents are not viable, you must utilize inclusion complexation[2].

Q2: I need a high concentration (e.g., 20 mg/mL) for an in vivo oral gavage study, but high volumes of co-solvents cause gastrointestinal toxicity. What is the best approach? Causality: Traditional co-solvents (PEG 400, Propylene Glycol) alter the dielectric constant of water to dissolve the drug but can cause hemolysis or tissue irritation at high concentrations. Solution: Employ Inclusion Complexation using Hydroxypropyl-beta-cyclodextrin (HP-β-CD)[2]. The hydrophobic cavity of HP-β-CD is perfectly sized to encapsulate the lipophilic 2,4-dimethylphenyl ring. This shields the hydrophobic moiety from water, drastically reducing the hydration penalty without altering the drug's systemic pharmacology.

Q3: The crystalline powder takes hours to dissolve, even in acidic vehicles. How can I accelerate this? Causality: The rate of dissolution is governed by the Noyes-Whitney equation. A low surface-area-to-volume ratio combined with high crystal lattice energy severely slows solvent penetration. Solution: Implement particle size reduction techniques (e.g., probe sonication or wet milling) to create a nanosuspension[3]. Increasing the surface area exponentially increases the dissolution rate. Additionally, applying mild thermal energy (37°C water bath) increases kinetic energy, helping to break the crystal lattice faster[1].

Formulation Start Target Concentration Achieved? Yes Proceed to Assay Start->Yes Yes No Precipitation Observed Start->No No CheckPH Is buffer pH near Isoelectric Point? No->CheckPH AdjustPH Adjust pH / Add Co-solvent CheckPH->AdjustPH Yes (and assay allows) UseCD Formulate with 10-20% HP-β-CD CheckPH->UseCD No / pH must be physiological AdjustPH->UseCD Still Insoluble

Caption: Decision matrix for troubleshooting aqueous solubility during formulation.

Part 3: Quantitative Data Summary

The following table summarizes the expected solubility enhancements based on the physicochemical interventions discussed above.

Formulation StrategyPrimary Mechanism of ActionExpected Solubility IncreaseRecommended Use Case
Pure Water (pH ~3.0) Cationic solvation (Protonated amine)Baseline (1x)Analytical stock solutions
1X PBS (pH 7.4) Zwitterion formation (pI precipitation)< 0.1x (Severe drop)Avoid without excipients
10% DMSO / 90% PBS Co-solvency (Dielectric modulation)10x - 20xIn vitro biochemical screening
20% HP-β-CD in PBS Inclusion complexation (Ring encapsulation)50x - 100xIn vivo dosing, sensitive cell assays
Nanosuspension (Milled) Surface area expansion (Noyes-Whitney)Faster dissolution rate (Kinetic)High-dose oral formulations

Part 4: Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in physical checks to confirm success before you waste valuable API in downstream assays.

Protocol A: HP-β-CD Complexation Workflow (For Physiological pH)

Objective: Achieve >10 mg/mL solubility at pH 7.4 without organic solvents.

  • Vehicle Preparation: Weigh 200 mg of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) and dissolve completely in 800 µL of distilled water to create a 20% (w/v) solution.

  • API Addition: Add 10 mg of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid HCl powder to the cyclodextrin solution.

  • Thermodynamic Agitation: Vortex vigorously for 2 minutes. Place the tube in a thermomixer set to 37°C at 800 rpm for 2 hours. The heat provides the kinetic energy required to break the crystalline lattice, allowing the cyclodextrin to encapsulate the aryl ring[1].

  • Self-Validation (Centrifugation): Centrifuge the sample at 10,000 x g for 10 minutes.

    • Validation Logic: If a white pellet forms at the bottom, the solution is fully saturated, and the supernatant contains your maximum soluble concentration. If no pellet forms, your compound is 100% dissolved.

  • Optical Clarity Check: Carefully aspirate the supernatant. Measure its absorbance at 600 nm using a UV-Vis spectrophotometer. An OD600​<0.05 confirms the complete absence of sub-visible colloidal aggregates.

  • Buffering: Slowly titrate 10X PBS into the clear solution to reach a final 1X PBS concentration. Monitor visually for 15 minutes to ensure no delayed precipitation occurs.

Protocol B: Co-solvent & pH Titration (For High-Concentration Stocks)

Objective: Maximize solubility using dielectric modulation for non-physiological applications.

  • Initial Dissolution: Dissolve the API in 100% Propylene Glycol (PG) or PEG 400 at a high concentration (e.g., 50 mg/mL).

  • Aqueous Dilution: Slowly add acidic water (pH 3.0, adjusted with 0.1N HCl) dropwise under continuous magnetic stirring until a 10% PG / 90% Water ratio is achieved.

  • pH Adjustment: Gradually add 0.1N NaOH dropwise while monitoring the solution with a micro-pH probe.

  • Self-Validation (Cloud Point): Stop the titration immediately if opalescence (cloudiness) appears. This visual cue indicates the onset of zwitterionic precipitation as you approach the isoelectric point[1].

  • Sterilization: Filter the final clear solution through a 0.22 µm PTFE syringe filter to ensure sterility and remove any microscopic nucleation seeds.

References

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Journal of Pharmaceutics and Pharmacology Research (Auctores).[Link]

  • Recent Advances in Solubility Enhancement Techniques for Poorly Soluble Drugs. Pharmaceutical Research: Recent Advances and Trends.[Link]

  • A Review on Solubility Enhancement Techniques. International Journal of Pharmacy & Pharmaceutical Research.[Link]

Sources

Overcoming baseline noise in 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Global Applications Science Team

Welcome to the technical support hub for the chromatographic analysis of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the analysis of this specific molecule. Given the compound's structure—a polar amino acid derivative—this document provides a framework based on established chromatographic principles to address common challenges, with a primary focus on overcoming baseline noise.

Part 1: Troubleshooting Guide: Overcoming Baseline Noise

Baseline noise can obscure peaks, compromise data quality, and lead to inaccurate quantification. This section provides a systematic approach to diagnosing and resolving various types of baseline disturbances.

Q1: What are the primary sources of baseline noise in my HPLC system, and where should I start my investigation?

Baseline noise can originate from nearly any component in the HPLC flow path, from the mobile phase reservoirs to the detector. A logical, systematic approach is crucial to efficiently identify the source. The investigation should follow the path of the solvent through the system.

Common causes include contaminated solvents, detector instability, temperature fluctuations, and air bubbles in the system.[1][2][3] A dirty mobile phase, temperature swings, or a weak detector lamp are also frequent culprits.[4]

Below is a diagnostic workflow to guide your troubleshooting efforts.

G cluster_0 Diagnostic Workflow for Baseline Noise Start Observe Baseline Noise IdentifyType Identify Noise Type (Periodic, Random, or Drift?) Start->IdentifyType Periodic Periodic (Pulsing) Noise IdentifyType->Periodic Regular Pulsing Random Random (Sporadic) Noise IdentifyType->Random Irregular Spikes Drift Baseline Drift IdentifyType->Drift Consistent Up/Down Slope Pump Investigate Pump: - Air in pump head? - Faulty check valves? - Worn piston seals? Periodic->Pump PeriodicSol Solution: 1. Purge Pump Thoroughly. 2. Clean/Replace Check Valves. 3. Replace Pump Seals. Pump->PeriodicSol Detector Investigate Detector & System: - Air bubbles in flow cell? - Contaminated mobile phase? - Electrical interference? Random->Detector RandomSol Solution: 1. Flush System & Degas Solvents. 2. Prepare Fresh Mobile Phase. 3. Isolate Electrical Sources. Detector->RandomSol Column Investigate Column & Environment: - Inadequate column equilibration? - Temperature fluctuations? - Mobile phase instability? Drift->Column DriftSol Solution: 1. Increase Equilibration Time. 2. Use Column Oven/Thermostat. 3. Prepare Fresh Mobile Phase Daily. Column->DriftSol

Caption: Troubleshooting workflow for different types of baseline noise.

Q2: My baseline shows a regular, pulsing pattern. What is the cause and how do I fix it?

A periodic or pulsing baseline is almost always linked to the pump's performance.[5][6] It indicates pressure fluctuations caused by issues like worn pump seals, faulty check valves, or trapped air bubbles within the pump head.[3][6]

Causality: The detector's response is sensitive to the flow rate. When a pump piston seal is worn or a check valve is not sealing correctly, the solvent delivery becomes inconsistent with each pump stroke. This cyclic variation in flow and pressure translates directly into the pulsing baseline observed in the chromatogram.

Protocol: Pump System Decontamination and Priming
  • Disconnect the Column: Remove the analytical column from the system to prevent damage from high flow rates or harsh solvents.

  • Solvent Purge Sequence: Flush the entire system, including all pump channels and the autosampler, with a sequence of solvents designed to remove contaminants. A common, effective sequence is:

    • HPLC-grade Water (to remove salts and buffers)

    • Isopropanol (miscible with both aqueous and organic phases)

    • HPLC-grade Water

  • Prime Each Pump Channel:

    • Open the purge valve for the first channel (e.g., Channel A).

    • Set the pump flow rate to a high value (e.g., 5-10 mL/min).[5]

    • Pump at least 20 mL of fresh, degassed mobile phase through the line to ensure all air is expelled.

    • Close the purge valve and confirm that the system pressure is stable.

    • Repeat this process for all other pump channels.

  • Check Valve Cleaning (If Pulsing Persists):

    • If the baseline noise continues after a thorough purge, the check valves may be dirty.

    • Carefully remove the check valves from the pump head according to the manufacturer's instructions.

    • Sonicate the check valves in a beaker of isopropanol for 10-15 minutes.

    • Reinstall the check valves, ensuring they are placed in the correct orientation.

    • Repeat the priming procedure. If noise is still present, the check valves may need to be replaced.[7]

Q3: I'm observing random, sharp spikes in my baseline. What is the likely culprit?

Irregular and sporadic noise is often caused by air bubbles passing through the detector flow cell, electrical interference, or particulate contamination from the mobile phase.[5][8]

Causality:

  • Air Bubbles: As mobile phases are pumped from atmospheric pressure to high pressure and then back to atmospheric pressure at the detector, dissolved gases can come out of solution, forming bubbles.[3] When a bubble passes through the light path of a UV detector, it causes a significant and sharp change in absorbance, appearing as a spike.

  • Contamination: Particulates from poorly prepared mobile phases or sample degradation can also cause sporadic noise as they pass through the detector cell.[8]

  • Electrical Noise: External electronic equipment on the same circuit can sometimes introduce noise into the detector's signal.[5]

Protocol: Mobile Phase Preparation and System Degassing
  • Use High-Purity Solvents: Always use HPLC-grade solvents and reagents of the highest purity to prepare mobile phases.[8][9]

  • Filter All Aqueous Components: Before mixing, filter all aqueous buffers through a 0.45 µm or smaller membrane filter to remove particulates.[9][10]

  • Premix and Degas:

    • For isocratic methods, it is best practice to measure solvent components separately by volume or weight before mixing to ensure accuracy and reproducibility.[9][10][11][12]

    • After mixing, thoroughly degas the mobile phase. Modern HPLC systems have excellent inline degassers, but sparging with helium or sonicating the mobile phase under vacuum for 10-15 minutes can also be effective.[7][13]

  • Daily Preparation: Prepare aqueous buffer solutions fresh daily. Phosphate and acetate buffers, in particular, are susceptible to microbial growth, which can lead to system contamination and baseline noise.[14]

Q4: My baseline is consistently drifting upwards or downwards. How can I correct this?

Baseline drift is typically caused by a slow, consistent change in the mobile phase composition or temperature, or insufficient column equilibration.[2][5][13]

Causality:

  • Column Equilibration: When a new mobile phase is introduced, the stationary phase requires time to fully equilibrate. If an analysis is started before equilibrium is reached, the column will continue to "bleed" or change, causing the baseline to drift.[5] This is especially true for methods like HILIC or those using ion-pairing reagents.[8]

  • Temperature: The detector's response can be sensitive to temperature. If the column is heated but the mobile phase is not pre-heated, or if the ambient lab temperature fluctuates significantly, drift can occur.[7][13][15]

  • Mobile Phase: In gradient chromatography, if the UV absorbance of the two mobile phases (A and B) is not well-matched at the detection wavelength, a drifting baseline is expected.[7] Additionally, the evaporation of a volatile component from the mobile phase reservoir can slowly change its composition, leading to drift.[13]

Part 2: Frequently Asked Questions (FAQs)

Q1: What type of HPLC column and mobile phase conditions are best suited for 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride?

This compound is an amino acid derivative, possessing both a basic amine group and an acidic carboxylic acid group. This zwitterionic nature presents unique challenges for retention and peak shape in reversed-phase chromatography.

ParameterRecommendation & Rationale
Column Chemistry C18 with Low-pH Mobile Phase: A standard C18 column is a good starting point. To ensure good retention and peak shape, the mobile phase pH should be controlled. HILIC (Hydrophilic Interaction Liquid Chromatography): For highly polar compounds that are poorly retained on C18, HILIC is an excellent alternative. It uses a polar stationary phase and a high organic mobile phase.
Mobile Phase pH pH 2.5 - 3.5: In this range, the carboxylic acid group is protonated (neutral), while the amine group is protonated (positively charged). This minimizes undesirable interactions with residual silanols on the silica surface of the column, leading to better peak shape.[16] It is recommended to operate at least one pH unit away from the compound's pKa to ensure ruggedness.[16]
Buffer System Phosphate or Formate Buffer (10-20 mM): A buffer is essential to control the mobile phase pH.[17] Phosphate is a common choice, but formate is more volatile and suitable for LC-MS applications.
Organic Modifier Acetonitrile or Methanol: Both are common choices. Acetonitrile typically provides lower backpressure and different selectivity compared to methanol.
Q2: How does mobile phase pH critically affect the chromatography of this compound?

The pH of the mobile phase directly controls the ionization state of the analyte, which in turn dictates its hydrophobicity and retention in reversed-phase HPLC.[18][19]

  • At Low pH (e.g., pH < 4): The carboxylic acid group (-COOH) is mostly neutral, and the amine group (-NH3+) is positively charged. The molecule is polar but can still be retained on a C18 column. This is often the ideal range for good peak shape.[16]

  • At Mid pH (e.g., pH 4-9): The molecule exists as a zwitterion (-COO- and -NH3+). This form is highly polar and will have very little retention on a C18 column.

  • At High pH (e.g., pH > 10): The carboxylic acid group is negatively charged (-COO-), and the amine group is neutral (-NH2). The molecule is more hydrophobic than the zwitterion and will be retained longer. However, standard silica-based columns are not stable at high pH.[16]

Controlling the pH is therefore the most powerful tool for manipulating the retention time and selectivity of this analysis.[18][20]

Q3: Are there any special sample preparation steps I should consider?

Yes. The primary goal of sample preparation is to ensure the sample is clean and fully dissolved in a solvent that is compatible with the mobile phase.

  • Solvent Selection: The ideal sample solvent (diluent) is the mobile phase itself. If the compound's solubility is low in the mobile phase, use the weakest solvent possible in which it is soluble. Injecting a sample in a solvent much stronger than the mobile phase can cause significant peak distortion (fronting).[4]

  • Filtration: Always filter the final sample solution through a 0.22 or 0.45 µm syringe filter before injection. This removes any particulates that could clog the injector or the column inlet frit, which would lead to high backpressure and peak shape issues.

  • Concentration: Ensure the sample concentration is within the linear range of the detector to avoid peak tailing due to column overload.[4]

References

  • Welch Materials. (2025, April 8).
  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Phenomenex. (2022, November 2). Mobile Phase Prep: Key Tips & Tricks.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Amuza Inc. (2025, October 27). Understanding and Preventing Baseline Drift in HPLC-ECD.
  • Sigma-Aldrich. (n.d.).
  • Nacalai Tesque. (n.d.).
  • LCGC. (2020, August 31).
  • ACS Omega. (2022, August 11).
  • AKJournals. (n.d.). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
  • Agilent. (n.d.).
  • Biotage. (2023, January 24).
  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
  • ResearchGate. (2018, October 11). What is the most accurate way to prepare mobile phases for HPLC for reproducible results?
  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Persee - PGeneral. (2025, August 22).
  • Chrom Tech, Inc. (2025, October 14). HPLC Pump Care and Troubleshooting.
  • Agilent. (n.d.).

Sources

Storage conditions to prevent 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride degradation

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage conditions to prevent the degradation of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride. Due to the limited specific data on this compound, the recommendations provided are based on established principles of chemical stability for structurally similar aminobutanoic acids and their hydrochloride salts.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride?

A1: The primary factors of concern for the degradation of this compound are humidity, temperature, light, and pH (in solution). As a hydrochloride salt, it is likely hygroscopic, meaning it readily absorbs moisture from the air.[1][2] This can lead to physical changes like clumping and can also accelerate chemical degradation.[2] The aromatic dimethylphenyl group may be susceptible to oxidation and photolytic degradation.[3][4]

Q2: My solid 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride has started to clump together. Is it still usable?

A2: Clumping is a strong indication of moisture absorption due to the hygroscopic nature of many hydrochloride salts.[2] While the compound may not be significantly chemically degraded, the presence of water can accelerate decomposition over time. It is crucial to accurately determine the water content before use, as this will affect the true mass of the active compound. For applications requiring high purity, it is advisable to use a fresh, non-clumped lot.

Q3: How does the hydrochloride salt form affect the stability of the compound?

A3: The hydrochloride salt form generally enhances the stability of amines. The protonation of the amino group ties up the lone pair of electrons, making it less susceptible to oxidation.[5] However, hydrochloride salts can also increase the hygroscopicity of a compound, making it more sensitive to moisture.[1]

Q4: Can I store solutions of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride?

A4: Storing this compound in solution is generally not recommended for long periods. The stability of amino acids in solution is highly dependent on the pH, temperature, and presence of other reactive species. If you must store a solution, it should be prepared fresh, protected from light, and stored at a low temperature (2-8°C) for a short duration. The optimal pH for stability would need to be determined experimentally, but a slightly acidic pH is often preferable for amino acid salts.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Explanations
Discoloration (e.g., yellowing or browning) of the solid compound. Oxidation or Photodegradation: The aromatic ring is susceptible to oxidation, which can be accelerated by exposure to air and light.[3][4]Action: Discard the discolored material. For future prevention, store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect it from light.[6][7]
Reduced potency or unexpected side products in experiments. Chemical Degradation: This could be due to various degradation pathways, including hydrolysis from absorbed moisture, oxidation, or thermal decomposition.[3][8]Action: Confirm the purity of your starting material using an appropriate analytical method (e.g., HPLC, LC-MS). If degradation is confirmed, obtain a fresh lot of the compound. Review your storage and handling procedures to minimize exposure to humidity, high temperatures, and light.
Inconsistent results between different batches of the compound. Variability in Purity or Water Content: Different batches may have been exposed to varying environmental conditions during storage and handling.Action: Always re-qualify new batches of the compound upon receipt. This should include at least a purity assessment and, if possible, a determination of water content (e.g., by Karl Fischer titration).

Recommended Storage & Handling Protocols

To ensure the long-term stability of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride, the following storage and handling procedures are recommended:

Optimal Storage Conditions
Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated) Lower temperatures slow down the rate of chemical degradation reactions.[6][9]
Humidity Store in a desiccator with a suitable drying agent (e.g., silica gel). As a hydrochloride salt, the compound is likely hygroscopic. Minimizing exposure to moisture is critical to prevent hydrolysis and physical changes.[1][2]
Light Store in an amber, light-blocking container. The aromatic dimethylphenyl group may be susceptible to photodegradation.[3][7] Opaque or amber containers are essential.[6][10]
Atmosphere For long-term storage, consider storing under an inert gas (e.g., argon or nitrogen). This will minimize the risk of oxidative degradation of the aromatic ring and the amine group.[6]
Experimental Workflow: Handling Hygroscopic and Light-Sensitive Compounds

G cluster_storage Storage cluster_handling Handling storage_conditions Store at 2-8°C in desiccator in amber vial remove_from_storage Remove from storage equilibrate Allow container to reach room temperature in desiccator remove_from_storage->equilibrate Prevents condensation weigh Weigh desired amount quickly in a low-humidity environment if possible equilibrate->weigh dissolve Dissolve immediately in appropriate solvent weigh->dissolve return_to_storage Tightly seal and return to storage weigh->return_to_storage

Caption: Decision workflow for proper handling of the compound.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for troubleshooting experimental issues.[11][12]

  • Hydrolysis: The presence of absorbed water can facilitate the hydrolysis of the compound, although aminobutanoic acids are generally stable to hydrolysis under neutral conditions.

  • Oxidation: The dimethylphenyl ring is susceptible to oxidation, potentially at the benzylic positions.[13] The amino group, even as a salt, could undergo slow oxidation.

  • Photodegradation: Aromatic amino acids can be susceptible to degradation upon exposure to UV light.[14][15] The aromatic ring can absorb UV radiation, leading to bond cleavage or other photochemical reactions.[3]

  • Thermal Degradation: At elevated temperatures, amino acids can undergo decarboxylation or deamination.[8]

Forced Degradation Studies

To fully understand the stability of this compound, forced degradation studies are recommended.[16] These studies intentionally stress the compound to identify likely degradation products and pathways.[11][12]

Experimental Protocol: Forced Degradation Study

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acidic Hydrolysis hplc Stability-Indicating HPLC acid->hplc base Basic Hydrolysis base->hplc oxidation Oxidation (H2O2) oxidation->hplc thermal Thermal (Heat) thermal->hplc photo Photolytic (UV) photo->hplc characterization Characterize Degradants (e.g., LC-MS) hplc->characterization compound 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride compound->acid compound->base compound->oxidation compound->thermal compound->photo

Caption: Workflow for conducting forced degradation studies.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Available at: [Link]

  • Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. Available at: [Link]

  • 5 Tips for Handling Photosensitive Reagents. Available at: [Link]

  • The Microbiological Degradation of Aromatic Compounds. Available at: [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

  • Photostability of amino acids: Internal conversion versus dissociation. Available at: [Link]

  • The Photostability of Amino Acids in Space. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

  • Aromatic Compound Oxidation. Available at: [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF. Available at: [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Available at: [Link]

  • Why are organic amines often more stable as the HCl salt than in the free base form? Available at: [Link]

  • Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Available at: [Link]

  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Available at: [Link]

  • Protecting Pharmaceuticals from Humidity's Wrath. Available at: [Link]

  • Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. Available at: [Link]

  • Effects of high temperature and high humidity on contents of protein, amino acids and sugars in wheat grains | Request PDF. Available at: [Link]

  • Salt Selection in Drug Development. Available at: [Link]

  • Photodetachment of deprotonated aromatic amino acids: stability of the dehydrogenated radical depends on the deprotonation site. Available at: [Link]

  • Oxidation of Aromatic Compounds. Available at: [Link]

  • Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media. Available at: [Link]

  • Chemical Storage Safety Guideline. Available at: [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. Available at: [Link]

  • Protecting specialty chemicals against UV light. Available at: [Link]

  • Hydrochloride salt of amine. Available at: [Link]

  • Degradation of aromatic compounds - Reference pathway. Available at: [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses. Available at: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available at: [Link]

  • Effects of Low Temperature on the Amino Acid Composition of Wheat Grains. Available at: [Link]

  • How to Handle Hygroscopic Reference Standards? Available at: [Link]

  • Do amino acids break down under heating? Available at: [Link]

  • Degradation pathways of amino acids during thermal utilization of biomass: a review. Available at: [Link]

  • Safety Data Sheet: DL-2-Aminobutyric acid. Available at: [Link]

  • Extreme Low-Temperature Stress Affects Nutritional Quality of Amino Acids in Rice. Available at: [Link]

  • Guide to good storage practices for pharmaceuticals. Available at: [Link]

  • Protection of Light Sensitive Products. Available at: [Link]

  • Pathway from (S)-2-aminobutyric acid to (S)-2-aminobutanol. Available at: [Link]

  • Problems Storing Light Sensitive Reagents? We have a Solution. Available at: [Link]

  • Microbial degradation of amino acids in anoxic environments. Available at: [Link]

  • Amino acid. Available at: [Link]

  • The mechanism of the radiation chemical degradation of amino acids. I. The degradation of alpha-aminobutyric acid. Available at: [Link]

Sources

Technical Support Center: Mitigating Matrix Effects in the Quantification of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the bioanalysis of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with its quantification in biological matrices. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, all grounded in established scientific principles and regulatory expectations.

Introduction: The Challenge of Matrix Effects

3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride is a polar molecule that can be challenging to quantify accurately in complex biological samples like plasma or serum. The primary obstacle in developing a robust LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for this analyte is the phenomenon known as "matrix effects."[1][2]

Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][3] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1][3] Common culprits in plasma that cause these effects include phospholipids, salts, and endogenous metabolites.[3][4][5]

This guide will provide a structured approach to identifying, understanding, and mitigating these effects to ensure the development of a reliable and rugged bioanalytical method.

Troubleshooting Guide: A Question-and-Answer Approach

Question 1: My analyte signal is significantly lower in plasma samples compared to the neat solution (solvent standard). What is causing this discrepancy and how can I fix it?

Answer: A significant decrease in analyte signal when moving from a simple solvent to a biological matrix is a classic sign of ion suppression .[1][4] This occurs when co-eluting endogenous components from the plasma interfere with the ionization of your target analyte in the mass spectrometer's ion source.[1][6] Phospholipids are a major and notorious cause of ion suppression in plasma samples.[4][5][7]

Before making changes to your method, it's crucial to confirm that matrix effects are indeed the problem and to understand where in the chromatogram they occur. The post-column infusion experiment is a powerful diagnostic tool for this purpose.[8][9] It allows you to visualize the regions of ion suppression or enhancement across your entire chromatographic run.[9][10][11]

dot graph TD{ subgraph "Post-Column Infusion Setup" A[LC System] --> B{T-Union}; C[Syringe Pump with Analyte Solution] --> B; B --> D[MS Detector]; end subgraph "Experimental Process" E[Inject Blank Plasma Extract] --> A; F[Monitor Analyte's Signal] --> G{Observe Baseline}; G -- "Dips in Baseline" --> H(Ion Suppression Zones); G -- "Rises in Baseline" --> I(Ion Enhancement Zones); end H --> J[Compare with Analyte Retention Time]; I --> J; } caption: "Workflow for a Post-Column Infusion Experiment."

Protocol: Post-Column Infusion to Visualize Matrix Effects

  • Prepare a standard solution of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride at a concentration that gives a stable and moderate signal.

  • Set up the infusion: Using a syringe pump, continuously infuse this solution into the mobile phase flow path between the analytical column and the mass spectrometer inlet via a T-union.[9]

  • Establish a stable baseline: Allow the infused analyte to produce a steady signal in the mass spectrometer.

  • Inject a blank matrix sample: Inject an extract of a blank plasma sample (processed using your current sample preparation method) onto the LC-MS/MS system.

  • Analyze the chromatogram: Monitor the signal of the infused analyte. Any deviation from the stable baseline indicates a matrix effect. A drop in the signal signifies ion suppression, while a rise indicates enhancement.[1][9] By noting the retention times of these deviations, you can determine if they overlap with the elution of your analyte.

Once you have confirmed that ion suppression is occurring at the retention time of your analyte, you can proceed with one or more of the following strategies. Improving your sample preparation is often the most effective approach.[4][12]

Strategy A: Enhance Sample Preparation

The goal is to selectively remove the interfering matrix components, primarily phospholipids, while efficiently recovering your analyte.

Sample Preparation TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile).Simple, fast, and inexpensive.Ineffective at removing phospholipids and other soluble interferences, often leading to significant matrix effects.[12]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Can provide very clean extracts.Can have low recovery for polar analytes like the target compound; requires method development.[12]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly selective, provides clean extracts, and can concentrate the analyte.Requires method development to select the appropriate sorbent and solvent conditions.[13][14]

Recommended Protocol: Solid-Phase Extraction (SPE) for Phospholipid Removal

Given the polar nature of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride, a mixed-mode SPE sorbent that combines both reversed-phase and ion-exchange retention mechanisms is often highly effective.[12] This approach can effectively remove phospholipids while retaining the polar analyte.[15]

  • Sorbent Selection: Choose a mixed-mode cation-exchange SPE plate or cartridge.

  • Conditioning: Condition the sorbent with methanol followed by an equilibration step with water or a weak buffer.

  • Loading: Load the pre-treated plasma sample (e.g., diluted with an acidic solution to ensure the analyte is charged).

  • Washing:

    • Wash 1: Use a weak acidic solution to remove general interferences.

    • Wash 2: Use an organic solvent (e.g., methanol) to elute phospholipids and other nonpolar interferences.

  • Elution: Elute the analyte using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) to neutralize the analyte's charge and disrupt its interaction with the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Strategy B: Modify Chromatographic Conditions

If sample preparation alone is insufficient, optimizing the chromatography can separate your analyte from the interfering matrix components.[2]

  • Gradient Adjustment: Modify the gradient slope to improve the resolution between your analyte and the region of ion suppression identified in the post-column infusion experiment.

  • Alternative Chromatography - HILIC: For a polar compound like 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride, which may have poor retention in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[16][17] HILIC uses a polar stationary phase and a high organic mobile phase, which can provide good retention for polar analytes and often results in elution in a region with fewer phospholipid interferences.[18]

Question 2: I am observing poor accuracy and precision in my calibration curve, even after optimizing sample cleanup. How can I improve the reliability of my quantification?

Answer: Inconsistent accuracy and precision, especially when matrix effects are present, often point to the need for an appropriate Internal Standard (IS).[6] An IS is a compound with similar physicochemical properties to the analyte that is added at a constant concentration to all samples, calibrators, and quality controls.[19] Its purpose is to compensate for variability during sample preparation and for signal fluctuations caused by matrix effects.[1][6][19]

The ideal IS is a stable isotope-labeled version of the analyte (e.g., containing ²H, ¹³C, or ¹⁵N).[1][20]

  • Why it works: A SIL-IS has nearly identical chemical and physical properties to the analyte.[1] It will co-elute chromatographically and experience the same degree of ion suppression or enhancement.[21] By calculating the peak area ratio of the analyte to the IS, these variations are effectively normalized, leading to a much more accurate and precise result.[19]

  • Key Consideration: The mass difference between the analyte and the SIL-IS should be at least 3 Da to avoid isotopic crosstalk.[1]

dot graph TD{ subgraph "Without Internal Standard" A[Sample 1: Low Matrix Effect] --> B(Analyte Peak Area: 10000); C[Sample 2: High Matrix Effect] --> D(Analyte Peak Area: 5000); B --> E{Calculated Concentration: 10 ng/mL}; D --> F{Calculated Concentration: 5 ng/mL}; G((Inaccurate Result)); E --> G; F --> G; end subgraph "With SIL Internal Standard" H[Sample 1: Low Matrix Effect] --> I{Analyte Area: 10000IS Area: 20000Ratio: 0.5}; J[Sample 2: High Matrix Effect] --> K{Analyte Area: 5000IS Area: 10000Ratio: 0.5}; I --> L{Calculated Concentration: 10 ng/mL}; K --> M{Calculated Concentration: 10 ng/mL}; N((Accurate Result)); L --> N; M --> N; end } caption: "Compensation for Matrix Effects using a SIL-IS."

The following table illustrates the improvement in a calibration curve's performance with the use of a SIL-IS.

Nominal Conc. (ng/mL)Response (No IS)Calculated Conc. (No IS)% Accuracy (No IS)Response Ratio (Analyte/SIL-IS)Calculated Conc. (with SIL-IS)% Accuracy (with SIL-IS)
1.015,2341.3130%0.0521.01101%
5.068,9904.692%0.2555.10102%
25.0298,76520.180.4%1.2324.698.4%
100.01,345,78995.895.8%5.05101.0101%
500.05,567,901415.183.0%24.85497.099.4%

This data is illustrative and demonstrates a common trend.

Frequently Asked Questions (FAQs)

  • Q1: What are the main sources of matrix effects in plasma?

    • A: The most common sources are phospholipids from cell membranes, which are highly abundant and tend to co-extract with many analytes.[4][5] Other sources include salts, endogenous metabolites, and co-administered drugs.[3]

  • Q2: Is protein precipitation (PPT) a suitable sample preparation method for this compound?

    • A: While simple, PPT is generally not recommended for methods requiring high sensitivity and accuracy due to its inability to remove phospholipids, which are a primary cause of matrix effects.[7][12] It may be acceptable for early discovery phase work, but for regulated bioanalysis, a more selective technique like SPE or LLE is preferable.[12]

  • Q3: How do I validate that my method is free from significant matrix effects?

    • A: Regulatory agencies like the FDA require a formal assessment of matrix effects during method validation.[22][23][24] This is typically done by comparing the response of the analyte in post-extraction spiked blank matrix from at least six different sources to the response of the analyte in a neat solution.[3][25] The coefficient of variation (%CV) of the responses between the different lots should be within acceptable limits (typically ≤15%).[25]

  • Q4: What if a Stable Isotope Labeled (SIL) internal standard is not available?

    • A: If a SIL-IS is unavailable, the next best option is a structural analogue. This compound should be closely related in structure to the analyte and have similar chromatographic behavior and ionization efficiency. However, it is important to verify that the analogue does not suffer from different matrix effects than the analyte.[1]

References

  • Taylor & Francis. (2017, November 24). Matrix Effects and Application of Matrix Effect Factor. [Link]

  • PMC. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • SpringerLink. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. [Link]

  • PubMed. (2007, June 1). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. [Link]

  • ResearchGate. 2: Use of post-column infusion for assessment of matrix effects. [Link]

  • Wikipedia. Hydrophilic interaction chromatography. [Link]

  • Waters Corporation. (2004, September 30). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. [Link]

  • LCGC International. (2026, March 12). Rapid Improvements for LC–MS-MS Analysis Using the New Phree Phospholipid Removal Plates. [Link]

  • Element Lab Solutions. (2024, April 21). HILIC – The Rising Star of Polar Chromatography. [Link]

  • ChemRxiv. Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. [Link]

  • Waters Corporation. Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. [Link]

  • PMC. (2022, April 28). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. [Link]

  • Lambda Therapeutic Research. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Taylor & Francis Online. (2024, April 5). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • Separation Science. LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. matrix-effect-in-bioanalysis-an-overview.pdf. [Link]

  • LCGC International. (2026, March 13). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • Chromatography Online. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

  • PMC. Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Spectroscopy Online. (2026, March 12). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. [Link]

  • ACS Publications. (2015, May 12). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. [Link]

  • FDA. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • PMC. Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • FDA. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]

  • Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Phenomenex. Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. [Link]

  • Bioanalysis Zone. (2016, August 19). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. [Link]

  • FDA. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • ACS Publications. Matrix Effect in Quantitative LC/MS/MS Analyses of Biological Fluids: A Method for Determination of Finasteride in Human Plasma at Picogram Per Milliliter Concentrations. [Link]

  • WelchLab. (2025, March 26). An Overview of Solid-Phase Extraction. [Link]

  • LCGC International. (2014, December 1). Understanding and Improving Solid-Phase Extraction. [Link]

  • CDC Stacks. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. [Link]

Sources

Resolving co-elution issues with 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for resolving common analytical challenges, with a primary focus on co-elution issues encountered during HPLC and LC-MS analysis. My goal is to move beyond generic advice and offer a scientifically grounded, logical framework for method development and troubleshooting, empowering you to achieve robust and reliable separations.

Understanding the Challenge: The Nature of the Analyte

3-Amino-4-(2,4-dimethylphenyl)butanoic acid is a polar compound containing both a basic amino group and an acidic carboxylic acid group, making it zwitterionic. Its hydrochloride salt form enhances its solubility in aqueous media. The presence of these ionizable functional groups means that its retention behavior in reversed-phase chromatography is highly dependent on the mobile phase pH. Co-elution often occurs with structurally similar impurities, degradants, or formulation excipients that share similar physicochemical properties. Resolving these compounds requires a strategic manipulation of the chromatographic parameters to exploit subtle differences in their structure and polarity.

Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

This section is structured in a question-and-answer format to directly address the specific issues you may be facing in the laboratory.

Q1: My chromatogram shows a broad, shouldered, or split peak for my main compound. How do I confirm if this is a co-elution problem?

A1: Initial Diagnosis: System Health and Peak Morphology

Before diving into complex method development, it's crucial to ensure your HPLC system is performing optimally. Poor peak shape can mimic co-elution.[1][2][3]

  • System Suitability Check: Begin by injecting a well-characterized standard. If this standard also exhibits poor peak shape, the issue likely lies with the system (e.g., column void, blocked frit, or extra-column volume) rather than co-elution.[2]

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Injecting in a stronger solvent can cause significant peak distortion.[1][2]

  • Detector Overload: Dilute your sample and reinject. If the peak shape improves and the shoulder resolves into a separate peak, you may have been overloading the detector or the column.

If these initial checks do not resolve the issue, it is highly probable that you are dealing with co-eluting species.

Q2: I've confirmed co-elution. What are the most impactful initial parameters to adjust in my reversed-phase method?

A2: The Power of Mobile Phase pH

For an ionizable compound like 3-Amino-4-(2,4-dimethylphenyl)butanoic acid, mobile phase pH is the most powerful tool for manipulating retention and selectivity.[4][5][6][7][8]

  • The "Why": The charge state of your analyte and any ionizable impurities will change with pH.[5] By adjusting the pH, you can alter their hydrophobicity and, consequently, their retention on a reversed-phase column.[5][7] The goal is to find a pH where the analyte and the impurity have significantly different charge states or hydrophobicities.

  • Practical Steps:

    • Determine the pKa: If not already known, determine the pKa values of your target compound. For 3-Amino-4-(2,4-dimethylphenyl)butanoic acid, you will have a pKa for the carboxylic acid group (typically ~pH 2-4) and the amino group (typically ~pH 9-10).

    • Strategic pH Selection: To ensure robust and reproducible retention, select a mobile phase pH that is at least 1.5 to 2 pH units away from the pKa of your analyte.[5][9] This ensures the compound is in a single, stable ionic form (either fully ionized or fully unionized).[6][9]

    • Experiment: Evaluate separations at three key pH ranges:

      • Low pH (e.g., pH 2.5-3.5): The carboxylic acid will be protonated (neutral), and the amine will be protonated (positive charge).

      • Mid-range pH (e.g., pH 5-7): The carboxylic acid will be deprotonated (negative charge), and the amine will be protonated (positive charge), forming a zwitterion.

      • High pH (e.g., pH 9-10, column permitting): The carboxylic acid will be deprotonated (negative charge), and the amine will be deprotonated (neutral).

Q3: Adjusting the pH improved separation but it's still not baseline. What's my next move?

A3: Fine-Tuning with Gradient and Organic Modifier

Once you've established an optimal pH, the next step is to refine the separation by adjusting the gradient profile and the type of organic solvent.

  • Gradient Steepness: If peaks are eluting too close together, a shallower gradient can increase resolution.[10][11] Start by running a broad "scouting" gradient (e.g., 5-95% organic over 20-30 minutes) to determine the elution window of your compounds.[12][13] Then, create a shallower gradient within that specific window to improve separation.[2]

  • Organic Modifier: The choice between acetonitrile and methanol can alter selectivity.[2]

    • Acetonitrile often provides higher efficiency (sharper peaks) and lower backpressure.

    • Methanol can offer different selectivity due to its hydrogen-bonding capabilities. If you are using acetonitrile, try substituting it with methanol (or a combination of both) to see if the elution order or spacing of the peaks changes.

Q4: I'm still struggling with co-elution, especially with a very polar impurity. Are there alternative column chemistries I should consider?

A4: Expanding Beyond C18: Alternative Chromatographic Modes

If you cannot achieve resolution on a standard C18 column, it's time to explore alternative retention mechanisms.[14]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds that are not well-retained in reversed-phase chromatography.[15][16][17][18][19] The stationary phase is polar (e.g., bare silica, amide, or diol), and the mobile phase is a high concentration of organic solvent (typically acetonitrile) with a small amount of aqueous buffer.[15][16][18] This creates a water-rich layer on the stationary phase surface, and polar analytes partition into this layer, leading to retention.[16][20]

  • Mixed-Mode Chromatography (MMC): These columns contain stationary phases with both hydrophobic (e.g., C18) and ion-exchange (e.g., cation or anion exchange) functionalities.[21][22][23][24] This allows for multiple retention mechanisms to be exploited simultaneously, often providing unique selectivity for complex mixtures of polar and charged compounds.[21][22][24][25]

  • Polar-Embedded/Polar-Endcapped Columns: These are variations of reversed-phase columns that have polar groups embedded within the alkyl chains or used to cap residual silanols.[26][27][28] This makes them more compatible with highly aqueous mobile phases and can provide alternative selectivity for polar analytes.[26]

Key Method Parameters for Optimization

ParameterRationale for AdjustmentRecommended Starting PointTroubleshooting Tips
Mobile Phase pH Controls the ionization state and hydrophobicity of the analyte and impurities, directly impacting selectivity.[4][5][6][8]Screen at pH 2.5-3.5 and pH 5.0-7.0 using appropriate buffers.Ensure the chosen pH is at least 1.5 units away from the analyte's pKa for robustness.[5][9] Use MS-compatible buffers like ammonium formate or acetate if transferring to LC-MS.[29][30][31]
Organic Modifier Acetonitrile and methanol offer different selectivities due to differences in polarity and hydrogen bonding capacity.[2]Acetonitrile.If resolution is poor, switch to methanol or use a ternary mixture.
Gradient Profile A shallower gradient increases the time for interaction with the stationary phase, improving resolution of closely eluting peaks.[10][11]Start with a 5-95% B scouting gradient over 20-30 min.[12][13]Focus a shallower gradient around the elution time of the target peaks.
Column Temperature Affects mobile phase viscosity, reaction kinetics, and analyte retention.[32][33][34][35]30-40 °C.Increasing temperature can decrease retention times and improve peak shape, but may also alter selectivity.[32][34][36]
Stationary Phase Different column chemistries provide alternative retention mechanisms and selectivities.[14][27]C18.For polar compounds, consider HILIC, Mixed-Mode, or Polar-Embedded phases.[15][17][21][22][26]

Experimental Protocol: Systematic Method Development Workflow

This protocol outlines a structured approach to developing a robust HPLC method for 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride, focusing on resolving co-elution.

  • System Preparation and Initial Scouting Run:

    • Install a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

    • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Run a broad scouting gradient: 5% to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

    • This initial run will establish the approximate retention time and identify co-elution issues.[12][13]

  • pH Screening:

    • Prepare buffered mobile phases at two additional pH levels:

      • pH 4.5: Use 10 mM Ammonium Acetate.

      • pH 6.5: Use 10 mM Ammonium Acetate or Ammonium Formate.

    • Repeat the scouting gradient at each pH condition.

    • Compare the chromatograms to identify the pH that provides the best initial separation.

  • Gradient Optimization:

    • Using the optimal pH identified in Step 2, refine the gradient.

    • Based on the scouting run, determine the %B at which your compound of interest starts to elute and the %B at which the last peak of interest elutes.

    • Create a new, shallower gradient that covers this narrower range. For example, if your peaks elute between 30% and 50% B, your new gradient could be 25% to 55% B over 20 minutes.

  • Organic Modifier and Temperature Evaluation:

    • If co-elution persists, repeat the optimized gradient from Step 3, but replace acetonitrile with methanol.

    • Evaluate the separation at an elevated temperature (e.g., 50 °C) with the best solvent system to see if peak shape and resolution improve.[32][35][36]

  • Alternative Column Screening:

    • If resolution is still inadequate, screen alternative column chemistries. A good starting point would be a HILIC column and a Mixed-Mode column.

    • For HILIC, use a high organic mobile phase (e.g., 95% Acetonitrile, 5% Ammonium Formate buffer) and run a gradient by increasing the aqueous component.[15][16]

Troubleshooting_Workflow cluster_start cluster_system_check Phase 1: System Verification cluster_method_dev Phase 2: Method Optimization cluster_advanced Phase 3: Advanced Techniques cluster_end Start Co-elution Observed System_Check Q1: Confirm Co-elution vs. System Issue - Check Standard - Injection Solvent - Overload Start->System_Check pH_Opt Q2: Optimize Mobile Phase pH (Low, Mid, High) System_Check->pH_Opt System OK Grad_Opt Q3: Optimize Gradient & Organic Modifier - Steeper/Shallower Gradient - Acetonitrile vs. Methanol pH_Opt->Grad_Opt Partial Resolution Resolved Baseline Resolution Achieved pH_Opt->Resolved Successful Temp_Opt Adjust Column Temperature Grad_Opt->Temp_Opt Further Refinement Needed Grad_Opt->Resolved Successful Column_Select Q4: Change Column Chemistry - HILIC - Mixed-Mode - Polar-Embedded Temp_Opt->Column_Select Still Not Resolved Temp_Opt->Resolved Successful Column_Select->Resolved Successful Not_Resolved Re-evaluate from Phase 2 with New Column Column_Select->Not_Resolved Still Issues Not_Resolved->pH_Opt Iterate

Caption: A logical workflow for troubleshooting co-elution issues in HPLC.

Frequently Asked Questions (FAQs)

Q5: My method will be transferred to an LC-MS system. What special considerations should I take for buffer selection?

A5: For LC-MS compatibility, you must use volatile buffers that will not foul the mass spectrometer source.[31] Non-volatile buffers like phosphate are not suitable.[31] Excellent choices include:

  • Formic Acid (0.1%): Provides a low pH (~2.7) and is a good starting point for positive ion mode.[30]

  • Ammonium Formate/Ammonium Acetate: These are true buffers that can be used to control pH in the 3-5 and 4-6 ranges, respectively.[29][30] They are compatible with both positive and negative ion modes.

  • Ammonium Hydroxide/Ammonium Bicarbonate: Used for high pH separations, compatible with negative ion mode.

Q6: I see a "ghost peak" in my chromatogram that is co-eluting with my analyte. What could be the cause?

A6: Ghost peaks can arise from several sources, including contaminated mobile phase solvents, sample carryover from a previous injection, or leaching from system components.[2][37] To troubleshoot, run a blank gradient (injecting only mobile phase). If the peak is still present, the contamination is in your mobile phase or system. If it only appears after a sample injection, it is likely carryover. A thorough column wash with a strong solvent at the end of each run can help mitigate this.[1]

Q7: Can increasing the column temperature really improve my separation?

A7: Yes, temperature can be a useful parameter for optimizing separations.[32][34] Increasing the temperature reduces the viscosity of the mobile phase, which can lead to sharper peaks and shorter run times.[32][36] It can also change the selectivity of the separation, potentially resolving co-eluting peaks.[34] However, be aware that elevated temperatures can also decrease the retention of all compounds and may not be suitable for thermally labile analytes.[35]

References

  • Chypre, M., & D'Attoma, A. (2018). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography & Separation Techniques, 9(2). Retrieved from [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (2012). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International, 25(11). Retrieved from [Link]

  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, March 6). Why Temperature Is Important in Liquid Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link]

  • Rabel, F., & Ascentis, R. (2025, November 26). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Spectroscopy Online. Retrieved from [Link]

  • Harshitha, S., Surya Santhosh, R., Baba Hussain, S. K., Nataraj, K. S., Srinivasa Rao, A., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). Retrieved from [Link]

  • Lemasson, E., Bertin, S., Hennig, P., Lesellier, E., & West, C. (2026, March 25). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis, 128, 73-88. Retrieved from [Link]

  • SCIEX. (2026, March 2). How does increasing column temperature affect LC methods? Retrieved from [Link]

  • Al-Johani, H. (2025, April 15). Mixed Mode Chromatographic Stationary Phases in Pharmaceutical Peptide Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography. Retrieved from [Link]

  • Fames, F. (2019). Buffer Considerations for LC and LC–MS. LCGC International, 32(5). Retrieved from [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]

  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]

  • Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Dolan, J. W. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Mannur, V. S., Patel, D., Mastiholimath, V. S., & Shah, G. (2011). SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW. International Journal of Pharmaceutical Sciences Review and Research, 6(1), 34-38. Retrieved from [Link]

  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Mastelf. (2025, March 5). How to Optimize HPLC Gradient Elution for Complex Samples. Retrieved from [Link]

  • Veeprho. (2020, December 11). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Retrieved from [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International, 24(s4), 20-23. Retrieved from [Link]

  • Lumnitzer, D., et al. (2025, November 17). A universal buffer system for native LC-MS analysis of antibody-based therapeutics. bioRxiv. Retrieved from [Link]

  • Pure Synth. (2025, December 30). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Retrieved from [Link]

  • McBrien, M. (2017, May 1). The Secrets of Successful Gradient Elution. LCGC International. Retrieved from [Link]

  • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. Retrieved from [Link]

  • Atinary Technologies. (2024, August 27). Optimizing HPLC method development to maximize peak resolution. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • Antos, D., & Kaczmarski, K. (2006). Optimization of gradient elution conditions in multicomponent preparative liquid chromatography. Journal of Chromatography A, 1126(1-2), 176-186. Retrieved from [Link]

  • Element Lab Solutions. (2019, January 10). HPLC method development critical decisions. Retrieved from [Link]

  • Chromatography Forum. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during this multi-step synthesis, with a primary focus on maximizing yield and purity. The following content is structured in a question-and-answer format to directly address potential challenges in your experimental workflow.

Overview of the Synthetic Pathway

A common and effective route to 3-Amino-4-(2,4-dimethylphenyl)butanoic acid involves a two-step process: a Michael addition of nitromethane to a substituted cinnamate, followed by the reduction of the resulting γ-nitro ester. This guide will focus on troubleshooting this specific pathway.

Synthesis_Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Salt Formation & Purification Start 2,4-Dimethylcinnamic acid ethyl ester + Nitromethane Base Base (e.g., DBU, K2CO3) Start->Base Deprotonation Step1_Product Ethyl 4-(2,4-dimethylphenyl)-3-nitrobutanoate Base->Step1_Product Conjugate Addition Catalyst Catalyst (e.g., Raney Ni, Pd/C) + H2 Step1_Product->Catalyst Input for Reduction FP1 Low conversion/ Side reactions Step1_Product->FP1 Step2_Product 3-Amino-4-(2,4-dimethylphenyl)butanoic acid Catalyst->Step2_Product HCl HCl in solvent (e.g., Ether, IPA) Step2_Product->HCl Crude Amino Acid FP2 Incomplete reduction/ Catalyst poisoning Step2_Product->FP2 Final_Product Final Hydrochloride Salt HCl->Final_Product FP3 Poor crystallinity/ Purification loss Final_Product->FP3

Caption: General synthetic workflow and potential failure points.

Frequently Asked Questions & Troubleshooting

Step 1: The Michael Addition

Question 1: My Michael addition has a low yield. TLC and NMR analysis show significant amounts of unreacted 2,4-dimethylcinnamic acid ester. What is causing the low conversion?

Answer: Low conversion in a Michael addition of nitromethane is typically traced back to three critical factors: the base, the solvent, and the reaction temperature.

  • Causality - The Role of the Base: Nitromethane has a pKa of approximately 10.2 in water. For the reaction to proceed, the chosen base must be strong enough to deprotonate nitromethane to form the reactive nitronate anion. If the base is too weak, the equilibrium will favor the starting materials, leading to low conversion. Furthermore, steric hindrance around the base can affect its efficiency.

  • Troubleshooting Protocol:

    • Verify Base Strength: Ensure the base you are using is appropriate. While weaker bases like potassium carbonate (K2CO3) can be used, stronger, non-nucleophilic organic bases like 1,8-Diazabicycloundec-7-ene (DBU) are often more effective for this transformation.

    • Optimize Base Stoichiometry: While a catalytic amount of base is often sufficient, stubborn reactions may require a stoichiometric amount to drive the equilibrium towards the product. Start with 0.2 equivalents and incrementally increase to 1.1 equivalents, monitoring the reaction by TLC.

    • Solvent Considerations: The polarity of the solvent can influence the solubility of the nitronate salt and the stability of the intermediates. Aprotic polar solvents like THF, DMF, or acetonitrile are generally good choices. If using a phase-transfer catalyst, a biphasic system might be employed.[1]

    • Temperature Control: These reactions are typically run at room temperature.[1] If conversion is still low, gently warming the reaction to 40-50 °C may improve the rate. However, be cautious, as higher temperatures can promote side reactions, such as polymerization of the cinnamate.

ParameterRecommendation ARecommendation BRationale
Base DBU (0.2 - 1.0 eq.)K2CO3 (1.5 eq.) with a phase-transfer catalystDBU is a strong, non-nucleophilic base ideal for forming the nitronate. PTC helps with less soluble inorganic bases.
Solvent THF or AcetonitrileTolueneAprotic polar solvents effectively solvate the intermediates. Toluene can be useful for azeotropic removal of water if present.
Temperature Room Temperature (20-25 °C)40 °CStart at RT to minimize side reactions. Gentle heating can overcome activation energy barriers if the reaction is sluggish.

Question 2: I am observing byproducts in my Michael addition. What are they and how can I prevent them?

Answer: The most common byproduct is the result of multiple additions of the nitronate anion. Additionally, under certain conditions, polymerization of the starting cinnamate can occur.

  • Causality - Multiple Additions: The product of the first Michael addition still contains acidic protons on the carbon bearing the nitro group. This can be deprotonated again to react with another molecule of the cinnamate, leading to di-addition byproducts. This is more prevalent when a large excess of the Michael acceptor (cinnamate) is used.[2]

  • Troubleshooting Protocol:

    • Control Stoichiometry: The most effective way to minimize di-addition is to control the stoichiometry. Use a slight excess of nitromethane (e.g., 1.1 to 1.5 equivalents) relative to the cinnamate.

    • Slow Addition: Add the cinnamate slowly to a pre-formed solution of the deprotonated nitromethane (base + nitromethane in solvent). This ensures that the concentration of the Michael acceptor is always low, favoring the mono-addition product.

    • Avoid Excessively Strong Bases or High Temperatures: Harsh conditions can promote side reactions. Use the mildest conditions that still afford a reasonable reaction rate.

    • Work-up Procedure: Quench the reaction by adding a mild acid (e.g., saturated ammonium chloride solution) to neutralize the base and the nitronate anion, preventing further reactions during work-up.

Step 2: Nitro Group Reduction

Question 3: My catalytic hydrogenation of the γ-nitro ester is slow or incomplete. How can I improve this step?

Answer: The catalytic hydrogenation of a nitro group to an amine can be challenging.[3] The success of this reaction depends heavily on the catalyst, solvent, hydrogen pressure, and the purity of the substrate. Carboxylic acids and their derivatives can be difficult to hydrogenate due to the low electrophilicity of the carbonyl carbon.[4][5]

  • Causality - Catalyst Deactivation and Reaction Conditions:

    • Catalyst Poisoning: Trace impurities from the previous step, particularly sulfur-containing compounds or certain coordinating species, can poison the catalyst (e.g., Palladium, Platinum, Raney Nickel), rendering it inactive.

    • Solvent Choice: The solvent must be able to dissolve the substrate and not interfere with the catalyst. Alcohols like methanol or ethanol are common choices. Acidic solvents can sometimes improve the rate for nitro reductions but may cause other issues.

    • Pressure and Temperature: These parameters directly influence the reaction rate. Insufficient hydrogen pressure can lead to very long reaction times or incomplete conversion.

  • Troubleshooting Protocol:

    • Purify the Intermediate: It is crucial to use a purified γ-nitro ester for the hydrogenation. A simple silica gel plug or full column chromatography can remove many potential catalyst poisons.

    • Catalyst Selection & Loading: Raney Nickel is a cost-effective and highly active catalyst for nitro group reductions. Palladium on carbon (Pd/C) is another excellent choice. Ensure the catalyst is fresh and has been stored properly. Typical catalyst loading is 5-10 mol%.

    • Optimize Hydrogen Pressure: While some reductions can proceed at atmospheric pressure, using a pressure vessel (Parr shaker) at 50-100 psi of H2 is standard for ensuring complete and timely conversion.

    • Solvent and Additives: Use anhydrous methanol or ethanol. In some cases, the addition of a small amount of acetic acid can accelerate the reduction of the nitro group, but this must be carefully monitored to avoid side reactions.

Troubleshooting_Reduction Start Is Reduction Slow/Incomplete? Check_Purity Is the γ-nitro ester pure? Start->Check_Purity Purify Purify intermediate via column chromatography. Check_Purity->Purify No Check_Catalyst Is the catalyst active? Check_Purity->Check_Catalyst Yes Purify->Check_Catalyst New_Catalyst Use fresh Raney Ni or Pd/C. Increase loading to 10 mol%. Check_Catalyst->New_Catalyst No/Unsure Check_Conditions Are H2 pressure & solvent optimal? Check_Catalyst->Check_Conditions Yes New_Catalyst->Check_Conditions Optimize_Conditions Increase H2 pressure to 50-100 psi. Use anhydrous MeOH or EtOH. Check_Conditions->Optimize_Conditions No Success Reaction Complete Check_Conditions->Success Yes Optimize_Conditions->Success

Caption: Decision tree for troubleshooting the hydrogenation step.

Step 3: Purification and Salt Formation

Question 4: I'm having difficulty purifying the final amino acid and forming a crystalline hydrochloride salt, leading to significant yield loss.

Answer: Purifying amino acids can be challenging due to their zwitterionic nature, which often results in high polarity and poor solubility in common organic solvents.[6] The final salt formation step is critical for obtaining a stable, pure, and easy-to-handle solid.

  • Causality - Physicochemical Properties: The free amino acid is an amphoteric, highly polar molecule. It may not behave well on standard silica gel chromatography. The hydrochloride salt's crystallinity is highly dependent on the solvent system used and the presence of impurities.

  • Troubleshooting Protocol:

    • Post-Reduction Work-up: After hydrogenation, filter off the catalyst carefully (e.g., through a pad of Celite). The resulting solution contains the crude amino acid (often as an ester). Saponify the ester using a base like NaOH or LiOH, followed by an acidic workup to protonate the amine and isolate the free amino acid. Be precise with the pH adjustment during this workup to precipitate the zwitterionic amino acid at its isoelectric point.

    • Purification of the Free Amino Acid: If the free amino acid requires purification, standard silica chromatography can be difficult. Consider using a different stationary phase like alumina or reverse-phase silica.[6] Alternatively, ion-exchange chromatography is a highly effective method for amino acid purification.

    • Salt Formation:

      • Dissolve the purified free amino acid in a suitable solvent. Good choices include isopropanol (IPA), ethanol, or ethyl acetate.

      • Slowly add a solution of HCl in a solvent (e.g., HCl in diethyl ether, or concentrated HCl if using an alcohol). Do not use a large excess of acid.

      • The goal is to induce slow crystallization. If the product "crashes out" as an oil or amorphous solid, try warming the solution gently to dissolve it and then allowing it to cool slowly. Seeding with a small crystal can also be effective.

      • An anti-solvent (a solvent in which the salt is insoluble, like hexane or diethyl ether) can be added slowly to the solution to promote precipitation.

StepTechniqueKey ParameterRationale
Purification Ion-Exchange ChromatographypH and buffer gradientsExploits the charge of the amino and acid groups for highly selective separation.
Purification RecrystallizationSolvent/Anti-solvent choicePurifies the zwitterion based on solubility differences at different temperatures.
Salt Formation Slow CrystallizationSolvent (e.g., IPA) & slow addition of HClAllows for the formation of a well-ordered, pure crystal lattice, excluding impurities.

By systematically addressing these common issues, you can significantly improve the yield and purity of your 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride synthesis.

References

  • Baldoli, C., et al. (2000). Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives. Tetrahedron: Asymmetry, 11(11), 2007-2014. Available at: [Link]

  • Cole, D. C., et al. (2014). Review of Methods for the Catalytic Hydrogenation of Carboxamides. ACS Catalysis, 4(3), 934-944. Available at: [Link]

  • Gao, F., et al. (2019). Efficient Chemoenzymatic Synthesis of Optically Active Pregabalin from Racemic Isobutylsuccinonitrile. Organic Process Research & Development, 23(10), 2201-2207. Available at: [Link]

  • He, L., & Beller, M. (2013). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Chemical Communications, 50(5), 493-500. Available at: [Link]

  • He, L., & Beller, M. (2013). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Dalton Transactions, 43(4), 1319-1326. Available at: [Link]

  • How can I purify my synthesised unnatural aliphatic amino acid? (2017). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Lupine Publishers. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Available at: [Link]

  • van der Poel, W., et al. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. Catalysis Science & Technology, 5(5), 2565-2580. Available at: [Link]

  • Various Authors. (2020). Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains. New Journal of Chemistry, 44(30), 12891-12900. Available at: [Link]

Sources

Validation & Comparative

A Head-to-Head Pharmacokinetic Assessment: Profiling 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride against the Benchmark Baclofen

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Charting the Known and Navigating the Unknown

In the landscape of GABAergic modulation, Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid) stands as a well-characterized benchmark, primarily prescribed for its muscle relaxant and antispasmodic properties. Its mechanism as a selective agonist for the GABA-B receptor is well-established.[1][2] Emerging in this field is a new structural analogue, 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride, a compound of interest for its potential to exhibit a differentiated pharmacological or pharmacokinetic profile.

A direct comparative analysis of their pharmacokinetic (PK) profiles is essential for any future preclinical or clinical development. However, a thorough review of the scientific literature reveals a critical data gap: while the pharmacokinetics of Baclofen are extensively documented, no such data currently exists for 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride.

This guide, therefore, serves a dual purpose. First, it will provide a comprehensive overview of the established pharmacokinetic profile of Baclofen, grounded in existing literature. Second, it will present a robust, field-proven experimental protocol designed to meticulously elucidate the pharmacokinetic characteristics of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride. This framework will not only enable researchers to generate the necessary data but also to conduct a scientifically sound, direct comparison against Baclofen.

The Comparator: Pharmacokinetic Profile of Baclofen

Baclofen, a derivative of the inhibitory neurotransmitter γ-Aminobutyric acid (GABA), functions as a potent agonist at GABA-B receptors.[3][4] Its clinical efficacy is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile.

Absorption: Following oral administration, Baclofen is rapidly and extensively absorbed from the gastrointestinal tract, with a bioavailability reported to be between 70% and 85%.[1][5] Peak plasma concentrations are typically reached within one to two hours.[5][6] Studies have indicated that its pharmacokinetics are linear and dose-proportional, even at high doses.[5][7]

Distribution: Baclofen has a volume of distribution of approximately 0.7 L/kg.[1] It exhibits low plasma protein binding, around 30%.[3] Due to its high water solubility, it does not readily cross the blood-brain barrier, a factor that influences its central nervous system effects when administered orally.[1]

Metabolism: A significant portion of Baclofen (around 85%) is excreted unchanged.[3] Only a small fraction, about 15%, undergoes metabolism, primarily through deamination in the liver and gut to form an inactive metabolite.[1][3] This minimal metabolism makes it a suitable medication for patients with impaired hepatic function.[1]

Elimination: The primary route of elimination for Baclofen is through the kidneys, with approximately 70% of an administered dose being excreted unchanged in the urine.[1] The remainder is eliminated via the feces.[1] Baclofen has a relatively short elimination half-life, generally ranging from 2 to 6 hours, which necessitates frequent administration to maintain therapeutic effects.[1][3]

Visualizing the Comparators

To appreciate the structural nuances that may drive differential pharmacokinetic behaviors, a visual representation is essential.

cluster_0 Chemical Structures Baclofen Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid) NewCompound 3-Amino-4-(2,4-dimethylphenyl)butanoic acid (Structure Placeholder) G cluster_prep Preparation cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase Formulation Compound Formulation (IV and PO Vehicles) IV_Dose IV Bolus Administration (n=6) Formulation->IV_Dose PO_Dose Oral Gavage (n=6) Formulation->PO_Dose Animal_Prep Animal Acclimation & Catheterization (Sprague-Dawley Rats) Animal_Prep->IV_Dose Animal_Prep->PO_Dose Blood_Collection Serial Blood Sampling (Predetermined Timepoints) IV_Dose->Blood_Collection PO_Dose->Blood_Collection Plasma_Processing Centrifugation & Plasma Harvest (Storage at -80°C) Blood_Collection->Plasma_Processing Bioanalysis LC-MS/MS Quantification Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Modeling (e.g., Non-compartmental) Bioanalysis->PK_Analysis

Caption: Workflow for the proposed preclinical pharmacokinetic study.

Step-by-Step Methodology
  • Animal Model Selection and Preparation:

    • Model: Male Sprague-Dawley rats (n=12, weight range 250-300g). This strain is a standard model for pharmacokinetic studies due to its well-characterized physiology.

    • Acclimation: Animals should be acclimated for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

    • Surgical Preparation: For the intravenous group, surgical implantation of a jugular vein catheter is recommended to facilitate stress-free serial blood sampling. [8]Animals should be allowed to recover for at least 48 hours post-surgery.

  • Dosing Formulation and Administration:

    • Justification: The choice of vehicle is critical for ensuring complete dissolution and stability of the test compound. A common vehicle for both oral and intravenous routes is a mixture of saline, ethanol, and polyethylene glycol.

    • Intravenous (IV) Group (n=6): A single bolus dose (e.g., 2 mg/kg) of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride is administered via the jugular vein catheter. The IV route provides a direct measure of distribution and elimination, bypassing absorption.

    • Oral (PO) Group (n=6): A single dose (e.g., 10 mg/kg) is administered via oral gavage. This route is essential for determining the rate and extent of absorption and calculating oral bioavailability.

  • Blood Sampling:

    • Schedule: Serial blood samples (approx. 0.2 mL) are collected at specific time points post-dose. A typical schedule would be:

      • IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours.

      • PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours.

    • Collection: Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately placed on ice.

  • Plasma Preparation and Storage:

    • Samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) within 30 minutes of collection to separate plasma.

    • The resulting plasma supernatant is transferred to clean, labeled tubes and stored at -80°C until bioanalysis.

  • Bioanalytical Method: LC-MS/MS Quantification:

    • Rationale: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity. [9][10] * Sample Preparation: A protein precipitation method using acetonitrile is typically effective for extracting small molecules like GABA analogues from plasma. [9]An internal standard (ideally a stable isotope-labeled version of the analyte) should be added before precipitation to ensure accuracy.

    • Chromatography: Separation is achieved using a C18 reverse-phase column with a gradient mobile phase, often consisting of water and acetonitrile with a modifier like formic acid to improve peak shape. [9][11] * Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard must be optimized to ensure specificity.

  • Pharmacokinetic Data Analysis:

    • The plasma concentration-time data will be analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

    • Key Parameters to Calculate:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t½ (Half-life): Time required for the plasma concentration to decrease by half.

      • CL (Clearance): Volume of plasma cleared of the drug per unit time.

      • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

      • F% (Absolute Bioavailability): Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Summary and Comparative Framework

The ultimate goal is a direct comparison of key pharmacokinetic parameters. The data obtained from the proposed study on 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride can be tabulated alongside the established values for Baclofen.

Pharmacokinetic ParameterBaclofen (Known Values)3-Amino-4-(2,4-dimethylphenyl)butanoic acid HCl (To be Determined)
Bioavailability (F%) 70-85% (oral) [1][5]Data from proposed study
Tmax (hours) 1 - 2 (oral) [5][6]Data from proposed study
Protein Binding ~30% [3]To be determined (optional add-on)
Volume of Distribution (Vd) ~0.7 L/kg [1]Data from proposed study
Elimination Half-life (t½) 2 - 6 hours [1][3]Data from proposed study
Metabolism ~15% (deamination) [1][3]To be determined (metabolite ID)
Excretion ~85% unchanged (70% renal) [1][3]Data from proposed study
Clearance (CL) ~180 ml/min (systemic)Data from proposed study

Conclusion and Forward Outlook

This guide provides a comprehensive overview of the established pharmacokinetic profile of Baclofen and, crucially, a detailed, actionable protocol for the characterization of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride. While a direct comparison is not yet possible due to the absence of public data for the novel compound, the proposed experimental framework provides a clear and scientifically rigorous path to obtaining this critical information.

By executing the described in vivo study, researchers can generate a complete pharmacokinetic profile for 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride. This will enable a direct, evidence-based comparison against Baclofen, illuminating key differences in absorption, distribution, metabolic stability, and elimination that could be pivotal for future drug development decisions. This structured approach ensures that the subsequent comparison is not merely qualitative but is built on a foundation of robust, experimentally-derived quantitative data.

References

  • Baclofen - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • Baclofen - Wikipedia. (n.d.). Retrieved from [Link]

  • What is the mechanism of Baclofen? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • What is the mode of action of baclofen? - Dr.Oracle. (2025, March 19). Retrieved from [Link]

  • Yang, H., et al. (2014). Population pharmacokinetics of oral baclofen in pediatric patients with cerebral palsy.
  • Marsot, A., et al. (2018). Population pharmacokinetics of oral baclofen at steady-state in alcoholic-dependent adult patients. Fundamental & Clinical Pharmacology, 32(2), 239-248.
  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. (2022, March 15). MDPI. Retrieved from [Link]

  • Development and Validation of an LC–MS/MS Method for Quantifying Gabapentin in Plasma: Application to a Pharmacokinetic Study in Cats. (2025, March 26). MDPI. Retrieved from [Link]

  • Development and validation of a UPLC-MS/MS method for the simultaneous determination of gamma-aminobutyric acid and glutamic acid in human plasma. (2020, December 28). WUR eDepot. Retrieved from [Link]

  • A SIMPLE AND SENSITIVE METHOD FOR THE DETERMINATION OF BACLOFEN IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY TANDEM-MASS SPECTROMETRY. (2012, October 24). Bulletin of Pharmaceutical Research. Retrieved from [Link]

  • Simultaneous Quantitation of S(+)- and R(−)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC–APCI–MS/MS: An Application for Clinical Studies. (2020, January 8). MDPI. Retrieved from [Link]

  • Validated LC-MS-MS Method for the Determination of Gabapentin in Human Plasma. (n.d.). SciSpace. Retrieved from [Link]

Sources

A Comparative Guide to the GABA-B Receptor Selectivity of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the potential selectivity of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride for the GABA-B receptor. In the absence of direct published data for this specific molecule, this document serves as a comparative framework, juxtaposing its structural characteristics against well-established GABA-B receptor modulators. By examining the structure-activity relationships of known ligands, we can project a hypothetical selectivity profile for this novel compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction to GABA-B Receptors and the Quest for Selectivity

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its effects are mediated by two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[1] GABA-B receptors, which are G-protein coupled receptors (GPCRs), play a crucial role in modulating slow and prolonged inhibitory neurotransmission.[2] These receptors are heterodimers, composed of GABA-B1 and GABA-B2 subunits, and their activation leads to the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels.[3][4]

The development of selective GABA-B receptor modulators is of significant therapeutic interest for a range of neurological and psychiatric disorders, including spasticity, pain, anxiety, and addiction.[5] Selectivity is paramount to minimize off-target effects and enhance the therapeutic window of a drug candidate. This guide will explore the potential of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride as a selective GABA-B receptor ligand by comparing its structure to known agonists and antagonists.

The Subject of Inquiry: 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride

As of this writing, there is no publicly available experimental data detailing the binding affinity or functional activity of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride at GABA-B receptors. However, its core structure, a 3-amino-4-phenylbutanoic acid scaffold, is a well-recognized pharmacophore for GABA-B receptor ligands. The prototypical GABA-B agonist, baclofen, is β-(4-chlorophenyl)-γ-aminobutyric acid.

The key structural features of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride that warrant investigation are the dimethyl substitutions on the phenyl ring. The positioning and nature of substituents on the phenyl ring of 4-phenylbutanoic acid derivatives are known to significantly influence their affinity and efficacy at the GABA-B receptor. The 2,4-dimethyl substitution pattern will likely modulate the compound's lipophilicity, steric bulk, and electronic properties, thereby influencing its interaction with the receptor's binding pocket.

Comparative Analysis with Established GABA-B Receptor Modulators

To build a predictive framework for the selectivity of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride, we will compare it against three well-characterized compounds: the agonist baclofen, and the antagonists saclofen and CGP 55845.

Baclofen: The Archetypal Agonist

Baclofen is a selective GABA-B receptor agonist widely used as a muscle relaxant.[1][2] Its (R)-enantiomer is the more active form.

Saclofen: A Competitive Antagonist

Saclofen is a competitive GABA-B receptor antagonist.[6] It is a sulfonic acid analog of baclofen and has been instrumental in characterizing GABA-B receptor function, primarily in in vitro studies due to its limited ability to cross the blood-brain barrier.[7]

CGP 55845: A Potent and Selective Antagonist

CGP 55845 is a potent and highly selective competitive GABA-B receptor antagonist that is active both in vitro and in vivo.[8][9] Its high affinity makes it a valuable tool for studying the physiological roles of GABA-B receptors.

Quantitative Comparison of Benchmark Compounds

The following table summarizes the binding affinities and functional potencies of the reference compounds. This data provides a crucial benchmark for evaluating the potential of novel ligands like 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride.

CompoundTypeBinding Affinity (Ki)Functional Potency (IC50/EC50)Key References
Baclofen Agonist~0.1 µM (for (R)-baclofen)EC50 = 0.27 µM[3][10]
Saclofen Antagonist-IC50 = 7.8 µM[11][12][13]
CGP 55845 AntagonistpKi = 8.35IC50 = 5 nM[8][9]

Experimental Workflows for Determining GABA-B Receptor Selectivity

The determination of a compound's selectivity for the GABA-B receptor involves a combination of binding and functional assays. Below are detailed protocols for these essential experiments.

Radioligand Binding Assay: Measuring Affinity

This assay directly measures the affinity of a test compound for the GABA-B receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride for the GABA-B receptor.

Experimental Protocol:

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in assay buffer (50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4) and repeat the centrifugation step three times to wash the membranes and remove endogenous GABA.[14]

    • Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [3H]-CGP54626 at a final concentration of 1-2 nM), and varying concentrations of the test compound (3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride) or a reference compound.

    • For total binding, add assay buffer instead of the test compound.

    • For non-specific binding, add a high concentration of a known non-radiolabeled GABA-B ligand (e.g., 10 µM baclofen).

    • Incubate the plate at room temperature for 60-90 minutes.[15]

  • Filtration and Scintillation Counting:

    • Rapidly filter the assay mixture through GF/B glass fiber filters pre-soaked in polyethylenimine to reduce non-specific binding.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Diagram of Radioligand Binding Assay Workflow:

G_1 cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Tissue Rat Cortical Tissue Homogenize Homogenize in Sucrose Buffer Tissue->Homogenize Centrifuge1 Centrifuge (1,000 x g) Homogenize->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Centrifuge2 Centrifuge (20,000 x g) Supernatant->Centrifuge2 Wash Wash Pellet (3x) Centrifuge2->Wash FinalPellet Resuspend in Assay Buffer Wash->FinalPellet Plate 96-well Plate FinalPellet->Plate AddComponent Add: - Membranes - [3H]-CGP54626 - Test Compound Plate->AddComponent Incubate Incubate (RT, 60-90 min) AddComponent->Incubate Filter Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding Count->Calculate Curve Generate Competition Curve Calculate->Curve Ki Determine IC50 and Ki Curve->Ki

Caption: Workflow for Radioligand Binding Assay.

[35S]GTPγS Binding Assay: Assessing Functional Activity

This functional assay measures the activation of G-proteins coupled to the GABA-B receptor, providing information on whether a compound is an agonist, antagonist, or inverse agonist.

Objective: To determine the functional effect (agonist or antagonist) and potency (EC50 or IC50) of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride at the GABA-B receptor.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes expressing GABA-B receptors as described in the radioligand binding assay protocol.

  • [35S]GTPγS Binding Assay:

    • In a 96-well plate, combine the membrane preparation, [35S]GTPγS (final concentration ~0.1 nM), and GDP (final concentration ~10 µM) in assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

    • For agonist testing: Add varying concentrations of the test compound.

    • For antagonist testing: Add a fixed concentration of a known agonist (e.g., 1 µM GABA or baclofen) along with varying concentrations of the test compound.

    • Incubate the plate at 30°C for 60 minutes.[16]

  • Filtration and Scintillation Counting:

    • Terminate the reaction by rapid filtration through GF/B filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the bound [35S]GTPγS using a scintillation counter.

  • Data Analysis:

    • For agonist activity: Plot the amount of [35S]GTPγS bound against the logarithm of the test compound concentration to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximum effect).

    • For antagonist activity: Plot the inhibition of agonist-stimulated [35S]GTPγS binding against the logarithm of the test compound concentration to determine the IC50.

Diagram of GABA-B Receptor Signaling Pathway:

G_2 cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAB_R GABA-B Receptor GABA-B1 GABA-B2 G_Protein G-protein Gαi/o-GDP Gβγ GABAB_R->G_Protein Activates Ligand Agonist (e.g., GABA) Ligand->GABAB_R:GABA_B1 Binds AC Adenylyl Cyclase G_Protein:alpha->AC Inhibits K_Channel K+ Channel G_Protein:beta_gamma->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein:beta_gamma->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts ATP to

Caption: GABA-B Receptor Signaling Cascade.

Conclusion and Future Directions

While direct experimental evidence for the GABA-B receptor selectivity of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride is currently unavailable, its structural similarity to known GABA-B ligands suggests it is a promising candidate for investigation. The dimethyl substitution on the phenyl ring is a critical modification that will likely influence its pharmacological profile.

The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive evaluation of this and other novel compounds. By performing radioligand binding and functional assays, researchers can determine the affinity, potency, and efficacy of new chemical entities at the GABA-B receptor. Furthermore, screening against a panel of other neurotransmitter receptors is essential to establish a complete selectivity profile.

Future research should focus on synthesizing 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride and subjecting it to the rigorous experimental evaluation outlined here. Such studies will not only elucidate the specific properties of this compound but also contribute to a deeper understanding of the structure-activity relationships that govern ligand recognition and activation of the GABA-B receptor, ultimately aiding in the development of more selective and effective therapeutics.

References

  • Hello Bio. CGP 55845 hydrochloride | GABAB receptor antagonist. Link

  • Tocris Bioscience. CGP 55845 hydrochloride | GABA-B Receptor Antagonists. Link

  • Tocris Bioscience. CGP 55845 hydrochloride | GABAB Receptors. Link

  • Tocris Bioscience. Saclofen | GABAB Receptors. Link

  • Martin, R. M., et al. (2000). The human GABAB1b and GABAB2 heterodimeric recombinant receptor shows low sensitivity to phaclofen and saclofen. British Journal of Pharmacology, 130(4), 861-868. Link

  • Abcam. CGP 55845 hydrochloride, GABAB antagonist (CAS 149184-22-5). Link

  • R&D Systems. Saclofen | GABA-B Receptor Antagonists: Tocris Bioscience. Link

  • Wikipedia. Baclofen. Link

  • BenchChem. A Comparative Guide to GABA-B Antagonists: CGP 36742 vs. Saclofen. Link

  • MedChemExpress. CGP55845 hydrochloride | GABAB Receptor Antagonist. Link

  • Hello Bio. Saclofen | GABAB receptor antagonist. Link

  • Enna, S. J., & McCarson, K. E. (2006). Characterization of GABA Receptors. Current protocols in pharmacology, Chapter 1, Unit 1.7. Link

  • Cayman Chemical. Saclofen (CAS Number: 125464-42-8). Link

  • MedChemExpress. Saclofen | GABAB Receptor Antagonist. Link

  • InvivoChem. CGP 55845 HCl | GABAB receptor antagonist | CAS# 149184-22-5. Link

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Link

  • PDSP. GABA. Link

  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual. Link

  • Orloan, A., et al. (2024). Baclofen - StatPearls - NCBI Bookshelf. Link

  • Wikipedia. Saclofen. Link

  • Chem-Impex. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid hydrochloride. Link

  • Chen, Y., et al. (2005). GABA(B) Receptor Modulators Potentiate Baclofen-Induced Depression of Dopamine Neuron Activity in the Rat Ventral Tegmental Area. British Journal of Pharmacology, 144(8), 1057-1063. Link

  • Geng, Y., et al. (2013). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of Medicinal Chemistry, 56(22), 8849-8862. Link

  • Gloppestad, A., et al. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. Link

  • U.S. Food and Drug Administration. APPLICATION NUMBER: - 215602Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S). Link

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocols. Link

  • Chen, Y., et al. (2005). GABA B receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area. British journal of pharmacology, 144(8), 1057–1063. Link

  • Creative Bioarray. GTPγS Binding Assay. Link

  • MedCentral. Baclofen: uses, dosing, warnings, adverse events, interactions. Link

  • Davies, C. H., & Collingridge, G. L. (1996). Comparison of antagonist potencies at pre- and post-synaptic GABAB receptors at inhibitory synapses in the CA1 region of the rat hippocampus. British journal of pharmacology, 118(4), 899–906. Link

  • Lanza, M., et al. (1993). CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus. European journal of pharmacology, 237(2-3), 191–196.
  • Froestl, W. (2010). Chemistry and Pharmacology of GABAB Receptor Ligands. Advances in pharmacology (San Diego, Calif.), 58, 231–260. Link

  • GlobalRx. Clinical Profile of Baclofen USP. Link

  • Revvity. GTP Gi Binding assay Detection Kit. Link

  • Akaike, N., et al. (1998). Baclofen reduces GABAA receptor responses in acutely dissociated neurons of bullfrog dorsal root ganglia. The Journal of physiology, 506 ( Pt 2), 391–405.
  • IUPHAR/BPS Guide to PHARMACOLOGY. GABA B receptor. Link

  • Evans, S. M., et al. (2018). Using Baclofen to Explore GABA-B Receptor Function in Alcohol Dependence: Insights From Pharmacokinetic and Pharmacodynamic Measures. Frontiers in psychiatry, 9, 680. Link

  • Pharmaffiliates. 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride. Link

  • Google Patents. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. Link

  • MDPI. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Link

  • ResearchGate. (PDF) Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Link

Sources

A Comparative Guide to the Inter-laboratory Validation of 3-Amino-4-(2,4-dimethylphenyl)butanoic Acid Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride, a novel GABA analogue with significant potential in drug development. We present a framework for inter-laboratory validation to ensure the chosen synthetic method is robust, reproducible, and scalable, a critical step in the journey from discovery to clinical application.

Introduction: The Need for a Validated Synthesis

3-Amino-4-(2,4-dimethylphenyl)butanoic acid is a β-substituted derivative of γ-aminobutyric acid (GABA). Such derivatives are a cornerstone in the development of modern pharmaceuticals, particularly for neurological disorders.[1][2] Compounds like pregabalin and baclofen have demonstrated the therapeutic potential of this structural motif.[2] As a new chemical entity, establishing a reliable and efficient synthesis for 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride is paramount for consistent preclinical and clinical studies.

Inter-laboratory validation is the gold standard for confirming the robustness of a synthetic procedure.[3] It demonstrates that a method can be successfully transferred between different laboratories, yielding a product of consistent quality.[4][5][6] This guide will compare two distinct asymmetric synthetic strategies and outline a detailed protocol for the inter-laboratory validation of the most promising route.

Section 1: Overview of Asymmetric Synthetic Strategies

The key challenge in synthesizing β-amino acids is the stereoselective installation of the amine group. We will compare two powerful and widely adopted methods: an organocatalytic Michael addition and a chiral auxiliary-based approach.[1][7][8][9]

  • Route A: Organocatalytic Michael Addition: This approach utilizes a small, chiral organic molecule (an organocatalyst) to control the stereochemistry of a Michael addition reaction. This method is often favored for its operational simplicity and avoidance of metal catalysts.[9][10] The reaction typically involves the conjugate addition of a nucleophile to an α,β-unsaturated nitroalkene, followed by reduction of the nitro group.[9][11]

  • Route B: Chiral Auxiliary-Mediated Synthesis: This classic strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary directs the stereochemical outcome of a key bond-forming reaction, after which it is cleaved to yield the desired enantiomerically enriched product.[7][8] While often highly effective, this route requires additional steps for attaching and removing the auxiliary.

Below is a high-level overview of the two proposed synthetic workflows.

G cluster_A Route A: Organocatalytic Michael Addition cluster_B Route B: Chiral Auxiliary Approach A1 2,4-Dimethylbenzaldehyde + Nitromethane A2 α,β-Unsaturated Nitroalkene A1->A2 Condensation A3 Michael Addition with Malonate (Organocatalyst) A2->A3 A4 Chiral γ-Nitro Ester A3->A4 A5 Reduction & Hydrolysis A4->A5 A6 Final Product A5->A6 B1 2,4-Dimethylphenylacetic Acid B2 Attach Chiral Auxiliary B1->B2 B3 Chiral Acyl Derivative B2->B3 B4 Enolate Formation & Alkylation B3->B4 B5 Cleave Auxiliary B4->B5 B6 Final Product B5->B6

Sources

Comparing toxicological profiles of substituted phenylbutanoic acids and 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison of the Toxicological Profiles of Substituted Phenylbutanoic Acids and 3-Amino-4-arylbutanoic Acid Derivatives

Introduction

Substituted phenylbutanoic acids represent a broad class of compounds with diverse biological activities. Among these, 4-phenylbutanoic acid (4-PBA) has garnered significant attention for its role as a chemical chaperone and histone deacetylase (HDAC) inhibitor, showing therapeutic potential in a range of diseases, including neurodegenerative disorders and certain cancers.[1][2] Conversely, other structural isomers and substituted analogues, such as 2-phenylbutanoic acid and halogenated derivatives, are less characterized but are of interest in medicinal chemistry and toxicology. This guide provides a comparative analysis of the toxicological profiles of representative substituted phenylbutanoic acids—4-phenylbutanoic acid, 2-phenylbutanoic acid, and 2-(4-chlorophenyl)butanoic acid—against a structurally related amino acid derivative, 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride, a compound for which toxicological data is limited but can be inferred from safety data sheets and the profiles of similar structures.

The objective of this guide is to provide researchers, scientists, and drug development professionals with a consolidated overview of the available toxicological data, highlight structure-activity relationships where evident, and present standardized protocols for key toxicological assessments. This information is critical for preclinical safety evaluation and lead optimization in drug discovery programs.

Comparative Toxicological Assessment

The toxicological evaluation of these compounds focuses on four key areas: cytotoxicity, genotoxicity, hepatotoxicity, and neurotoxicity. The following sections detail the experimental methodologies for assessing these endpoints and present a comparative summary of the available data.

Cytotoxicity

Cytotoxicity assays are fundamental in toxicology, providing a measure of a compound's intrinsic ability to cause cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Culture: Plate cells (e.g., human colon cancer cell lines like Caco-2, or non-cancerous lines like IEC-6) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Following treatment, add MTT solution to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 546 nm) using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ (half-maximal inhibitory concentration) value, the concentration of the compound that reduces cell viability by 50%, is then calculated.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_plating Plate Cells in 96-well Plate treatment Treat Cells with Compounds (24-72h) cell_plating->treatment 24h Incubation compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treatment mtt_addition Add MTT Solution (4h incubation) treatment->mtt_addition solubilization Add Solubilizing Agent (e.g., DMSO) mtt_addition->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calc_viability Calculate % Viability vs. Control read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Workflow of the MTT assay for in vitro cytotoxicity assessment.

CompoundCell Line(s)EndpointResultReference
4-Phenylbutanoic Acid (4-PBA) Colon cancer cells (Caco-2, SW480, etc.)Cell ViabilityDose-dependent decrease in viability.[3][3]
Non-cancerous intestinal cells (IEC-6)Cell ViabilityMinimal cytotoxicity compared to cancer cells.[3][3]
MCF-7 (Breast Cancer)Photocytotoxicity (as part of a Pt complex)IC₅₀ of 3.67 ± 0.67 μM.[4][4]
2-Phenylbutanoic Acid Not specifiedCytotoxicityUsed in studies of malignant lymphoma, suggesting some biological activity.[5][5]
2-(4-chlorophenyl)butanoic acid Not specifiedHazard StatementCauses skin and serious eye irritation.[6][6]
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid HCl Not specifiedSafety DataNo specific cytotoxicity data available. General handling precautions advised.[7][8][9][7][8][9]

Expert Insights: The data for 4-PBA suggests a degree of selective cytotoxicity towards cancer cells, which is a desirable characteristic for a potential therapeutic agent.[3] The irritant nature of 2-(4-chlorophenyl)butanoic acid indicates a potential for localized cytotoxicity upon direct contact.[6] The lack of public data for 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride necessitates direct experimental evaluation.

Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. The bacterial reverse mutation assay, or Ames test, is a standard initial screening test for the mutagenic potential of a chemical.

  • Strain Selection: Utilize several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (His⁻). Strains are selected to detect different types of mutations (e.g., frameshift, base-pair substitution).

  • Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.

  • Exposure: Mix the tester strains, the test compound at various concentrations, and either the S9 mix or a buffer in a test tube.

  • Plating: Pour the mixture onto a minimal glucose agar plate, which lacks histidine.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies (His⁺) on each plate. Only bacteria that have undergone a reverse mutation can synthesize histidine and grow into visible colonies.

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Exposure & Incubation cluster_analysis Analysis strains Select Salmonella Strains (His⁻) mix Mix Strains, Compound, and S9 Mix/Buffer strains->mix compound Prepare Compound Concentrations compound->mix s9_mix Prepare S9 Mix (for metabolic activation) s9_mix->mix plate Plate on Histidine-Deficient Agar mix->plate incubate Incubate for 48-72h at 37°C plate->incubate count Count Revertant Colonies (His⁺) incubate->count analyze Compare to Negative Control count->analyze result Determine Mutagenic Potential analyze->result

Caption: Standard workflow for the Ames test to assess mutagenicity.

CompoundAssayResultReference
4-Phenylbutanoic Acid (4-PBA) Not specifiedShall not be classified as germ cell mutagenic.[10][10]
2-Phenylbutanoic Acid Not specifiedNo specific data available in reviewed sources.
2-(4-chlorophenyl)butanoic acid Not specifiedNo specific data available in reviewed sources.
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid HCl Not specifiedNo specific data available in reviewed sources.
Hepatotoxicity

The liver is a primary site of drug metabolism, making it susceptible to compound-induced toxicity. Hepatotoxicity can manifest as various forms of liver injury.

Hepatotoxicity can be triggered by multiple mechanisms, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and endoplasmic reticulum (ER) stress. In some cases, drug-drug interactions can exacerbate hepatotoxicity. For instance, co-administration of 4-PBA with drugs that interact with cytochrome P450 enzymes may require careful monitoring due to the potential for toxicity from its metabolite, phenylacetate.[13]

  • In Vitro Assessment: Primary human hepatocytes or hepatoma cell lines (e.g., HepG2) can be used. Cells are treated with the test compound, and endpoints such as cell viability, release of liver enzymes (e.g., ALT, AST), and markers of oxidative stress are measured.

  • In Vivo Assessment: Rodent models are typically used. Animals are administered the compound, and blood samples are collected to measure liver enzyme levels. Histopathological examination of the liver is also performed to identify any cellular damage.

CompoundObservationImplicationReference
4-Phenylbutanoic Acid (4-PBA) Potential for phenylacetate toxicity, especially with P450-interacting drugs.[13]Caution advised during co-administration of certain medications.[13]
Protective effects against rifampin-induced hepatotoxicity have been observed.[14]May have a dual role depending on the context.[14]
2-Phenylbutanoic Acid No specific data available.Unknown.
2-(4-chlorophenyl)butanoic acid No specific data available.Unknown.
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid HCl No specific data available.Unknown.

Expert Insights: The hepatotoxicity profile of 4-PBA appears to be complex. While it has shown protective effects in some models of drug-induced liver injury, its metabolism to phenylacetate raises concerns about potential toxicity, particularly in patients with compromised liver function or when co-administered with other drugs.[13][14] This highlights the importance of evaluating not just the parent compound but also its major metabolites.

Neurotoxicity

Neurotoxicity refers to the adverse effects of a substance on the central or peripheral nervous system. Conversely, some compounds may exhibit neuroprotective properties.

Neurotoxicity can be caused by various mechanisms, including excitotoxicity, oxidative stress, and disruption of neurotransmitter systems.[15] 4-PBA is particularly interesting in this context due to its known neuroprotective effects, which are attributed to its function as a chemical chaperone that reduces ER stress and as an HDAC inhibitor.[1][2][16]

  • In Vitro Assessment: Neuronal cell cultures can be exposed to the compound in the presence of a neurotoxin (e.g., MPTP, a model for Parkinson's disease). The ability of the compound to prevent neuronal cell death is then quantified.

  • In Vivo Assessment: Animal models of neurodegenerative diseases are often employed. For example, mice can be treated with MPTP to induce Parkinson's-like symptoms, followed by administration of the test compound to assess for any attenuation of neuronal loss and motor deficits.[1]

Neuroprotection_Workflow cluster_model Model Induction cluster_treatment Treatment cluster_analysis Endpoint Analysis induce_toxicity Induce Neurotoxicity in Animal Model (e.g., MPTP) administer_compound Administer Test Compound induce_toxicity->administer_compound behavioral Behavioral Tests (Motor Function) administer_compound->behavioral biochemical Biochemical Analysis (e.g., Dopamine levels) administer_compound->biochemical histological Histology (Neuronal Viability) administer_compound->histological

Sources

A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride in Standard Immunoassays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Specificity in Bioanalysis

In the landscape of drug development and clinical diagnostics, the precision of analytical methods is paramount. Immunoassays, which leverage the exquisite specificity of antigen-antibody interactions, are foundational tools for quantifying a vast array of molecules, from large protein biomarkers to small molecule drugs. However, the very principle that gives these assays their power—antibody recognition—is also a potential source of error. Cross-reactivity, the phenomenon where an antibody binds to molecules structurally similar to the intended analyte, can lead to significant analytical deviations, including false-positive results and over-quantification.[1][2][3]

This guide focuses on a specific small molecule, 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride. As a substituted gamma-aminobutyric acid (GABA) analog, it shares a core structure with numerous other compounds, both endogenous and synthetic. For researchers developing therapeutics based on this scaffold or monitoring its presence in biological matrices, a rigorous evaluation of its potential cross-reactivity in standard immunoassays is not merely a quality control step; it is a critical component of validation that ensures data integrity and, ultimately, patient safety.

This document provides a comprehensive framework for designing and executing a cross-reactivity study. We will delve into the mechanistic underpinnings of immunoassays, provide detailed experimental protocols for key platforms, and offer a logical structure for data interpretation, empowering researchers to build self-validating and trustworthy analytical systems.

Pillar 1: Understanding the Landscape of Immunoassays for Small Molecule Detection

The selection of an immunoassay platform is dictated by the nature of the analyte. For small molecules like 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride, which typically possess only a single epitope, competitive assay formats are the standard.[4][5] Unlike sandwich assays that require binding by two different antibodies, competitive assays rely on the competition between the analyte in the sample and a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

The three most common platforms for this purpose are:

  • Competitive Enzyme-Linked Immunosorbent Assay (ELISA): A versatile, plate-based method offering high throughput and robust quantification. It is often the workhorse for preclinical development and screening.[4]

  • Radioimmunoassay (RIA): Historically a gold standard for sensitivity, RIA uses a radiolabeled antigen as the competitor.[6][7][8] While powerful, its use has declined due to the safety and disposal requirements associated with radioactive materials.

  • Lateral Flow Immunoassay (LFIA): Primarily used for rapid, qualitative, or semi-quantitative point-of-care testing.[5][9][10][11] Its simplicity and speed make it ideal for initial screening.

The choice of platform depends on the required sensitivity, throughput, and application context (e.g., laboratory research vs. field testing).[12]

The Mechanism of Cross-Reactivity

Cross-reactivity arises when an antibody, raised against a specific immunogen, also recognizes and binds to other molecules that share similar structural motifs or epitopes.[2][13][14] For 3-Amino-4-(2,4-dimethylphenyl)butanoic acid, potential cross-reactants would include its own metabolites, synthetic precursors, and other structurally related drugs or endogenous compounds. This interference is a significant challenge in diagnostic immunoassays.[13][14]

Pillar 2: A Validated Experimental Framework for Cross-Reactivity Assessment

A robust cross-reactivity study is built on meticulous experimental design and the inclusion of appropriate controls. The following sections provide detailed protocols for assessing the cross-reactivity of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride.

Diagram: General Workflow for Cross-Reactivity Assessment

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Interpretation P1 Identify & Procure Test Compounds (Analyte + Analogs) P2 Prepare Stock Solutions & Dilution Series P1->P2 P3 Prepare Antibody & Labeled Antigen Reagents P2->P3 E1 Perform Competitive Immunoassay (e.g., ELISA) P3->E1 E2 Generate Standard Curve for Primary Analyte E1->E2 E3 Test Dilution Series of Potential Cross-Reactants E1->E3 A1 Determine IC50 Values for All Compounds E3->A1 A2 Calculate Percent Cross-Reactivity A1->A2 A3 Summarize Data in Comparison Table A2->A3

Caption: A three-phase workflow for systematic cross-reactivity evaluation.

Step 1: Preparation of Reagents

Rationale: The accuracy of the study hinges on the precise preparation of all components. High-purity compounds and accurate concentrations are non-negotiable.

  • Test Compounds:

    • Primary Analyte: 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride (Purity >98%).

    • Potential Cross-Reactants: A panel of structurally similar molecules should be selected. This panel is crucial for defining the specificity of the assay. Examples include:

      • Metabolites (if known/available).

      • Precursors from the synthetic route.

      • Other GABA analogs (e.g., Phenibut, Baclofen, Pregabalin).

      • Analogs with different phenyl substitutions (e.g., 3-Amino-4-phenylbutanoic acid, 3-Amino-4-(4-chlorophenyl)butanoic acid).

  • Stock Solutions:

    • Accurately weigh and dissolve each compound in an appropriate solvent (e.g., deionized water, DMSO, or methanol) to create high-concentration stock solutions (e.g., 1 mg/mL). The choice of solvent must be tested to ensure it does not interfere with the assay.[12]

    • Perform serial dilutions of each stock solution in the designated assay buffer to create a range of concentrations for testing.

Step 2: Competitive ELISA Protocol

Rationale: This protocol is designed to be self-validating by including controls that confirm the integrity of each step. The competitive format ensures that any binding from a cross-reactant will result in a measurable signal change.

Diagram: Principle of Competitive ELISA for Small Molecule Detection

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration A Analyte (Sample) C Antibody A->C B Labeled Analyte B->C D Low Signal C->D Few binding sites available for labeled analyte X Analyte (Sample) Z Antibody X->Z Y Labeled Analyte Y->Z W High Signal Z->W Many binding sites available for labeled analyte

Caption: Competitive binding in ELISA: Signal is inversely related to analyte concentration.

Methodology:

  • Antibody Coating:

    • Dilute the capture antibody (specific to the primary analyte class) to an optimal concentration (typically 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.[4]

    • Causality: Immobilizing the antibody on the solid phase is the first step in creating the capture system. Overnight incubation at 4°C ensures efficient and stable binding without denaturing the antibody.

  • Washing and Blocking:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding of subsequent reagents.[15]

    • Incubate for 1-2 hours at room temperature.

    • Causality: The blocking step is critical for reducing background signal and ensuring that the observed signal is due to specific antibody-antigen interactions.

  • Competitive Reaction:

    • Wash the plate 3 times as described above.

    • Add 50 µL of the standard (primary analyte) or test compound (potential cross-reactant) dilutions to the appropriate wells.

    • Immediately add 50 µL of a fixed, optimized concentration of the enzyme-labeled analyte (e.g., HRP-conjugated analyte) to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

    • Causality: This is the core competitive step. The free analyte from the sample and the enzyme-labeled analyte compete for the limited antibody binding sites. Higher concentrations of free analyte will result in less bound enzyme-labeled analyte.

  • Detection:

    • Wash the plate 5 times to remove all unbound reagents.

    • Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well to terminate the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[4]

Step 3: Data Analysis and Interpretation
  • Generate Standard Curve: Plot the absorbance values against the known concentrations of the primary analyte. Use a four-parameter logistic (4PL) curve fit to determine the IC50 value—the concentration of the analyte that causes 50% inhibition of the maximum signal.

  • Determine IC50 for Cross-Reactants: Run the same assay with the potential cross-reactants and determine the IC50 for each compound that shows significant binding.

  • Calculate Percent Cross-Reactivity: Use the following formula, which is the standard method for expressing the relative binding affinity of analogs in competitive immunoassays.[16]

    % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) x 100

Pillar 3: Data Presentation and Authoritative Grounding

Objective comparison requires clear and concise data presentation. All quantitative results should be summarized in a structured table.

Hypothetical Performance Data

The following table presents a hypothetical comparison of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid HCl against structurally similar compounds in a competitive ELISA designed for its detection.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
3-Amino-4-(2,4-dimethylphenyl)butanoic acid HCl Primary Analyte 25.0 100%
3-Amino-4-phenylbutanoic acid (Phenibut)Lacks methyl groups on phenyl ring500.05.0%
3-Amino-4-(4-chlorophenyl)butanoic acid (Baclofen)Different phenyl substitution (4-chloro)2,500.01.0%
3-(Aminomethyl)-5-methylhexanoic acid (Pregabalin)Lacks aromatic ring>10,000<0.25%
4-Amino-3-phenylbutanoic acidIsomer (β-amino vs γ-amino)830.03.0%

Interpretation of Hypothetical Results:

  • The assay demonstrates high specificity for the primary analyte.

  • The presence of the two methyl groups on the phenyl ring is a critical determinant for antibody recognition, as evidenced by the significantly lower cross-reactivity of Phenibut (5.0%).

  • Alteration of the phenyl ring substituent (e.g., to a chloro group in Baclofen) further reduces binding, indicating the electronic and steric properties of this region are important.

  • Compounds lacking the phenylbutanoic acid backbone, like Pregabalin, show negligible cross-reactivity, confirming the assay's specificity for the core structure.

Conclusion

This guide provides a robust, scientifically-grounded framework for evaluating the cross-reactivity of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride. By adopting a structured approach rooted in the principles of competitive immunoassays, researchers can generate reliable and defensible specificity data. The provided protocols, designed with self-validating controls and clear causality, ensure the trustworthiness of the results. Rigorous cross-reactivity testing is an indispensable step in the validation of any immunoassay, underpinning the accuracy of data used in critical research and development decisions. The choice of monoclonal antibodies for capture can enhance specificity, while polyclonal antibodies might be used for detection to increase sensitivity.[3] Ultimately, confidence in immunoassay data is only possible with high-quality, specific antibody reagents.[3]

References

  • Vertex AI Search. (2025, November 26). Understanding Radio Immuno-Assays: A Guide to RIA Techniques.
  • Abcam. Sandwich ELISA protocol.
  • Flabs. (2025, January 27). Radioimmunoassay (RIA)
  • Journal of Nuclear Medicine Technology. Basic Principles of Radioimmunoassay Testing: A Simple Approach.
  • Cusabio. Cross-reactivity of Antibody: Beneficial or Harmful?.
  • IntechOpen. (2012, March 23). Interferences in immunoassay.
  • Taylor & Francis. Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops.
  • Journal of Nuclear Medicine Technology. (1985, March 1). Basic Principles of Radioimmunoassay Testing: A Simple Approach.
  • Semantic Scholar. (1985, March 1). Basic Principles of Radioimmunoassay Testing: A Simple Approach.
  • National Institutes of Health (NIH). Interferences in Immunoassay.
  • MBL Life Science. The principle and method of ELISA.
  • ELGA LabWater. (2020, February 25). Immunoassay | Sources of Interference & their Effects.
  • MDPI. (2021, July 17).
  • National Institutes of Health (NIH).
  • National Center for Biotechnology Information (NCBI). (2012, May 1). Immunoassay Methods - Assay Guidance Manual.
  • Sigma-Aldrich. ELISA Procedures.
  • antibodies-online.
  • Expedeon.
  • Jackson ImmunoResearch.
  • SeraCare. Technical Guide for ELISA - Protocols.
  • National Institutes of Health (NIH). (2023, June 1). Lateral flow immunoassays for antigens, antibodies and haptens detection.
  • Bioanalysis Zone. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges.
  • Clarke, W. (Ed.). (2016). Immunoassays. In Analytical Toxicology (pp. 149-168). Academic Press.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of the chemical compounds we handle. This guide provides a detailed protocol for the proper disposal of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride.

Part 1: Hazard Characterization and Waste Determination

Under RCRA, the generator of the waste is responsible for determining if it is hazardous.[1] This determination is the most critical step and dictates the entire disposal pathway. For a compound without a specific EPA waste code ("listed waste"), we must evaluate its properties against the four characteristics of hazardous waste.

Inferred Hazard Profile:

Hazard CharacteristicAnalysis based on Chemical StructureConclusion
Corrosivity (pH ≤2 or ≥12.5)As a hydrochloride salt of an amine, an aqueous solution of this compound is likely to be acidic and potentially corrosive. Structurally related compounds, like butyric acid, are classified as corrosive.[2][3][4][5]Treat as potentially corrosive.
Toxicity The structure contains a dimethylphenyl group. Many complex aromatic and substituted organic molecules exhibit some level of toxicity. Analogous compounds are often classified as "harmful if swallowed" and may cause skin or eye irritation.[6][7][8]Treat as toxic.
Ignitability The compound is an organic solid. Like most organic solids, it is likely combustible at elevated temperatures but is not expected to be easily ignitable at standard lab conditions.[6]Low risk, but keep from ignition sources.
Reactivity The structure does not suggest inherent instability, but it may react with strong bases or oxidizing agents. For instance, contact with strong bases could liberate the free amine, while strong oxidizers could cause a vigorous exothermic reaction.[5][9]Treat as non-reactive, but segregate from incompatible materials.

Part 2: Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA and OSHA standards and prioritizes the safety of laboratory personnel.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste material, ensure you are wearing appropriate PPE to mitigate risks of exposure.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against potential splashes of solutions or airborne dust which may be corrosive or irritating.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, irritation, and potential absorption of a toxic substance.[6]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Step 2: Waste Segregation

Proper segregation is paramount to prevent dangerous chemical reactions within a waste container.

  • Designated Waste Stream: This compound must be collected as a dedicated solid organic hazardous waste.

  • DO NOT Mix: Do not mix this waste with:

    • Strong Bases (e.g., Sodium Hydroxide): To avoid neutralization reactions.

    • Strong Oxidizing Agents (e.g., Nitrates, Perchlorates): To prevent potential exothermic or violent reactions.[5]

    • Aqueous or Liquid Waste Streams: Unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.

Step 3: Containment

Waste must be accumulated in a suitable and robust container.

  • Container Type: Use a chemically compatible container with a secure, screw-top lid. Given the potential for corrosivity, a high-density polyethylene (HDPE) or other plastic container is recommended.

  • Container Condition: Ensure the container is clean, in good condition, and does not leak.

  • Keep Closed: The container must be kept tightly sealed at all times except when actively adding waste.

Step 4: Labeling

Accurate labeling is a strict regulatory requirement and essential for safety.

Attach a completed Hazardous Waste Label to the container before adding any waste. The label must include:

  • The words "HAZARDOUS WASTE" .

  • Full Chemical Name: "3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride". Do not use abbreviations or formulas.

  • Hazard Characteristics: Check the boxes for "Corrosive" and "Toxic".

  • Generator Information: Your name, lab location (building and room number), and contact information.

Step 5: Temporary Storage

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of the operator.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant tub or bin to contain any potential leaks.

  • Incompatible Storage: Ensure the SAA is located away from drains and is not used to store incompatible chemicals.

Step 6: Final Disposal

Disposal must be handled by trained professionals.

  • DO NOT dispose of this chemical down the drain or in the regular trash.[10][11]

  • Arrange for Pickup: Once the container is full, or within one year of the accumulation start date, contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal contractor.

The disposal workflow is summarized in the diagram below.

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal PPE 1. Don Required PPE (Goggles, Gloves, Lab Coat) Label 2. Prepare & Affix Hazardous Waste Label PPE->Label Characterize 3. Characterize Waste (Solid, Potentially Toxic & Corrosive) Label->Characterize Segregate 4. Segregate Waste (Keep separate from bases, oxidizers) Characterize->Segregate Contain 5. Place in Compatible Container (Sealed, HDPE plastic recommended) Segregate->Contain Store 6. Store in Satellite Accumulation Area (Secondary containment, away from drains) Contain->Store EHS 7. Contact EHS for Pickup Store->EHS Contractor 8. Licensed Contractor Disposal EHS->Contractor

Caption: Waste Disposal Workflow Diagram.

Part 3: Emergency Procedures - Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

For a small spill of solid material:

  • Restrict Access: Immediately alert others in the area and secure the location to prevent entry.

  • Don PPE: If not already wearing it, put on your full PPE (goggles, gloves, lab coat).

  • Contain & Absorb: Gently cover the spill with an inert absorbent material, such as sand, vermiculite, or dry lime.[5] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled powder into your pre-labeled hazardous waste container. Use non-sparking tools if there is any remote concern of dust ignition.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., water, if the surface is compatible), collecting all cleaning materials (wipes, etc.) as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.

By adhering to this guide, you ensure that your work is not only scientifically sound but also ethically responsible, protecting yourself, your colleagues, and the environment.

References

  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet - 3-Amino-1,2,4-triazole.
  • Cerilliant Corporation. (2025, May 28). SAFETY DATA SHEET - Medetomidine HCl.
  • Cayman Chemical. (2025, May 8). Safety Data Sheet - Chloropretadalafil.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC).
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - Dimethyl 4-aminothiophene-2,3-dicarboxylatehydrochloride.
  • U.S. Environmental Protection Agency. (2025, June 25). Frequent Questions Related to Hazardous Waste Recycling, the Definition of Solid Waste and Other Exemptions and Exclusions.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (2025, June 22). Learn the Basics of Hazardous Waste.
  • MilliporeSigma. (2025, September 22). SAFETY DATA SHEET - 4-(4-Hydroxyphenyl)butan-2-one.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 3-Amino-4-methoxybenzanilide.
  • 3M. (2024, September 19). Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION.
  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Synerzine. (2020, May 26). SAFETY DATA SHEET Butanoic acid (Natural).
  • Groupe Somavrac. (n.d.). SAFETY DATA SHEET - SODIUM HYDROXIDE 25.00%.
  • BANABRO. (2013, December). SAFETY DATA SHEET SODIUM THIOSULFATE.
  • Department of Education and Training, Victoria, Australia. (n.d.). "butanoic acid" Search Result > Chemical Safety in Schools.
  • Thermo Fisher Scientific. (2010, February 11). SAFETY DATA SHEET - Sodium hydroxide.
  • Vigon International, Inc. (2024, July 9). 501217 butyric acid natural safety data sheet.
  • Fisher Scientific. (2009, June 16). SAFETY DATA SHEET - Sodium hydroxide.
  • Formosa Plastics Corporation. (n.d.). Safety Data Sheet - Liquid Caustic Soda 50% Membrane Grade.
  • Chemos GmbH & Co.KG. (2021, April 1). Safety Data Sheet: Butyric acid.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Butyric Acid.

Sources

A Senior Application Scientist's Guide to Handling 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven guidance for handling 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride. The protocols herein are designed not as a rigid checklist, but as a self-validating system of operations rooted in the principles of risk mitigation and scientific integrity. While specific toxicological data for this compound is not extensively published, its structure as an aminobutanoic acid derivative and a hydrochloride salt necessitates a cautious approach based on established best practices for analogous compounds.

Hazard Assessment and Risk Analysis

Understanding the potential risks is the foundational step in developing a robust safety protocol. The primary hazards associated with this compound, inferred from its chemical class, are contact-based and respiratory.

  • Physical Form: This compound is typically a solid, crystalline powder. The primary physical risk is the generation of airborne dust during handling (e.g., weighing, transferring), which can lead to inhalation.

  • Chemical Reactivity: As a hydrochloride salt, it will form a mildly acidic solution in water. It is generally stable but should be stored away from strong oxidizing agents and bases.[1]

  • Health Hazards: Based on data from similar aminobutanoic acid derivatives, the principal health concerns are irritation to the skin, eyes, and respiratory system.[2][3]

Table 1: Summary of Potential Hazards and Primary Routes of Exposure

Hazard Type Potential Effect Primary Exposure Route(s) Mitigation Strategy
Skin Contact May cause skin irritation, redness, or allergic reaction.[3][4] Direct handling, spills, contaminated surfaces. Chemical-resistant gloves, lab coat.
Eye Contact May cause serious eye irritation or damage.[2][3] Airborne dust, splashes during dissolution. ANSI/EN166-compliant safety glasses or goggles.[5]
Inhalation May cause respiratory tract irritation.[6] Inhalation of airborne powder. Engineering controls (fume hood), respiratory protection if needed.

| Ingestion | May be harmful if swallowed.[7] | Accidental transfer from contaminated hands. | Strict personal hygiene, no eating/drinking in the lab. |

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all solution; it is a dynamic process based on the specific procedure being performed. The following protocol represents the minimum required PPE for handling this compound.

Eye and Face Protection: The First Line of Defense

The causality behind mandatory eye protection is to prevent both mechanical and chemical injury. Airborne solid particles can cause significant abrasion, while accidental splashes of solutions can be corrosive.

  • Minimum Requirement: Safety glasses with side-shields conforming to ANSI Z87.1 (US) or EN 166 (EU) standards must be worn at all times in the laboratory.[5][8]

  • Elevated Risk Scenarios: When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during vigorous dissolution), upgrade to chemical splash goggles. For maximum protection, a face shield should be worn in conjunction with splash goggles.[8][9]

Skin and Body Protection: A Barrier Against Contact

The purpose of protective clothing is to shield your personal clothes and skin from contamination. A lab coat that is properly fitted and fully buttoned serves as a removable barrier in the event of a spill.[8]

  • Laboratory Coat: A clean, knee-length lab coat is mandatory.

  • Apparel: Full-length pants and closed-toe shoes are required to ensure no skin is exposed.[10]

  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves provide excellent protection against incidental contact with a wide variety of chemicals and are the preferred choice for handling this solid compound.[11] If using solvents for dissolution, consult a glove compatibility chart to ensure the chosen material offers adequate protection.

The integrity of your entire safety protocol can be compromised during the final step of removing your gloves. This procedure ensures that contaminants are not transferred to your skin.

  • Grasp the outside of one glove at the wrist with your other gloved hand.

  • Peel it off, turning the glove inside-out.

  • Hold the removed glove in your gloved hand.

  • Slide two fingers of your ungloved hand under the wrist of the remaining glove.

  • Peel it off, turning it inside-out over the first glove.

  • This encapsulates both contaminated surfaces. Dispose of the gloves immediately in the designated chemical waste container.[5]

Respiratory Protection: The Role of Engineering Controls

The most effective way to prevent inhalation of hazardous dust is to use engineering controls, which remove the hazard at the source. Personal respiratory protection should be considered a secondary line of defense.

  • Primary Control: All weighing and handling of the solid compound should be performed inside a certified chemical fume hood to contain any dust generated.[10]

  • Secondary Control: If a fume hood is not available for a specific task and there is a risk of generating dust, a NIOSH-approved respirator is required. A simple dust mask may not be sufficient. An N95 respirator or a half-mask respirator with acid gas cartridges should be used.[10][12]

Operational Workflow: Weighing and Handling

This section provides a step-by-step methodology that integrates PPE and safety procedures into a common laboratory task.

Step-by-Step Protocol for Weighing
  • Preparation: Before entering the lab, ensure you are wearing closed-toe shoes and long pants.

  • Don PPE: Put on your lab coat and safety glasses.

  • Area Setup: Designate a clean workspace within a chemical fume hood. Place an analytical balance and all necessary equipment (spatula, weigh paper/boat, receiving container) inside the hood.

  • Don Gloves: Put on a pair of new nitrile gloves.

  • Handling: Carefully open the container of 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride. Use a clean spatula to transfer the desired amount to the weigh boat. Avoid any actions that could generate dust.

  • Transfer: Securely transfer the weighed compound into the designated reaction vessel or container.

  • Cleanup: Tightly seal the source container. Clean the spatula and the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the weigh boat and any contaminated wipes in the solid chemical waste container.

  • Doff PPE: Remove gloves using the proper technique described above and dispose of them. Remove your lab coat and wash your hands thoroughly with soap and water.[2][5]

Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal A 1. Assemble Equipment (Spatula, Weigh Boat, etc.) B 2. Don Core PPE (Lab Coat, Safety Glasses) A->B C 3. Don Nitrile Gloves B->C D 4. Weigh Compound on Analytical Balance C->D E 5. Transfer Compound to Receiving Vessel D->E F 6. Clean Workspace & Equipment E->F G 7. Dispose of Contaminated Items in Chemical Waste F->G H 8. Doff Gloves Safely G->H I 9. Wash Hands Thoroughly H->I

Caption: Safe handling workflow for weighing a solid chemical compound.

Emergency, Disposal, and First-Aid Plans

Preparedness is paramount. Every researcher must be familiar with these procedures before beginning work.

Spill and Exposure Response
  • Small Spill (Solid): If a small amount of powder is spilled inside a fume hood, gently sweep it up with a brush and dustpan, and place it in a sealed container for chemical waste disposal.[6][13] Clean the area with a damp cloth, and dispose of the cloth as contaminated waste.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing any contaminated clothing.[14][15] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[15][16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][17]

Waste Disposal Plan

Chemical waste must be handled with the same level of care as the parent compound.

  • Unused Product & Spills: Collect in a clearly labeled, sealable container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, wipes) must be placed in a designated solid chemical waste container.[5]

  • Final Disposal: All waste must be disposed of through a licensed professional waste disposal service, in accordance with all federal, state, and local environmental regulations.[1][4] Never discharge chemical waste into drains or rivers.[1]

References

  • 4 - Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET. (2026, March 5). Sigma-Aldrich.
  • SAFETY DATA SHEET. (n.d.).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • 4-Aminobutanoic acid. (n.d.). Apollo Scientific.
  • (2S)-2-Aminobutanoic acid Safety Data Sheet. (n.d.). Synquest Labs.
  • SAFETY DATA SHEET - 3-Aminobutanoic acid. (n.d.). Santa Cruz Biotechnology.
  • (R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • Standard Operating Procedure - Hydrochloric Acid. (n.d.).
  • SAFETY DATA SHEET. (2025, September 22). MilliporeSigma.
  • Personal Protective Equipment (PPE). (2026, March 23). CHEMM.
  • Material Safety Data Sheet - 3-Amino-1,2,4-triazole. (2006, August 11). Spectrum Chemical.
  • Personal Protective Equipment (PPE). (n.d.). Brown University Environmental Health and Safety.
  • SAFETY DATA SHEET. (2024, September 19). 3M.
  • Personal Protective Equipment Selection Guide. (2015, July 22). University of Arizona Research Laboratory & Safety Services.
  • Hydrochloric Acid Hazards & Safety Tips. (2014, September 10). VelocityEHS.
  • Safe Handling Guide: Hydrochloric Acid. (2022, March 15). CORECHEM Inc.
  • Material Safety Data Sheet. (2013, August 22). Synquest Labs.
  • Hydrochloric Acid Safe Handling Guideline. (2013, May 20). SLAC National Accelerator Laboratory.
  • Hydrochloric acid - SAFETY DATA SHEET. (n.d.).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.